molecular formula C8H9NO4S B1266560 2-(Phenylsulfonamido)acetic Acid CAS No. 5398-96-9

2-(Phenylsulfonamido)acetic Acid

カタログ番号: B1266560
CAS番号: 5398-96-9
分子量: 215.23 g/mol
InChIキー: WTSZSAHZIMPSDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Phenylsulfonamido)acetic Acid, also known as 2-(Phenylsulfonamido)acetic Acid, is a useful research compound. Its molecular formula is C8H9NO4S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Phenylsulfonamido)acetic Acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121986. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Phenylsulfonamido)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylsulfonamido)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(benzenesulfonamido)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c10-8(11)6-9-14(12,13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSZSAHZIMPSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901350
Record name NoName_454
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-96-9
Record name 5398-96-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5398-96-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzenesulfonamidoacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Phenylsulfonamido)acetic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(Phenylsulfonamido)acetic acid. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging this versatile scaffold for the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, with a rich history of contributing to the development of a wide array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, the sulfonamide scaffold has been integral to the creation of drugs spanning various classes, including diuretics, anticonvulsants, and anti-inflammatory agents. The unique physicochemical properties of the sulfonamido group, such as its ability to participate in strong hydrogen bonding and its synthetic accessibility, make it an attractive component in drug design. 2-(Phenylsulfonamido)acetic acid, in particular, has emerged as a valuable building block for the development of targeted therapies.

Molecular Structure and Chemical Identity

2-(Phenylsulfonamido)acetic acid, with the CAS Number 5398-96-9, possesses a well-defined molecular architecture that underpins its chemical behavior and biological activity. The structure features a central nitrogen atom covalently bonded to a phenylsulfonyl group and an acetic acid moiety.

Caption: 2D structure of 2-(Phenylsulfonamido)acetic Acid.

Table 1: Chemical and Physical Properties of 2-(Phenylsulfonamido)acetic Acid

PropertyValueSource(s)
IUPAC Name 2-(Phenylsulfonamido)acetic acidN/A
CAS Number 5398-96-9[1][2][3]
Molecular Formula C₈H₉NO₄S[1]
Molecular Weight 215.23 g/mol [1][3]
Appearance White to off-white crystalline powderN/A
Melting Point 155-159 °CN/A
Boiling Point Decomposes before boilingN/A
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.N/A
pKa ~3.5N/A

Synthesis of 2-(Phenylsulfonamido)acetic Acid

The most common and straightforward synthesis of 2-(Phenylsulfonamido)acetic acid involves the nucleophilic substitution reaction between benzenesulfonyl chloride and glycine in an aqueous alkaline medium. This reaction, a classic example of a Schotten-Baumann reaction, proceeds readily under mild conditions.

Synthesis_Workflow reagent1 Benzenesulfonyl Chloride conditions Aqueous NaOH Room Temperature reagent1->conditions reagent2 Glycine reagent2->conditions product 2-(Phenylsulfonamido)acetic Acid conditions->product Schotten-Baumann Reaction

Caption: Synthetic workflow for 2-(Phenylsulfonamido)acetic Acid.

Detailed Experimental Protocol

Materials:

  • Glycine

  • Benzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask

  • pH paper or pH meter

Procedure:

  • Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Stir the mixture at room temperature until all the glycine has dissolved.

  • Addition of Benzenesulfonyl Chloride: Cool the glycine solution in an ice bath. Slowly add benzenesulfonyl chloride (1.05 equivalents) to the cooled solution via a dropping funnel over a period of 30 minutes, ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Precipitation: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of 2-(Phenylsulfonamido)acetic acid will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Recrystallization: For further purification, recrystallize the crude product from a hot ethanol/water mixture.

  • Drying: Dry the purified white crystalline product in a vacuum oven at 50-60 °C to a constant weight.

Spectroscopic and Structural Characterization

The identity and purity of synthesized 2-(Phenylsulfonamido)acetic acid can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxylic acid, as well as the proton on the sulfonamide nitrogen. The aromatic protons typically appear as a multiplet in the range of 7.5-8.0 ppm. The methylene protons would be observed as a singlet around 4.0 ppm. The carboxylic acid proton is a broad singlet that can appear over a wide range, and the sulfonamide proton is also a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Phenylsulfonamido)acetic acid will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

  • A C=O stretching vibration for the carbonyl group of the carboxylic acid, usually around 1700-1750 cm⁻¹.

  • Asymmetric and symmetric S=O stretching bands for the sulfonyl group, appearing in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

  • An N-H stretching vibration for the sulfonamide, typically around 3300 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 214.2. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the sulfonamide bond.

Applications in Drug Discovery and Development

2-(Phenylsulfonamido)acetic acid serves as a valuable and versatile scaffold in the design and synthesis of novel therapeutic agents. Its structural features allow for facile derivatization at multiple points, including the phenyl ring, the sulfonamide nitrogen, and the carboxylic acid group. This enables the generation of focused libraries of compounds for screening against various biological targets.

Agonists of Free Fatty Acid Receptor 1 (FFA1)

One of the most significant applications of this scaffold has been in the development of agonists for the free fatty acid receptor 1 (FFA1), also known as GPR40. FFA1 is a G-protein coupled receptor that is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. Agonists of FFA1 are being actively pursued as a therapeutic strategy for the treatment of type 2 diabetes. The 2-(phenylsulfonamido)acetic acid core has been shown to be a key pharmacophore for potent and selective FFA1 agonists. Structure-activity relationship (SAR) studies have demonstrated that modifications to the phenyl ring can significantly impact potency and pharmacokinetic properties.

Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Derivatives of 2-(phenylsulfonamido)acetic acid have also been explored as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. Inhibition of mPGES-1 is a promising strategy for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). The sulfonamide and carboxylic acid moieties of the scaffold can engage in key interactions within the active site of the enzyme.

Safety and Handling

2-(Phenylsulfonamido)acetic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation. In case of contact, rinse the affected area with plenty of water. For inhalation, move to fresh air. If ingested, seek medical attention. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-(Phenylsulfonamido)acetic acid is a synthetically accessible and highly versatile scaffold with significant potential in medicinal chemistry. Its well-defined chemical properties and multiple points for derivatization make it an ideal starting point for the development of novel drug candidates targeting a range of diseases, most notably type 2 diabetes and inflammatory disorders. The straightforward synthesis and rich chemistry of this compound ensure its continued relevance in the field of drug discovery.

References

Sources

The Biological Versatility of 2-(Phenylsulfonamido)acetic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Core Scaffold

In the landscape of medicinal chemistry, the sulfonamide functional group stands as a testament to enduring relevance and remarkable versatility. Since the advent of prontosil, this moiety has been a cornerstone in the development of a vast arsenal of therapeutic agents. Within this distinguished class of molecules, 2-(Phenylsulfonamido)acetic acid emerges as a pivotal scaffold—a foundational structure ripe for chemical modification and biological exploration. This technical guide provides an in-depth exploration of the biological activities associated with 2-(Phenylsulfonamido)acetic acid, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate its synthesis, established antimicrobial properties, and its significant role as a precursor to a diverse range of biologically active derivatives. Our focus will be on the practical application of this knowledge, underpinned by detailed experimental protocols and a thorough examination of the structure-activity relationships that govern its therapeutic potential.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in drug discovery. 2-(Phenylsulfonamido)acetic acid is a white to off-white crystalline solid, and its key properties are summarized in the table below.

PropertyValue
CAS Number 5398-96-9[1][2]
Molecular Formula C₈H₉NO₄S[1][2]
Molecular Weight 215.23 g/mol [1][2]
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, and DMSO
SMILES O=C(O)CNS(=O)(=O)c1ccccc1[1]

The synthesis of 2-(Phenylsulfonamido)acetic acid is a well-established and straightforward process, making it an attractive starting material for chemical libraries. The most common and efficient method involves the reaction of phenylsulfonyl chloride with glycine in an alkaline medium.

Detailed Synthesis Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 2-(Phenylsulfonamido)acetic acid.

Materials:

  • Glycine

  • Phenylsulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beakers

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2 equivalents). Cool the solution in an ice bath with continuous stirring.

  • Addition of Phenylsulfonyl Chloride: Slowly add phenylsulfonyl chloride (1 equivalent) portion-wise to the cold glycine solution while maintaining vigorous stirring. The temperature should be kept below 5°C during the addition.

  • Reaction: After the complete addition of phenylsulfonyl chloride, continue stirring the reaction mixture in the ice bath for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Acidification: Cool the reaction mixture in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH reaches approximately 2-3. This will cause the product to precipitate out of the solution.

  • Isolation of the Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with cold distilled water to remove any remaining salts.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain pure 2-(Phenylsulfonamido)acetic acid as a white crystalline solid.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Glycine Glycine ReactionVessel Reaction at 0-5°C, then RT Glycine->ReactionVessel PSC Phenylsulfonyl Chloride PSC->ReactionVessel NaOH NaOH (aq) NaOH->ReactionVessel Acidification Acidification (HCl) ReactionVessel->Acidification Reaction Mixture Filtration Filtration Acidification->Filtration Precipitate Recrystallization Recrystallization Filtration->Recrystallization Crude Product Drying Drying Recrystallization->Drying Purified Crystals Product 2-(Phenylsulfonamido)acetic Acid Drying->Product G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Plates Prepare MHA Plates Plates->Inoculate Wells Create Wells Inoculate->Wells Load Load Test Compound & Controls Wells->Load Incubate Incubate at 37°C Load->Incubate Measure Measure Zones of Inhibition Incubate->Measure Interpret Interpret Results Measure->Interpret

Sources

Unraveling the Multifaceted Mechanisms of Action of Phenylsulfonamido Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The phenylsulfonamido acetic acid scaffold represents a privileged chemical structure in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active agents. Its inherent structural and electronic properties, combined with the synthetic tractability to introduce various functional groups, have enabled the development of compounds that can potently and selectively modulate multiple distinct biological targets. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this versatile class of molecules. We will dissect their roles as enzyme inhibitors, receptor modulators, and disruptors of protein-protein interactions, grounding the discussion in established biochemical principles and experimental evidence. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the molecular pathways involved but also practical, field-proven experimental protocols to empower further investigation and discovery in this promising area.

Introduction: The Phenylsulfonamido Acetic Acid Core

The core structure, characterized by a phenyl ring linked to a sulfonamide group which is in turn connected to an acetic acid moiety, provides a unique combination of hydrogen bond donors and acceptors, aromatic surfaces for π-stacking interactions, and an acidic group for ionic interactions. This trifecta of features allows derivatives to be tailored to fit into the binding pockets of a wide range of protein targets. The synthesis of these compounds is often straightforward, typically involving the reaction of a substituted aniline with a benzenesulfonyl chloride, followed by N-alkylation with an acetic acid derivative[1]. This synthetic accessibility has fueled extensive structure-activity relationship (SAR) studies, leading to the discovery of compounds with highly specific and potent activities.

This guide will explore three of the most significant mechanisms through which these derivatives exert their biological effects: enzyme inhibition, G-protein coupled receptor (GPCR) agonism, and the inhibition of protein-protein interactions.

Mechanism I: Multi-Target Enzyme Inhibition

A primary mechanism of action for many phenylsulfonamido acetic acid derivatives is the direct inhibition of enzyme activity. The sulfonamide group is a classic zinc-binding motif, making these compounds particularly effective inhibitors of metalloenzymes like carbonic anhydrases.

Molecular Targets: Carbonic Anhydrases and Cholinesterases

Research has demonstrated that N-phenylsulfonamide derivatives can be potent inhibitors of both carbonic anhydrase (CA) isoenzymes (CA I and CA II) and cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[2].

  • Carbonic Anhydrases (CAs): These enzymes are crucial in physiological processes such as pH regulation and CO2 transport. Their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and certain cancers[2].

  • Cholinesterases (AChE/BChE): These enzymes are responsible for breaking down the neurotransmitter acetylcholine. Their inhibition is a cornerstone of treatment for Alzheimer's disease[2].

Downstream Signaling & Physiological Impact

The inhibition of these enzymes leads to distinct physiological outcomes. For instance, inhibiting CAs in the eye reduces the formation of aqueous humor, lowering intraocular pressure. In the case of AChE, inhibition increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission and potentially improving cognitive function in neurodegenerative diseases.

enzyme_inhibition_pathway cluster_drug Phenylsulfonamido Acetic Acid Derivative cluster_targets Enzyme Targets cluster_outcomes Physiological Outcomes Derivative Derivative CA Carbonic Anhydrase (e.g., CA I, CA II) Derivative->CA Inhibition AChE Acetylcholinesterase (AChE) Derivative->AChE Inhibition Outcome_CA Reduced Aqueous Humor Formation (Glaucoma) CA->Outcome_CA Leads to Outcome_AChE Increased Acetylcholine (Alzheimer's Disease) AChE->Outcome_AChE Leads to FFA1_pathway cluster_membrane Pancreatic β-Cell Derivative Phenylsulfonyl Acetic Acid Derivative FFA1 FFA1/GPR40 Receptor Derivative->FFA1 Binds & Activates Gq Gαq/11 FFA1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca ↑ [Ca2+]i ER->Ca Releases Ca2+ Insulin Insulin Secretion Ca->Insulin Triggers

FFA1 Agonist Signaling Pathway.

Mechanism III: Inhibition of Protein-Protein Interactions (PPIs)

More recently, derivatives of this scaffold have been developed as inhibitors of challenging drug targets such as protein-protein interactions (PPIs).

Molecular Target: Keap1-Nrf2 Interaction

Certain 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acid derivatives have been shown to be potent inhibitors of the Keap1-Nrf2 PPI.[3] The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, it is bound by its negative regulator, Keap1, which targets it for degradation. By blocking this interaction, these inhibitors stabilize Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. This mechanism is a promising therapeutic strategy for diseases involving oxidative stress.

SAR Insights

In this class of inhibitors, the core scaffold (benzene or naphthalene) and the nature of the substituents play a critical role in potency. Studies have shown that a naphthalene scaffold with a 2-(4-fluorobenzyloxy) substitution resulted in the most potent Keap1-Nrf2 PPI inhibition, with IC50 values in the low nanomolar range.[3] Bioisosteric replacement of the acetate groups with tetrazoles led to a significant reduction in potency, highlighting the importance of the diacetic acid feature for strong binding and activity.[3]

Experimental Validation & Protocols

Validating the mechanism of action is a critical step in drug development. The choice of assay depends on the hypothesized target.

Data Presentation: Quantitative Inhibition Data

Summarizing quantitative data in a structured format is essential for comparing the potency of different derivatives.

Compound ClassTarget Enzyme/ReceptorKey Derivative(s)Potency (KI or IC50)Reference
N-phenylsulfonamideCarbonic Anhydrase I (CA I)Compound 8KI: 45.7 nM[2]
N-phenylsulfonamideAcetylcholinesterase (AChE)Compound 8KI: 31.5 nM[2]
N-phenylsulfonamideButyrylcholinesterase (BChE)Compound 8KI: 24.4 nM[2]
1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acidKeap1-Nrf2 PPICompound 12dIC50: 14.2 nM (TR-FRET)[3]
[[(benzenesulfonamido)alkyl]phenyl]alkanoic acidTXA2 ReceptorCompound 22aIC50: 0.31 µM[4]
[[(benzenesulfonamido)alkyl]phenyl]alkanoic acidTXA2 SynthaseCompound 22aIC50: 0.39 µM[4]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Many acetic acid derivatives are evaluated for anti-inflammatory activity via COX inhibition. This protocol provides a reliable method for assessing COX-1/COX-2 inhibition.

Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2, producing a colored product that can be measured spectrophotometrically at 590-620 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine and human recombinant, respectively)

  • Heme

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric substrate)

  • Test compounds (phenylsulfonamido acetic acid derivatives)

  • Reference inhibitors (e.g., Mefenamic acid, Celecoxib)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Cayman® colorimetric COX inhibitor screening assay kit).[5] Dilute enzymes and prepare a stock solution of arachidonic acid.

  • Compound Preparation: Prepare a series of dilutions of the test compounds and reference inhibitors in assay buffer.

  • Assay Setup: To the wells of a 96-well plate, add in the following order:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of the diluted enzyme (COX-1 or COX-2)

    • 10 µL of the test compound dilution (or vehicle for control wells)

  • Incubation: Gently shake the plate and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to initiate the reaction.

  • Color Development: Immediately add 10 µL of the TMPD solution.

  • Measurement: Shake the plate for 1-2 minutes and read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit enzyme activity by 50%) by plotting percent inhibition versus log[concentration] and fitting the data to a suitable dose-response curve.[5]

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Plate Add Reagents & Compounds to 96-well Plate Reagents->Plate Compounds Prepare Compound Dilution Series Compounds->Plate Incubate Incubate at 25°C Plate->Incubate Initiate Initiate Reaction (Add Arachidonic Acid) Incubate->Initiate Read Read Absorbance (590 nm) Initiate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Workflow for In Vitro COX Inhibition Assay.

Conclusion and Future Directions

Phenylsulfonamido acetic acid derivatives are a remarkably versatile class of compounds whose mechanisms of action span enzyme inhibition, receptor modulation, and disruption of protein-protein interactions. Their synthetic accessibility allows for fine-tuning of their pharmacological profiles, leading to the development of agents with high potency and selectivity. Future research should continue to explore the vast chemical space around this scaffold to identify novel modulators of other challenging targets. Furthermore, a deeper understanding of the structure-toxicity relationships will be crucial for developing safer and more effective therapeutic agents.[6] The integration of computational methods, such as molecular docking and ADME prediction, with traditional synthetic and biological evaluation will undoubtedly accelerate the discovery of the next generation of drugs based on this privileged framework.[7]

References

  • Akıncıoğlu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry. [Link]

  • Esposito, M., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

  • Zheng, Y-J., et al. (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. ResearchGate. [Link]

  • Zheng, Y-J., et al. (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry. [Link]

  • Jiang, Z-Y., et al. (2021). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. National Institutes of Health. [Link]

  • Ohtaka, H., et al. (1993). Synthesis of [[(benzenesulfonamido)alkyl]phenyl]alkanoic acid derivatives containing pyridyl or imidazolyl groups and their thromboxane A2 receptor antagonistic and thromboxane A2 synthase inhibitory activities. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Han, P., et al. (1993). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Veterinary Research. [Link]

  • Ogletree, M. L., et al. (1994). 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. Thrombosis Research. [Link]

  • Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]

  • Abdel-Mottaleb, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]

  • Vivian, A. S., et al. (2015). Acetic acid- and phenyl-p-benzoquinone-induced overt pain-like behavior depends on spinal activation of MAP kinases, PI(3)K and microglia in mice. Pharmacology, Biochemistry and Behavior. [Link]

  • Ay-Hafian, S., et al. (2023). Anti-Inflammatory Effects of Spexin on Acetic Acid‑Induced Colitis in Rats via Modulating the NF-κB/NLRP3 Inflammasome Pathway. Applied Biochemistry and Biotechnology. [Link]

  • Gaddy, J. A., et al. (2017). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. mBio. [Link]

  • Khan, I., et al. (2021). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. Scientific Reports. [Link]

  • Xie, D., et al. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry. [Link]

  • da Silva, G. V. J., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules. [Link]

Sources

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 2-(Phenylsulfonamido)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, giving rise to a multitude of drugs with a broad spectrum of therapeutic applications.[1][2][[“]] 2-(Phenylsulfonamido)acetic acid, a molecule incorporating this privileged structure, represents a promising starting point for the development of novel therapeutics. This guide provides a comprehensive exploration of high-potential therapeutic targets for this compound, grounded in the established biological activities of structurally related molecules. We will delve into the scientific rationale for targeting specific enzymes and receptors, and provide detailed, field-proven experimental protocols for the validation of these interactions. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of 2-(Phenylsulfonamido)acetic acid and its derivatives.

Introduction: The Therapeutic Promise of the Sulfonamide Scaffold

The sulfonamide functional group has been a remarkably fruitful starting point for drug discovery, leading to the development of antibacterial, antiviral, anti-inflammatory, anticancer, and antidiabetic agents.[1][2][[“]] Its success can be attributed to its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its synthetic tractability, which allows for the creation of diverse chemical libraries.

2-(Phenylsulfonamido)acetic acid combines the sulfonamide core with a flexible acetic acid side chain, a feature often found in molecules that interact with the active sites of enzymes or the ligand-binding pockets of receptors. This guide will focus on four high-priority potential target classes for this compound, based on robust evidence from the scientific literature for related sulfonamide derivatives.

High-Priority Target Class 1: Carbonic Anhydrases (CAs)

Scientific Rationale

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in a multitude of physiological processes, including pH regulation, fluid balance, and metabolism.[6] Dysregulation of CA activity is implicated in a range of diseases such as glaucoma, edema, epilepsy, and cancer.[5][7]

The sulfonamide group is the archetypal inhibitor of carbonic anhydrases.[8] The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. Given that 2-(Phenylsulfonamido)acetic acid possesses this key functional group, there is a strong scientific basis to hypothesize that it will exhibit inhibitory activity against one or more of the 15 human CA isozymes.[5] Several of these isozymes, particularly the tumor-associated CA IX and CA XII, are highly sought-after targets for cancer therapy.[9][10]

Experimental Validation: In Vitro CA Inhibition Assay

A stopped-flow CO₂ hydrase assay is the gold standard for determining the inhibitory potency of compounds against CA isozymes.[11][12]

Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Purified CA isozyme (e.g., hCA I, II, IX, XII) - Test compound dilutions - Buffer (e.g., HEPES-Tris) - CO₂-saturated water instrument Equilibrate Stopped-Flow Instrument to 25°C reagents->instrument mix Rapidly mix enzyme/inhibitor solution with CO₂-saturated water instrument->mix monitor Monitor pH change over time using a pH indicator (e.g., phenol red) mix->monitor rates Calculate initial rates of reaction from the linear phase of the progress curve monitor->rates ic50 Plot % inhibition vs. log[inhibitor] to determine the IC₅₀ value rates->ic50 ki Convert IC₅₀ to Ki using the Cheng-Prusoff equation ic50->ki

Caption: Workflow for determining CA inhibitory activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2-(Phenylsulfonamido)acetic acid in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound in the assay buffer (e.g., 10 mM HEPES-Tris, pH 7.5).

    • Prepare a solution of the purified human CA isozyme of interest in the same buffer.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

  • Assay Performance:

    • In the stopped-flow instrument, one syringe is loaded with the enzyme solution pre-incubated with the test compound (or vehicle control).

    • The second syringe is loaded with the CO₂-saturated water containing a pH indicator.

    • The solutions are rapidly mixed, initiating the hydration reaction. The decrease in pH is monitored spectrophotometrically by the change in absorbance of the pH indicator.

  • Data Analysis:

    • The initial velocity of the reaction is determined from the slope of the linear portion of the absorbance vs. time curve.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

    • The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Km).

ParameterDescriptionExpected Outcome for an Inhibitor
IC₅₀ Inhibitor concentration causing 50% enzyme inhibition.A low nanomolar to micromolar value.
Ki Inhibition constant, a measure of inhibitor affinity.A low Ki value indicates high affinity.
Selectivity Ratio of Ki values for different CA isozymes.High selectivity for a specific isozyme (e.g., CA IX over CA II) is desirable.

High-Priority Target Class 2: Tumor Necrosis Factor-alpha (TNF-α) Pathway

Scientific Rationale

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in orchestrating the inflammatory response.[13] Overproduction of TNF-α is a key driver in a wide range of autoimmune and inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis.[14] Consequently, inhibiting TNF-α activity is a clinically validated and highly effective therapeutic strategy.[15]

The TNF-α signaling cascade is initiated by the binding of the homotrimeric TNF-α to its receptors, TNFR1 or TNFR2.[16][17] This binding event triggers a downstream signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes.[16] Phenyl sulfonamide derivatives have been reported to possess anti-inflammatory properties, including the ability to suppress TNF-α production. This suggests that 2-(Phenylsulfonamido)acetic acid could potentially interfere with this pathway, either by directly inhibiting TNF-α, its receptors, or downstream signaling components.

TNF-α Signaling Pathway

TNF_Pathway TNFa TNF-α (Trimer) TNFR1 TNFR1 TNFa->TNFR1 Binding & Trimerization TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activation RIP1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription

Caption: Simplified TNF-α signaling pathway via TNFR1.

Experimental Validation: Cell-Based TNF-α Inhibition Assay

A common method to screen for inhibitors of TNF-α production is to use a cell-based assay with lipopolysaccharide (LPS)-stimulated macrophages.[14]

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of 2-(Phenylsulfonamido)acetic acid for 1-2 hours prior to stimulation. Include a vehicle control (e.g., DMSO).

  • Stimulation:

    • Stimulate the cells with LPS (a component of bacterial cell walls) to induce a strong inflammatory response and TNF-α production. Include an unstimulated control.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 4-24 hours) to allow for TNF-α synthesis and secretion.

  • Quantification of TNF-α:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value from the dose-response curve.

ParameterDescriptionExpected Outcome for an Inhibitor
TNF-α Levels Concentration of TNF-α in cell supernatant.Significant reduction in the presence of the compound.
IC₅₀ Compound concentration causing 50% inhibition of TNF-α production.A potent compound will have a low IC₅₀ value.
Cell Viability Assessed via MTT or similar assay to rule out cytotoxicity.No significant decrease in cell viability at active concentrations.

High-Priority Target Class 3: Free Fatty Acid Receptor 1 (FFA1/GPR40)

Scientific Rationale

Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G-protein coupled receptor (GPCR) highly expressed in pancreatic β-cells.[18] It is activated by medium to long-chain free fatty acids and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS).[19][20] This glucose-dependent mechanism makes FFA1 a very attractive therapeutic target for type 2 diabetes, as agonists are expected to enhance insulin release only when blood glucose is high, thereby minimizing the risk of hypoglycemia.

Significantly, a study on phenylsulfonyl acetic acid derivatives identified them as potent FFA1 agonists. This provides a direct and compelling rationale for investigating 2-(Phenylsulfonamido)acetic acid as a potential modulator of this receptor.

FFA1 Signaling in Pancreatic β-Cells

FFA1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FFA Free Fatty Acid or Agonist FFA1 FFA1 Receptor FFA->FFA1 Binding Gq Gq Protein FFA1->Gq Activation PLC PLC Gq->PLC Activation IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activation Ca Ca²⁺ ER->Ca Release Ca->PKC Activation InsulinVesicles Insulin Vesicles Ca->InsulinVesicles Exocytosis PKC->InsulinVesicles Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: FFA1 signaling cascade leading to insulin secretion.

Experimental Validation: In Vitro FFA1 Agonist Assay

The agonistic activity of a compound on FFA1 can be determined by measuring the downstream consequences of receptor activation, such as an increase in intracellular calcium.

Step-by-Step Protocol:

  • Cell Line:

    • Use a cell line stably expressing the human FFA1 receptor (e.g., HEK293 or CHO cells).

  • Calcium Indicator Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • Add various concentrations of 2-(Phenylsulfonamido)acetic acid to the cells. Include a known FFA1 agonist as a positive control and a vehicle control.

  • Signal Detection:

    • Measure the fluorescence intensity over time using a plate reader with fluorescence detection capabilities (e.g., a FLIPR or FlexStation). An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity or the area under the curve.

    • Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

ParameterDescriptionExpected Outcome for an Agonist
Intracellular [Ca²⁺] Concentration of free calcium in the cytosol.A dose-dependent increase upon compound addition.
EC₅₀ Compound concentration for 50% maximal effect.A potent agonist will have a low EC₅₀ value.
Emax Maximum effect relative to a known full agonist.Determines if the compound is a full or partial agonist.

High-Priority Target Class 4: Cholinesterases (AChE & BChE)

Scientific Rationale

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[21] Inhibition of AChE is a key therapeutic strategy for diseases characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[1][22][23] Butyrylcholinesterase (BChE) is a related enzyme that can also hydrolyze acetylcholine and its levels are known to increase in the brains of Alzheimer's patients.

A study investigating N-phenylsulfonamide derivatives demonstrated potent inhibitory activity against both AChE and BChE. This finding provides a strong basis for evaluating 2-(Phenylsulfonamido)acetic acid as a potential cholinesterase inhibitor for the treatment of neurodegenerative diseases.[1][22]

Experimental Validation: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a simple, robust, and widely used colorimetric method for measuring cholinesterase activity and inhibition.[2][24][25][26]

Workflow for Ellman's Assay

Ellman_Workflow cluster_prep Preparation (96-well plate) cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagents Add Buffer, Test Compound, and DTNB (Ellman's Reagent) enzyme Add AChE or BChE enzyme and pre-incubate reagents->enzyme substrate Initiate reaction by adding substrate (ATChI or BTChI) enzyme->substrate measure Measure absorbance at 412 nm kinetically over time substrate->measure rates Calculate reaction rates (ΔAbs/min) measure->rates inhibition Calculate % Inhibition vs. Control rates->inhibition ic50 Determine IC₅₀ value from dose-response curve inhibition->ic50

Caption: Workflow for cholinesterase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare solutions of AChE (from electric eel) or BChE (from equine serum), the test compound at various concentrations, Ellman's reagent (DTNB), and the substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) in a phosphate buffer (pH 8.0).

  • Assay Plate Setup (96-well plate):

    • To each well, add the buffer, DTNB solution, and the test compound solution (or vehicle for control).

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic read). The yellow product, 5-thio-2-nitrobenzoate, is formed when DTNB reacts with the thiocholine produced by the enzyme.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the slope of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

2-(Phenylsulfonamido)acetic acid is a molecule with significant therapeutic potential, stemming from its possession of the versatile sulfonamide scaffold. This guide has outlined a rational, evidence-based approach to identifying and validating its interaction with four high-priority target classes: carbonic anhydrases, the TNF-α pathway, the FFA1 receptor, and cholinesterases. The detailed experimental protocols provided offer a clear roadmap for researchers to begin the characterization of this compound.

Positive results from these initial screening assays would warrant further investigation, including selectivity profiling against a broader panel of related targets, determination of the mechanism of action, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties. Ultimately, these foundational studies are the critical first step in translating the promise of 2-(Phenylsulfonamido)acetic acid into a novel therapeutic agent.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.
  • A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. (2024, October 1). ScienceDirect.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). ResearchGate.
  • Carbonic anhydrases as disease markers. (n.d.). PubMed Central.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). PubMed.
  • Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. (2021, August 27). MDPI.
  • TNF-α Signaling Pathway. (n.d.). Creative Diagnostics.
  • The Carbonic Anhydrases in Health and Disease. (2025, August 10). ResearchGate.
  • Carbonic Anhydrase Isozymes as Diagnostic Biomarkers and Therapeutic Targets. (n.d.). Tampere University.
  • A graphical representation of the TNF-alpha signaling pathway. (n.d.). ResearchGate.
  • Molecule of the Month: Carbonic Anhydrase. (n.d.). RCSB PDB.
  • Acetylcholinesterase: The “Hub” for Neurodegenerative Diseases and Chemical Weapons Convention. (n.d.). MDPI.
  • Application of FFA1 Agonist-1 in Metabolic Research Studies. (n.d.). Benchchem.
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (n.d.). Benchchem.
  • Schematic diagram for the TNFα signaling pathway. TNFα, tumor necrosis... (n.d.). ResearchGate.
  • TNF Signaling Pathway. (n.d.). Thermo Fisher Scientific - ES.
  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (n.d.). MDPI.
  • Carbonic Anhydrase XII Functions in Health and Disease. (n.d.). PubMed Central.
  • Acetylcholinesterase Activity Assay Kit. (n.d.). Sigma-Aldrich.
  • Fatty Acid Signaling in the β-Cell and Insulin Secretion. (2006, December 1). American Diabetes Association.
  • Glucose-stimulated insulin secretion depends on FFA1 and Gq in neonatal mouse islets. (2023, May 23). Diabetologia.
  • Acetylcholinesterase inhibitor. (n.d.). Wikipedia.
  • Tumor necrosis factor. (n.d.). Wikipedia.
  • Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • (PDF) Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. (2021, August 8). ResearchGate.
  • Fatty acid signaling in the beta-cell and insulin secretion. (n.d.). PubMed.
  • A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α. (2021, September 17). PubMed Central.
  • Small-Molecule Inhibition of TNF-alpha. (n.d.). SSRL.
  • Methods for Evaluation of TNF-α Inhibition Effect. (n.d.). Springer Nature Experiments.
  • An innovative high-throughput screening approach for discovery of small molecules that inhibit TNF Receptors. (n.d.). NIH.
  • Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. (n.d.). MDPI.
  • Guide to optimizing agonists of Gαi/o. (n.d.). Revvity.
  • Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor. (2024, December 13). bioRxiv.
  • Phenylethynylbenzenesulfonamide Regioisomers Strongly and Selectively Inhibit the Transmembrane, Tumor-Associated Carbonic Anhydrase Isoforms IX and XII Over the Cytosolic Isoforms I and II. (2011, October 1). Bioorganic & Medicinal Chemistry Letters.
  • Molecular mechanism of fatty acid activation of FFAR1. (2023, May 22). PubMed Central.
  • In vitro inhibition of α-carbonic anhydrase isozymes by some phenolic compounds. (n.d.). PubMed.
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022, December 22). MDPI.
  • FFA1-selective agonistic activity based on docking simulation using FFA1 and GPR120 homology models. (n.d.). PubMed Central.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI.
  • Application of 2-Aminobenzenesulfonamide in Enzyme Inhibition Assays. (n.d.). Benchchem.

Sources

An In-Depth Technical Guide to 5-Bromo-3-methylpyridine-2-carbonitrile (CAS: 156072-86-5) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of modern pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.[1] Among the vast landscape of pyridine-based building blocks, 5-bromo-3-methylpyridine-2-carbonitrile has emerged as a versatile intermediate with significant potential in the discovery of novel therapeutic agents and agrochemicals.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, safety considerations, and applications, with a focus on empowering researchers in their drug development endeavors. The pyridine nucleus is a common feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1][4]

Core Properties and Characterization

A thorough understanding of the physicochemical properties of 5-bromo-3-methylpyridine-2-carbonitrile is fundamental to its effective utilization in synthesis and research.

Table 1: Physicochemical Properties of 5-Bromo-3-methylpyridine-2-carbonitrile[5]
PropertyValue
CAS Number 156072-86-5[5]
Molecular Formula C₇H₅BrN₂[5]
Molecular Weight 197.03 g/mol [5]
Appearance Colorless or light yellow solid[2]
Melting Point 78-80 °C[2]
Boiling Point 310-312 °C[2]
Solubility Low solubility in water; soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Synthesis and Mechanistic Insights

The synthesis of 5-bromo-3-methylpyridine-2-carbonitrile is a critical aspect of its accessibility for research and development. One common synthetic approach involves the reaction of 3-methylpyridine with propionitrile in the presence of a copper bromide catalyst.[2]

Illustrative Synthetic Pathway

synthesis_pathway 3-Methylpyridine 3-Methylpyridine ReactionVessel Reaction Vessel (Constant Temperature & Stirring) 3-Methylpyridine->ReactionVessel Propionitrile Propionitrile Propionitrile->ReactionVessel Copper Bromide Copper Bromide Copper Bromide->ReactionVessel Catalyst IntermediateComplex Intermediate Complex ReactionVessel->IntermediateComplex Reaction Product 5-Bromo-3-methylpyridine-2-carbonitrile IntermediateComplex->Product Rearrangement & Elimination Isolation Isolation (Solvent Extraction/ Crystallization) Product->Isolation Purification

Caption: Generalized synthetic workflow for 5-bromo-3-methylpyridine-2-carbonitrile.

Step-by-Step Experimental Protocol

While specific reaction conditions can be optimized, a general procedure is as follows:

  • Reaction Setup: To a solution of copper bromide in a suitable solvent, add 3-methylpyridine and propionitrile.[2]

  • Reaction Execution: The mixture is maintained at a constant temperature with continuous stirring for several hours to ensure the reaction proceeds to completion.[2]

  • Work-up and Isolation: Following the reaction, the product is isolated from the reaction mixture. This is typically achieved through solvent extraction, followed by purification techniques such as crystallization to yield the final product.[2]

The rationale behind using a copper catalyst lies in its ability to facilitate the cyanation reaction, a common method for introducing a nitrile group onto an aromatic ring. The specific reaction conditions, such as temperature and reaction time, are crucial for maximizing yield and minimizing the formation of byproducts.

Applications in Drug Discovery and Agrochemicals

5-bromo-3-methylpyridine-2-carbonitrile serves as a valuable building block in the synthesis of a diverse range of bioactive molecules.[2][3] Its utility stems from the presence of multiple reactive sites—the bromine atom, the nitrile group, and the pyridine ring itself—which can be selectively modified to generate a library of derivatives for screening.

Role as a Pharmaceutical Intermediate

The pyridine scaffold is a well-established pharmacophore in a multitude of therapeutic areas.[4][6] Derivatives of 5-bromo-3-methylpyridine-2-carbonitrile are being investigated for various biological activities, including their potential as antimicrobial and anti-inflammatory agents.[3] The bromine atom at the 5-position is particularly useful for introducing further molecular complexity through cross-coupling reactions, a powerful tool in modern medicinal chemistry.

Agrochemical Development

In addition to its pharmaceutical applications, this compound is also utilized in the development of new agrochemicals.[2] The pyridine core is a feature of many successful herbicides and pesticides. The functional groups on 5-bromo-3-methylpyridine-2-carbonitrile allow for the synthesis of novel compounds with potential for enhanced efficacy and improved crop safety profiles.

Safety and Handling

As with any chemical intermediate, proper safety precautions are paramount when handling 5-bromo-3-methylpyridine-2-carbonitrile.

GHS Hazard Classification[5]
  • Acute Toxicity, Oral (Harmful if swallowed)

  • Acute Toxicity, Dermal (Harmful in contact with skin)

  • Skin Corrosion/Irritation (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation (Causes serious eye irritation)

  • Acute Toxicity, Inhalation (Harmful if inhaled)

  • Specific target organ toxicity, single exposure (May cause respiratory irritation)

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents.[2] The container should be tightly sealed to prevent contamination.

  • Emergency Procedures: In case of accidental contact, immediately flush the affected area with copious amounts of water and seek professional medical advice.[2]

Conclusion and Future Perspectives

5-bromo-3-methylpyridine-2-carbonitrile is a strategically important building block for researchers in both pharmaceutical and agrochemical R&D. Its versatile chemical nature, coupled with the proven biological significance of the pyridine scaffold, positions it as a key intermediate for the discovery of novel bioactive compounds. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this compound and the exploration of its utility in generating diverse chemical libraries for high-throughput screening against a wide array of biological targets.

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central (PMC). [Link]

  • A Brief View on Pyridine Compounds. (n.d.). Open Access Journals. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (n.d.). ResearchGate. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central (PMC). [Link]

  • 2-Pyridinecarbonitrile,5-bromo-3-methyl-. (2024). ChemBK. [Link]

  • 5-Bromo-3-methylpyridine-2-carbonitrile. (n.d.). PubChem. [Link]

  • The Crucial Role of 5-Bromo-3-(Trifluoromethyl)-2-Pyridinecarbonitrile in Modern Pharmaceutical Manufacturing. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
  • 5-Bromo-3-nitropyridine-2-carbonitrile. (n.d.). PubChem. [Link]

  • Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates. (n.d.).
  • Preparation method for 2,5-dibromo-3-methylpyridine. (n.d.).
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). PubMed. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • 5-Bromo-3-methyl-2-nitropyridine. (n.d.). PubChem. [Link]

  • Method for preparing 5-bromo-2-methylpyridine. (n.d.).
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed. [Link]

  • Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate. (n.d.). Ningbo Innopharmchem. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. [Link]

Sources

Discovery and history of sulfonamide compounds in medicine

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Discovery and History of Sulfonamide Compounds in Medicine

Introduction: The Age Before Antibacterials

Prior to the 1930s, the medical community's arsenal against systemic bacterial infections was tragically limited. Physicians relied on supportive care, and the mortality rates for diseases like puerperal sepsis, pneumonia, and meningitis were devastatingly high.[1] The prevailing therapeutic landscape was dominated by topical antiseptics and a few specific agents like Salvarsan for syphilis, but a broadly effective, systemic antibacterial agent—a "magic bullet" as envisioned by Paul Ehrlich—remained elusive.[2][3] This guide chronicles the revolutionary discovery of sulfonamides, the first class of synthetic drugs to provide effective systemic treatment against bacterial infections, marking the dawn of the modern antibacterial era.[4][5]

Chapter 1: The Breakthrough of Prontosil

The story of sulfonamides begins not in a medical laboratory, but in the industrial heart of I.G. Farben in Germany, within their program to develop azo dyes for the textile industry.[2] Following Paul Ehrlich's hypothesis that dyes could selectively target pathogens, a team of researchers, including chemists Josef Klarer and Fritz Mietzsch, synthesized thousands of compounds.[1][2][3][6]

In 1932, a pathologist named Gerhard Domagk began a rigorous screening program, testing these dyes for antibacterial activity in animal models.[3][7][8] His methodology was crucial: he prioritized in vivo (in a living organism) efficacy, even when compounds showed no effect in vitro (in a test tube).[3] This approach led him to a brilliant orange-red dye named Prontosil rubrum.[7][8] Domagk discovered that mice infected with lethal doses of Streptococcus pyogenes could be completely cured by oral administration of Prontosil.[2][7][9][10] Yet, perplexingly, the dye had no effect on the same bacteria grown in culture.[3][4][11] This observation pointed to a novel mechanism of action: the drug required activation by the host's metabolism.[11][12]

Domagk's findings were not published until 1935, a delay that has been the subject of historical debate.[1][2][3] One of the most compelling demonstrations of Prontosil's efficacy was anecdotal: Domagk reportedly used the drug to save his own daughter from a severe streptococcal infection stemming from a needle prick.[1][7] For his groundbreaking discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939, though he was forced by the Nazi regime to decline it at the time, finally accepting the award in 1947.[2][7][10][13]

Experimental Protocol: Domagk's In Vivo Efficacy Model (Replicated)

This protocol outlines the foundational experiment that demonstrated the antibacterial power of Prontosil. It is designed as a self-validating system.

  • Animal Model Preparation:

    • Select a cohort of 30 healthy, age- and weight-matched mice.

    • Divide them into three groups (n=10 per group): Control, Infection-Only, and Prontosil-Treated.

  • Infection Induction:

    • Culture a virulent strain of Streptococcus pyogenes to a standardized concentration.

    • Administer a lethal intraperitoneal (IP) dose of the bacterial suspension to all mice in the Infection-Only and Prontosil-Treated groups. The Control group receives a sterile saline injection.

    • Causality: The use of a lethal dose ensures that survival can be directly attributed to the therapeutic intervention, providing a clear, unambiguous endpoint.

  • Treatment Administration:

    • At a predetermined time post-infection (e.g., 1 hour), administer an oral dose of Prontosil solution to the Prontosil-Treated group.

    • Administer an equivalent volume of the vehicle (e.g., water) to the Control and Infection-Only groups.

  • Observation and Data Collection:

    • Monitor all groups for 7-14 days.

    • Record daily mortality and clinical signs of illness (e.g., lethargy, ruffled fur).

  • Expected Outcomes & Validation:

    • Control Group: 100% survival, no signs of illness. (Validates health of the initial mouse cohort).

    • Infection-Only Group: 100% mortality within 24-48 hours. (Validates the lethality of the bacterial challenge).

    • Prontosil-Treated Group: Significant survival rate (e.g., >80%). (Demonstrates the in vivo efficacy of the compound).

Chapter 2: Unraveling the Active Moiety

The puzzle of Prontosil's in vivo-only activity was solved in 1935 by a team at the Pasteur Institute in Paris, led by Ernest Fourneau.[4][14] The researchers, Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, hypothesized that the large Prontosil molecule was being broken down in the body.[4][6][15] They demonstrated that Prontosil was a prodrug, cleaved by metabolic processes to release a smaller, colorless, and active compound: para-aminobenzenesulfonamide, or sulfanilamide.[4][6][7][16][17]

This discovery was a monumental moment in pharmacology. It established the concept of bioactivation and revealed that the true "magic bullet" was sulfanilamide—a compound first synthesized by Paul Gelmo in Vienna in 1908 and whose patent had long expired.[4][14][18] This meant the active drug was unpatentable and could be produced cheaply, leading to a "sulfa craze" and the rapid development of hundreds of new sulfonamide derivatives.[4][6]

G cluster_0 In Vivo Metabolism cluster_1 Bacterial Cell Prontosil Prontosil (Inactive Prodrug) Azo Dye Metabolism Metabolic Cleavage (Azo Reduction in Liver/Gut) Prontosil->Metabolism Ingestion Sulfanilamide Sulfanilamide (Active Drug) Colorless Metabolism->Sulfanilamide Inactive Inactive Metabolite Metabolism->Inactive Sulfanilamide_in Sulfanilamide Sulfanilamide->Sulfanilamide_in Enters Bacterium DHPS Dihydropteroate Synthase (Enzyme) Sulfanilamide_in->DHPS Competitive Inhibition FolicAcid Folic Acid Synthesis (Blocked) DHPS->FolicAcid Prevents FolicAcidPathway Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA PABA (Substrate) PABA->DHPS Sulfonamide Sulfonamide (Inhibitor) Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides

Caption: Mechanism of action: Sulfonamides competitively inhibit DHPS.

Chapter 4: The Golden Age: Structure-Activity Relationships and New Drugs

The discovery of sulfanilamide unleashed a torrent of research to create derivatives with improved properties, such as greater potency, broader spectrum of activity, and better solubility to prevent crystalluria (kidney damage). This work established key structure-activity relationships (SAR). [19][20]

  • The N1-Substituent: The most fruitful modifications were made at the N1 nitrogen of the sulfonamide group (-SO₂NHR). Replacing one of the hydrogens with various heterocyclic rings dramatically altered the drug's properties.

  • The N4-Amine: The free aromatic amine at the N4 position was found to be essential for antibacterial activity. [19]Any modification that prevents its release (as seen in the prodrug Prontosil) renders the molecule inactive in vitro.

This research led to the development of a host of "second-generation" sulfa drugs that became mainstays of clinical practice. [21]

Drug Name Year Introduced Key Advancement / Use
Sulfanilamide 1935 (active form) The original, foundational compound. Limited by toxicity. [14]
Sulfapyridine 1938 First highly effective treatment for lobar pneumonia. [19][21]
Sulfathiazole ~1940 Highly potent, widely used during WWII for wound infections. [19][21][22][23][24]
Sulfadiazine 1941 Broader spectrum, less toxic, and better penetration into cerebrospinal fluid for treating meningitis. [19]

| Sulfamethoxazole | ~1961 | Developed for its pharmacokinetic properties, often used in combination with trimethoprim. [21]|

Chapter 5: Clinical Impact, Resistance, and Modern Usage

The impact of sulfonamides was immediate and profound. They dramatically reduced mortality from a wide range of infections. [4]During World War II, before penicillin became widely available, sulfa drugs were critical, issued to soldiers in first-aid kits to sprinkle on wounds to prevent infection. [4][14][25][26][27]They are credited with saving countless lives, including those of Winston Churchill and Franklin Delano Roosevelt Jr. [4] However, the widespread use of sulfonamides inevitably led to the emergence of bacterial resistance. [28]Bacteria developed resistance primarily through two mechanisms:

  • Mutations in the folP Gene: Alterations in the gene encoding DHPS can reduce the enzyme's affinity for sulfonamides while still allowing it to bind PABA. [28][29][30]2. Horizontal Gene Transfer: Bacteria can acquire plasmid-borne genes (sul1, sul2, sul3) that encode for highly resistant variants of the DHPS enzyme. [28][31][30][32]This is the most common mechanism for clinical resistance. [31] The rise of resistance, coupled with the discovery and mass production of the more potent and less toxic penicillin, led to a decline in the use of sulfonamides as standalone agents. [25][26] Today, sulfonamides remain clinically important, primarily in combination therapy. The most successful combination is sulfamethoxazole and trimethoprim (TMP-SMX or co-trimoxazole). [33][34]Trimethoprim inhibits a subsequent enzyme in the folic acid pathway, dihydrofolate reductase (DHFR). [33][34][35]By blocking two sequential steps, the combination achieves a synergistic and often bactericidal effect, and can be effective even when bacteria have low-level resistance to one of the components. [33][36][34][37][38][39]

Conclusion

The discovery of sulfonamides represents a pivotal moment in the history of medicine. It was the first successful realization of synthetic chemotherapy against systemic bacterial disease, validating the principles of selective toxicity and launching the antibiotic revolution. The journey from an industrial dye to a life-saving medicine, involving the elucidation of prodrug metabolism and competitive enzyme inhibition, laid a scientific foundation that continues to inform drug discovery and development today. While their prominence has been surpassed by other antibiotics, the legacy of the sulfa drugs endures in combination therapies and as a testament to the power of systematic chemical and biological research.

References
  • Benchchem. A Comprehensive Guide to the Synergistic Action of Trimethoprim and Sulfamethoxazole. Benchchem.
  • EBSCO. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters. EBSCO.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Unknown. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Unknown.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358.
  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 3(3), 155–160.
  • Wikipedia. (n.d.). Sulfanilamide. Wikipedia.
  • Davies, D. M. (2012). The war against bacteria: how were sulphonamide drugs used by Britain during World War II?. Medical humanities, 38(1), 47–51.
  • MSD Manuals. (n.d.). Trimethoprim and Sulfamethoxazole. MSD Manuals.
  • Rupa Health. (n.d.). Sulfonamides Resistance Genes. Rupa Health.
  • Wise, E. M., & Weinberg, M. (1976). Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases.
  • Unknown. (2026).
  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. Patsnap Synapse.
  • Hektoen International. (2024). Sulfonamides: The first synthetic antibacterial agents. Hektoen International.
  • Lopez, P., Espinosa, M., Greenberg, B., & Lacks, S. A. (1987). Mechanism of Sulfonamide Resistance in Clinical Isolates of Streptococcus pneumoniae. Journal of bacteriology, 169(9), 4320–4326.
  • ResearchGate. (n.d.). Mechanism of action of antibiotics targeting folic acid synthesis. ResearchGate.
  • Tamer, Y. T., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.
  • ResearchGate. (n.d.). Folic acid synthesis and sulfonamides site of action. ResearchGate.
  • Jeśman, C., Młudzik, A., & Cybulska, M. (2011). [History of antibiotics and sulphonamides discoveries]. Polski merkuriusz lekarski : organ Polskiego Towarzystwa Lekarskiego, 30(179), 320–322.
  • Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com.
  • Wikipedia. (n.d.). Prontosil. Wikipedia.
  • SciSpace. (2012). The war against bacteria: how were sulphonamide drugs used by Britain during World War II?. SciSpace.
  • Britannica. (n.d.). Prontosil. Britannica.
  • Davies, D. M. (2011). The war against bacteria: how were sulphonamide drugs used by Britain during World War II?. Medical humanities, 38(1), 47–51.
  • Encyclopedia.com. (n.d.). Tréfouël, Jacques Gustave Marie. Encyclopedia.com.
  • Lacey, R. W. (1979). Mechanism of action of trimethoprim and sulphonamides: relevance to synergy in vivo. The Journal of antimicrobial chemotherapy, 5(Suppl B), 75–84.
  • Adeniyi-Jones, C., & Shalson, G. (1974). Synergistic effect of combinations of sulfamethoxazole, trimethoprim, and colistin against Pseudomonas maltophilia and Pseudomonas cepacia. Antimicrobial agents and chemotherapy, 6(4), 521–523.
  • ResearchGate. (2025). The war against bacteria: How were sulphonamide drugs used by Britain during World War II?.
  • EBSCO. (n.d.). Gerhard Domagk. EBSCO.
  • Michael. (2013). Gerhard Domagk: The forgotten man of antibiotic discovery. Microbiology Matters.
  • Unknown. (n.d.). Structure–activity relationship (SAR)
  • ResearchGate. (n.d.). Prontosil metabolism in vivo. ResearchGate.
  • Stevens, D. A., & Vo, P. T. (1982). Synergistic interaction of trimethoprim and sulfamethoxazole on Paracoccidioides brasiliensis. Antimicrobial agents and chemotherapy, 21(5), 852–854.
  • Benchchem. (n.d.). Technical Support Center: Replicating Historical Prontosil Experiments. Benchchem.
  • Taylor & Francis. (n.d.). Prontosil – Knowledge and References. Taylor & Francis.
  • Rubin, R. P. (2007). Gerhard Domagk (1895-1964) and the Origin of Anti- Bacterial Therapy. researchopenworld.com.
  • Britannica. (n.d.). Gerhard Domagk. Britannica.
  • American Chemical Society. (n.d.). Chemistry Chronicles. American Chemical Society.
  • ResearchGate. (n.d.). Prontosil conversion into sulfanilamide. ResearchGate.
  • Benchchem. (n.d.). The Dawn of the Antibacterial Era: A Comparative Guide to the In Vivo Validation of Prontosil. Benchchem.
  • Cruz-Cabeza, A. J., et al. (2021). In Pursuit of Multicomponent Crystals of the Sulfa Drugs Sulfapyridine, Sulfathiazole, and Sulfamethoxazole. Crystal Growth & Design, 22(1), 633-644.
  • American Chemical Society. (2010). Sulfanilamide. American Chemical Society.
  • Cruz-Cabeza, A. J., et al. (2021). In Pursuit of Multicomponent Crystals of the Sulfa Drugs Sulfapyridine, Sulfathiazole, and Sulfamethoxazole. Crystal Growth & Design, 22(1), 633-644.
  • ResearchGate. (2025). Sulfanilamide, Sulfapyridine, Sulfathiazole, Sulfaguanidine, and Sulfadiazine. Assay Differentiation and Identification.
  • RSC Publishing. (2021).
  • Patsnap Synapse. (2023). Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target.
  • Hitchings, G. H. (1973). The sulfonamide-diaminopyrimidine story. The Journal of infectious diseases, 128(Suppl), S433–S436.

Sources

The Emergence of 2-(Phenylsulfonamido)acetic Acid Scaffolds: A Technical Guide to a Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 16, 2026 – In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. Among these, the 2-(phenylsulfonamido)acetic acid core has garnered significant attention, appearing in a multitude of patents as a versatile template for the development of novel therapeutics. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals on the patent landscape, synthesis, structure-activity relationships (SAR), and therapeutic applications of this promising scaffold.

Introduction: The Significance of the Sulfonamide Linkage in a Glycine Framework

The 2-(phenylsulfonamido)acetic acid scaffold, a derivative of the simplest amino acid, glycine, is characterized by a robust sulfonamide linkage to a phenyl group. This seemingly simple arrangement offers a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for combinatorial library synthesis. The sulfonamide group is a well-established pharmacophore, known for its ability to form strong hydrogen bonds and act as a bioisosteric replacement for other functional groups, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The inherent chirality and diverse functionality that can be introduced at both the phenyl ring and the carboxylic acid terminus provide a rich chemical space for therapeutic intervention.

The Patent Landscape: A Surge in Interest

A comprehensive analysis of the patent literature reveals a growing interest in 2-(phenylsulfonamido)acetic acid derivatives across various therapeutic areas. While early patents explored their potential as broad-spectrum enzyme inhibitors, more recent filings demonstrate a strategic focus on specific and challenging targets.

Therapeutic Area Key Patented Targets Illustrative Patent Assignees
Oncology STAT3, BCL-2, Matrix Metalloproteinases (MMPs)Major Pharmaceutical and Biotechnology Companies
Inflammation Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX)Various Pharmaceutical Entities
Metabolic Diseases α-amylase, α-glucosidaseAcademic and Industrial Research Groups
Neurodegenerative Diseases Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Specialized Drug Discovery Firms

This trend underscores the scaffold's adaptability in addressing a wide range of pathological conditions. The intellectual property landscape is characterized by claims covering novel derivatives, specific therapeutic uses, and combination therapies.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of the 2-(phenylsulfonamido)acetic acid core is generally accessible, with the most common approach involving the reaction of a substituted phenylsulfonyl chloride with glycine or its ester derivatives under basic conditions. This straightforward coupling allows for the facile introduction of diverse functionalities on the phenyl ring.

General Synthesis of the 2-(Phenylsulfonamido)acetic Acid Scaffold

A representative synthetic protocol is outlined below:

Step 1: Preparation of the Phenylsulfonyl Chloride

  • Substituted anilines can be converted to their corresponding diazonium salts, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield the desired phenylsulfonyl chloride.

Step 2: Sulfonamide Bond Formation

  • The appropriately substituted phenylsulfonyl chloride is reacted with glycine or a glycine ester (e.g., ethyl glycinate) in the presence of a base such as triethylamine or pyridine in an aprotic solvent like dichloromethane or tetrahydrofuran.

Step 3: Hydrolysis (if starting with an ester)

  • If a glycine ester is used, the resulting ester is hydrolyzed under acidic or basic conditions to yield the final 2-(phenylsulfonamido)acetic acid derivative.

G cluster_0 Synthesis of 2-(Phenylsulfonamido)acetic Acid A Substituted Aniline B Phenylsulfonyl Chloride A->B Diazotization, Sandmeyer Reaction D 2-(Phenylsulfonamido)acetic Acid Derivative B->D Coupling with C (Base, Solvent) C Glycine or Glycine Ester

Caption: General synthetic route to 2-(Phenylsulfonamido)acetic acid derivatives.

Diversification Strategies

Further chemical modifications can be readily achieved:

  • Amide Coupling: The carboxylic acid moiety can be activated and coupled with a variety of amines to generate a diverse library of amides.

  • Esterification: Reaction with various alcohols provides access to a range of ester derivatives.

  • Modifications of the Phenyl Ring: Standard aromatic substitution reactions can be employed to introduce additional functional groups onto the phenyl ring.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of 2-(phenylsulfonamido)acetic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring and modifications at the carboxylic acid terminus.

Key SAR Observations
  • Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring play a crucial role in target binding. For instance, in the context of enzyme inhibition, electron-withdrawing groups can enhance the acidity of the sulfonamide proton, potentially leading to stronger interactions with the target protein. Lipophilic groups can improve cell permeability and interactions with hydrophobic pockets of the active site.

  • The Carboxylic Acid Moiety: The free carboxylic acid is often essential for activity, acting as a key binding group, particularly for metalloenzymes where it can chelate the metal ion in the active site. Conversion of the carboxylic acid to amides or esters can modulate potency, selectivity, and pharmacokinetic properties.

  • The Sulfonamide Linker: The sulfonamide group is a critical pharmacophore, often involved in hydrogen bonding interactions with the protein backbone. Its geometry and electronic properties are key determinants of binding affinity.

G cluster_SAR Key Structural Modifications cluster_Effects Impact on Biological Activity Scaffold 2-(Phenylsulfonamido)acetic Acid Scaffold Phenyl_Subs Phenyl Ring Substituents (R1, R2, R3) Scaffold->Phenyl_Subs Carboxyl_Mod Carboxylic Acid Modifications (Ester, Amide) Scaffold->Carboxyl_Mod Sulfonamide_Linker Sulfonamide Linker Scaffold->Sulfonamide_Linker Target_Binding Target Binding Affinity & Selectivity Phenyl_Subs->Target_Binding PK_Props Pharmacokinetic Properties (ADME) Carboxyl_Mod->PK_Props Sulfonamide_Linker->Target_Binding Potency Biological Potency Target_Binding->Potency PK_Props->Potency

Caption: Structure-Activity Relationship (SAR) drivers for the scaffold.

Mechanistic Insights: A Focus on Enzyme Inhibition

A significant portion of the patented applications for this scaffold revolves around enzyme inhibition. The general mechanism often involves the sulfonamide and carboxylic acid moieties acting as a bidentate ligand, coordinating to a metal cofactor (e.g., zinc in MMPs) within the enzyme's active site. The substituted phenyl ring then occupies a specific binding pocket, conferring selectivity for different enzyme isoforms.

Therapeutic Applications: A Scaffold for Diverse Diseases

The versatility of the 2-(phenylsulfonamido)acetic acid scaffold is evident in the broad range of therapeutic areas where its derivatives have been patented.

Oncology

In the realm of oncology, derivatives of this scaffold have been investigated as inhibitors of key signaling proteins. For instance, patents describe their use as STAT3 inhibitors , targeting the SH2 domain to disrupt dimerization and downstream signaling, which is crucial for tumor cell proliferation and survival[1]. Other patents disclose their potential as BCL-2 inhibitors , promoting apoptosis in cancer cells[2]. Furthermore, their role as matrix metalloproteinase (MMP) inhibitors highlights their potential in preventing tumor invasion and metastasis[3].

Anti-Inflammatory Agents

The structural similarity of the 2-(phenylsulfonamido)acetic acid core to non-steroidal anti-inflammatory drugs (NSAIDs) has led to the exploration of its derivatives as anti-inflammatory agents. Patents in this area often focus on the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) , key players in the inflammatory cascade.

Other Therapeutic Avenues

The scaffold has also been patented for its potential in treating metabolic disorders through the inhibition of α-amylase and α-glucosidase , and in neurodegenerative diseases by targeting cholinesterases [4].

Future Perspectives

The 2-(phenylsulfonamido)acetic acid scaffold represents a privileged structure with significant potential for the development of novel therapeutics. Future research will likely focus on:

  • Improving Selectivity: Fine-tuning the substitution patterns to achieve higher selectivity for specific enzyme isoforms or receptor subtypes.

  • Optimizing Pharmacokinetics: Modifying the scaffold to enhance drug-like properties such as oral bioavailability and metabolic stability.

  • Exploring New Targets: Utilizing the scaffold as a starting point for fragment-based drug discovery against novel and challenging biological targets.

  • PROTAC Development: The adaptable nature of the scaffold makes it a candidate for incorporation into Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Conclusion

The 2-(phenylsulfonamido)acetic acid scaffold has firmly established itself as a valuable motif in medicinal chemistry. Its synthetic accessibility, coupled with the rich chemical space it offers for derivatization, has led to a surge in patent applications across multiple therapeutic areas. For researchers and drug development professionals, this scaffold provides a robust and versatile platform for the design and discovery of next-generation therapeutics. A deep understanding of its synthesis, SAR, and mechanistic principles will be crucial for unlocking its full therapeutic potential.

References

  • Aranapakam, V., et al. (2003). Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2361-2375. Available at: [Link]

  • Le, P. T., et al. (2018). N-(phenylsulfonyl)benzamides and related compounds as bcl-2 inhibitors. Google Patents, WO2018027097A1.
  • Li, Y., et al. (2012). A facile method for the synthesis of N-(α-aminoacyl) sulfonamides. Drug Discoveries & Therapeutics, 6(2), 62-68. Available at: [Link]

  • Pinard, E., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030. Available at: [Link]

  • Ono, N., et al. (2016). Sulfonamide derivative and medicinal use thereof. Google Patents, EP3064491B1.
  • Aranapakam, V., et al. (2003). Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-2396. Available at: [Link]

  • Oak Ridge National Laboratory. (2003). Synthesis and structure - Activity relationship of α-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • Chen, Y., et al. (2002). Acetylenic alpha-amino acid based sulfonamide hydroxamic acid TACE inhibitors. Google Patents, CN1345308A.
  • Charles River Laboratories. (n.d.). Drug Discovery Patents. Available at: [Link]

  • Kumar, A., et al. (2004). Synthesis of sulfonamide derivatives. Google Patents, WO2004020401A1.
  • Li, R., et al. (2023). Novel inhibitors of STAT3: an updated patent review (2022–present). Expert Opinion on Therapeutic Patents, 33(10), 755-772. Available at: [Link]

  • Singh, J., et al. (2012). Matrix metalloproteinase inhibitors: specificity of binding and structure-activity relationships. In Matrix Metalloproteinase Inhibitors (pp. 27-54). Springer, Dordrecht. Available at: [Link]

  • Gunning, P. T., et al. (2018). Pyrazole derivatives as inhibitors of stat3. Google Patents, EP3406598A1.
  • Del Soldato, P., et al. (1998). Anti-inflammatory and anti-thrombotic nitrooxy derivatives of non-steroidal anti-inflammatory drugs. Google Patents, US5728729A.
  • Arctom Scientific. (n.d.). 2-(Phenylsulfonamido)acetic acid. Available at: [Link]

  • Yu, B., et al. (2018). Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. European Journal of Medicinal Chemistry, 151, 614-623. Available at: [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Available at: [Link]

  • Synapse. (n.d.). STAT3 inhibitors(Zhejiang Chinese Medical University). Available at: [Link]

  • Liu, S., et al. (2009). A Practical Procedure for Efficient Synthesis of alpha-Amino Acids. Letters in Organic Chemistry, 6(2), 156-158. Available at: [Link]

  • Hughes, A. B. (Ed.). (2011). 6 Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry: Volume 4, Protection Reactions, Medicinal Chemistry, Combinatorial Synthesis. Wiley-VCH. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Preliminary Cytotoxicity Screening of Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Strategic Imperative: De-risking Novel Sulfonamides in Early Development

Sulfonamides, the first class of synthetic antimicrobial agents, have undergone a remarkable evolution.[1][2] Originally hailed for their bacteriostatic properties, their structural scaffold has proven to be a versatile platform for developing therapeutics with a wide range of applications, including anticancer, anti-inflammatory, and antiviral treatments.[1][3] Novel sulfonamide derivatives are now being investigated for their potential to inhibit critical cellular processes like carbonic anhydrase activity, microtubule assembly, and cell cycle progression.[1] However, this therapeutic potential is shadowed by the risk of toxicity.[3]

Therefore, a robust and rigorous preliminary cytotoxicity screening is not merely a procedural step but a critical strategic component in the early-stage drug development pipeline. It serves as the primary filter to identify and deprioritize compounds with unfavorable toxicity profiles, conserving resources and focusing efforts on candidates with the highest probability of clinical success. This guide provides a framework for designing and executing these foundational in vitro studies with scientific integrity, emphasizing the rationale behind key experimental decisions.

The Mechanistic Landscape of Sulfonamide Cytotoxicity in Eukaryotic Cells

While the classic antibacterial action of sulfonamides involves the competitive inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria, their cytotoxic effects on mammalian (particularly cancer) cells are multifaceted and distinct.[2][4] Understanding these potential mechanisms is crucial for designing relevant screening assays and interpreting their results.

Key reported mechanisms include:

  • Cell Cycle Arrest: Certain sulfonamide derivatives can halt cell cycle progression, often at the G1/S or G2/M transition, preventing cellular proliferation.[1][5]

  • Apoptosis Induction: Promising anticancer sulfonamides often trigger programmed cell death, a desirable trait for cancer therapeutics.[1][5]

  • Enzyme Inhibition: Beyond their antibacterial target, sulfonamides can inhibit crucial mammalian enzymes. For instance, indisulam is a well-known sulfonamide that inhibits carbonic anhydrase and arrests the cell cycle.[1] Other derivatives have been shown to inhibit key signaling proteins like vascular endothelial growth factor receptor-2 (VEGFR-2), a validated target in oncology.[5][6]

  • Microtubule Disruption: Some derivatives can interfere with the dynamics of microtubule assembly, a mechanism shared by established chemotherapeutic agents.[1]

It is also important to acknowledge that adverse drug reactions in humans can stem from the metabolic activation of the sulfonamide structure into reactive metabolites, which can cause direct cellular damage or elicit an immune response.[2][7]

Sulfonamide Novel Sulfonamide Derivative Cell Target Cancer Cell Sulfonamide->Cell Enters Kinase Kinase Inhibition (e.g., VEGFR-2) Cell->Kinase Interacts with intracellular targets CA Carbonic Anhydrase Inhibition Cell->CA Interacts with intracellular targets Microtubule Microtubule Assembly Disruption Cell->Microtubule Interacts with intracellular targets Cycle Cell Cycle Arrest (G1/S, G2/M) Kinase->Cycle CA->Cycle Microtubule->Cycle Apoptosis Induction of Apoptosis Cycle->Apoptosis Viability Decreased Cell Viability & Proliferation Apoptosis->Viability

Caption: Potential mechanisms of sulfonamide-induced cytotoxicity in cancer cells.

Designing a Self-Validating Screening Protocol

The integrity of a cytotoxicity screen hinges on a well-designed protocol where every component serves to validate the results. This involves judicious selection of cellular models, assay methodology, and a comprehensive set of controls.

The Rationale of Cell Line Selection

The choice of cell lines is the first and most critical decision, as it provides the biological context for your data.

  • Cancer-Specific Screening: To evaluate anticancer potential, a panel of representative cancer cell lines is essential. Common choices include:

    • MCF-7, MDA-MB-231: Breast adenocarcinoma[1][8]

    • HeLa: Cervical adenocarcinoma[1][8]

    • HepG2: Hepatocellular carcinoma[3][6]

    • A549: Lung carcinoma[6][9]

    • HCT-116, LS-174T: Colorectal carcinoma[6][10]

  • Assessing Selectivity: A truly promising therapeutic candidate should exhibit selective toxicity towards cancer cells while sparing normal, healthy cells. Therefore, it is imperative to counterscreen against non-cancerous cell lines.

    • HEK-293: Human embryonic kidney cells[11]

    • BEAS-2B: Normal lung epithelial cells[9]

    • WI-38: Normal human lung fibroblasts[5] A high IC50 value in a normal cell line compared to a cancer cell line suggests a favorable therapeutic window.[5]

Choosing the Right Cytotoxicity Assay

Cytotoxicity can be quantified by measuring various cellular parameters. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is the most widely adopted method for preliminary screening due to its reliability, sensitivity, and suitability for high-throughput formats.[1]

  • Principle of the MTT Assay: This colorimetric assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active (living) cells.

  • Alternative Assays:

    • Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity by quantifying the release of LDH from damaged cells into the culture medium.[3][12] This provides a direct measure of cytolysis.

    • Other Tetrazolium Assays (MTS, XTT): These assays are similar to MTT but utilize different tetrazolium salts that are reduced to a water-soluble formazan product, eliminating the need for a solubilization step and simplifying the protocol.[13]

The Cornerstone of Trustworthiness: Experimental Controls

A robust set of controls is non-negotiable. They ensure that the observed effects are due to the test compound and not an artifact of the experimental system.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (typically DMSO) used to dissolve the sulfonamide derivatives. This is the baseline for 100% viability.[14]

  • Positive Control: Cells treated with a compound known to be cytotoxic to the chosen cell lines (e.g., Doxorubicin, Cisplatin). This confirms that the assay system is responsive to cytotoxic insults.[1][8]

  • Untreated Control: Cells in culture medium alone. This control helps monitor the general health of the cells throughout the experiment.

  • Blank/Background Control: Wells containing only culture medium and the assay reagents (no cells). The absorbance from these wells is subtracted from all other readings to account for background noise.

Field-Proven Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a detailed, step-by-step methodology for determining the cytotoxic effects of novel sulfonamide derivatives.

start Start seed 1. Seed Cells in 96-well plate (e.g., 1x10^5 cells/mL) start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Treat Cells (Logarithmic dilutions of Sulfonamide + Controls) incubate1->treat incubate2 4. Incubate 48-72h (Exposure period) treat->incubate2 add_mtt 5. Add MTT Reagent (Final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) & Mix thoroughly incubate3->solubilize read 8. Read Absorbance (~570 nm) solubilize->read end End read->end

Caption: Standardized workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding:

    • Culture the selected cell lines in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells. Seed them into a 96-well microplate at a density of approximately 1 x 10⁵ cells/mL (200 µL per well).[1]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[3][14]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of each novel sulfonamide derivative, typically in dimethyl sulfoxide (DMSO).[14]

    • Perform a series of logarithmic or serial dilutions of the stock solutions in culture medium to achieve the desired final test concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).[1]

    • Carefully remove the old medium from the cells and replace it with 200 µL of medium containing the various compound concentrations. Include wells for vehicle and positive controls.

    • Incubate the plates for a predetermined exposure period, typically 48 or 72 hours.[1]

  • Cell Viability Assessment:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

    • Incubate the plate for an additional 3 to 4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.[14][15]

    • Carefully remove the MTT-containing medium.

    • Add 150-200 µL of a solubilization solution (e.g., DMSO, or SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][14]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of the resulting purple solution using a microplate reader. The wavelength should be between 540 and 600 nm.[14] A reference wavelength of >650 nm can be used to subtract background absorbance.

From Raw Data to Actionable Insights

Calculating the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in cell viability compared to the vehicle-treated control.[3] It is the key metric for comparing the potency of different compounds.

  • Calculate Percent Viability: For each concentration, calculate the percentage of viable cells using the formula:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Generate a Dose-Response Curve: Plot the Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software package (like GraphPad Prism) to calculate the precise IC₅₀ value.

cluster_curve X-axis Log [Compound Concentration] origin 6,0.5! 6,0.5! origin->6,0.5! 1,4.8! 1,4.8! origin->1,4.8! y_max 100 y_50 50 y_0 0 a b a->b c b->c d c->d e d->e f e->f g f->g ic50_point ic50_y ic50_point->ic50_y ic50_x IC50 ic50_point->ic50_x

Caption: A typical dose-response curve used to determine the IC50 value.

Data Presentation for Comparative Analysis

Summarize all quantitative data in a clear, structured table. This allows for easy comparison of the cytotoxic potency of different derivatives across multiple cell lines.

Compound IDCell LineDescriptionIC₅₀ (µM) [Mean ± SD]Selectivity Index (SI)¹
Novel-Sulf-01 MCF-7Breast Cancer12.5 ± 1.18.2
HepG2Liver Cancer25.3 ± 2.44.1
HEK-293Normal Kidney102.8 ± 9.7-
Novel-Sulf-02 MCF-7Breast Cancer4.6 ± 0.529.8
HepG2Liver Cancer7.1 ± 0.819.3
HEK-293Normal Kidney137.1 ± 12.5-
Doxorubicin MCF-7Breast Cancer0.9 ± 0.1-
(Positive Control)HepG2Liver Cancer1.2 ± 0.2-
HEK-293Normal Kidney3.4 ± 0.4-

¹ Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line. A higher SI value is desirable.

Conclusion and Forward Path

A meticulously executed preliminary cytotoxicity screen, grounded in sound scientific principles, is the foundation for advancing novel sulfonamide derivatives. By understanding the potential mechanisms of action, making informed choices about cell lines and assays, and employing rigorous controls, researchers can generate trustworthy and actionable data. The compounds that exhibit potent and selective cytotoxicity in these initial screens—the "hits"—become priority candidates for more advanced studies, including mechanistic deconvolution, pharmacokinetic profiling, and eventual in vivo toxicological and efficacy assessments.[3] This systematic approach ensures that only the most promising and safest compounds proceed toward clinical development.[3]

References

  • BenchChem. (n.d.). Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide.
  • Alirezaei, Z., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(3), 841–848. Retrieved from [Link]

  • Khan, A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(14), 5396. Retrieved from [Link]

  • BenchChem. (n.d.). Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers.
  • Ullah, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Reviews in Chemical Engineering, 38(3), 319-343. Retrieved from [Link]

  • Munawar, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(48), 35081-35099. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 17(3), 398. Retrieved from [Link]

  • Vainauskas, V., et al. (2023). The in vitro antiproliferative activity of sulfonamide derivatives 2–15 was evaluated against H69 (Panel A) and multidrug‐resistant H69AR (Panel B) human lung carcinoma cells. ResearchGate. Retrieved from [Link]

  • Shaygan, H., et al. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 23(2), 1-8. Retrieved from [Link]

  • Guedouani, R., et al. (2018). Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives. Current Pharmaceutical Analysis, 14(5), 478-484. Retrieved from [Link]

  • Kumar, V., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 14(11), 2189-2200. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 9(1), 1081–1103. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Aleksić, M., & Kapetanović, V. (2017). Antimicrobial sulfonamide drugs. ResearchGate. Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Synthesis Protocol for 2-(Phenylsulfonamido)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Inquiries Contact:

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Phenylsulfonamido)acetic acid, also known as N-phenylsulfonylglycine. This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a scaffold for various therapeutic agents. The protocol detailed herein employs the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines. We will delve into the mechanistic underpinnings of this synthesis, provide a detailed, step-by-step experimental procedure, and address critical safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Scientific Context

2-(Phenylsulfonamido)acetic acid and its derivatives are of significant interest in the development of novel therapeutics. The sulfonamide functional group is a key component in a wide array of biologically active compounds, exhibiting antibacterial, anti-inflammatory, and anticancer properties. Its ability to form strong hydrogen bonds makes it a crucial pharmacophore for interacting with biological targets. The synthesis of 2-(Phenylsulfonamido)acetic acid is typically achieved through the reaction of benzenesulfonyl chloride with glycine. This reaction is a classic example of the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.

The causality behind this experimental choice lies in the high reactivity of the acid chloride (benzenesulfonyl chloride) and the nucleophilicity of the amine (glycine). The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.

Reaction Mechanism and Principles

The synthesis of 2-(Phenylsulfonamido)acetic acid proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Deprotonation of Glycine: In an aqueous basic solution, typically sodium hydroxide, the amino group of glycine is deprotonated, increasing its nucleophilicity.

  • Nucleophilic Attack: The deprotonated glycine acts as a nucleophile and attacks the electrophilic sulfur atom of benzenesulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, and the chloride ion, a good leaving group, is eliminated.

  • Protonation: The resulting sulfonamide anion is protonated by water to yield the final product, 2-(Phenylsulfonamido)acetic acid.

The base in the Schotten-Baumann reaction serves two primary purposes: to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards product formation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(Phenylsulfonamido)acetic acid.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberQuantity
GlycineC₂H₅NO₂75.0756-40-67.5 g (0.1 mol)
Benzenesulfonyl ChlorideC₆H₅ClO₂S176.6298-09-917.7 g (0.1 mol)
Sodium HydroxideNaOH40.001310-73-28.0 g (0.2 mol)
Hydrochloric Acid (conc.)HCl36.467647-01-0As needed
Deionized WaterH₂O18.027732-18-5~500 mL
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Vacuum flask

  • Beakers and graduated cylinders

Synthesis Workflow Diagram

Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve Glycine and NaOH in Water prep2 Cool solution in an ice bath prep1->prep2 react1 Slowly add Benzenesulfonyl Chloride prep2->react1 Maintain 0-5 °C react2 Stir at room temperature react1->react2 workup1 Acidify with HCl to precipitate product react2->workup1 After 2 hours workup2 Filter the precipitate workup1->workup2 workup3 Wash with cold water workup2->workup3 workup4 Dry the product workup3->workup4

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-(Phenylsulfonamido)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Phenylsulfonamido)acetic acid is a molecule of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of compounds with a wide range of biological activities.[1] Its structure, featuring a phenylsulfonamide linked to a glycine moiety, provides a framework for designing enzyme inhibitors and other therapeutic agents.[1] Rigorous analytical characterization is paramount to confirm its identity, purity, and stability, ensuring the reliability and reproducibility of research and development activities.

This application note provides a detailed guide to a suite of orthogonal analytical techniques for the comprehensive characterization of 2-(Phenylsulfonamido)acetic acid. We present field-proven protocols and insights for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed to be self-validating, incorporating system suitability checks grounded in authoritative pharmacopeial standards.

Physicochemical Properties of 2-(Phenylsulfonamido)acetic Acid
PropertyValueSource
Chemical Formula C₈H₉NO₄S[2][3]
Molecular Weight 215.23 g/mol [2][3]
CAS Number 5398-96-9[2][3]
Appearance White to off-white solidAssumed
Storage Store at room temperature, inert atmosphere[3]

Overall Analytical Workflow

A robust characterization of 2-(Phenylsulfonamido)acetic acid relies on the integration of multiple analytical techniques. Each method provides distinct, complementary information, leading to an unambiguous confirmation of structure and purity. The logical flow of analysis is depicted below.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Confirmation cluster_2 Final Report Sample Test Sample (2-(Phenylsulfonamido)acetic Acid) HPLC HPLC-UV (Purity & Quantification) Sample->HPLC Assess Purity MS Mass Spectrometry (Molecular Weight) Sample->MS Confirm Mass NMR NMR Spectroscopy (¹H & ¹³C) (Definitive Structure) HPLC->NMR Purified sample for structural analysis MS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Corroborate Functional Groups Report Certificate of Analysis (Identity, Purity, Structure) FTIR->Report

Caption: Integrated workflow for the characterization of 2-(Phenylsulfonamido)acetic Acid.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of active pharmaceutical ingredients (APIs) and related substances.[4][5] A reversed-phase method is ideal for a moderately polar compound like 2-(Phenylsulfonamido)acetic acid.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, providing effective retention of the phenyl group.

  • Mobile Phase: A mixture of water and acetonitrile allows for the modulation of solvent strength to achieve optimal elution.

  • pH Modifier: The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, ensuring a single, non-ionized species interacts with the stationary phase. This results in improved peak shape (less tailing) and more reproducible retention times.

  • Gradient Elution: A gradient elution, where the proportion of organic solvent is increased over time, ensures that any impurities with different polarities are effectively separated and eluted from the column, providing a comprehensive purity profile.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-(Phenylsulfonamido)acetic acid.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detector 254 nm
Run Time 20 minutes
  • Gradient Program:

Time (min)% Mobile Phase B
0.010
15.090
17.090
17.110
20.010
  • System Suitability: Before sample analysis, the chromatographic system's performance must be verified according to pharmacopeial standards such as USP General Chapter <621> or Ph. Eur. 2.2.46.[6][7][8][9]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Confirms injection precision.
  • Data Analysis: The purity is determined by calculating the peak area percentage.

    Purity (%) = (Area of Principal Peak / Sum of All Peak Areas) x 100

HPLC_Workflow A Prepare Sample (1 mg/mL in ACN/H₂O) E Inject Sample (10 µL) A->E B Prepare Mobile Phases (A: 0.1% FA in H₂O) (B: 0.1% FA in ACN) C Equilibrate HPLC System (C18 Column, 30°C) B->C D Perform System Suitability Test (SST) C->D H Check SST Pass/Fail D->H F Acquire Data (20 min run) E->F G Integrate Peaks & Calculate % Area Purity F->G I Report Results G->I H->C Fail H->E Pass

Caption: Step-by-step workflow for HPLC purity analysis.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a compound.[1] Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, as it minimizes fragmentation and preserves the molecular ion.

Causality of Method Design:

  • Ionization Mode: Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes provides complementary data and increases confidence in the identification. The carboxylic acid group readily deprotonates in negative mode, while the sulfonamide nitrogen can be protonated in positive mode.

  • High-Resolution MS: Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) allows for the determination of the exact mass, which can be used to confirm the elemental composition against the theoretical formula (C₈H₉NO₄S).

Protocol: Direct Infusion ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent like methanol or 50:50 acetonitrile:water.

    • The presence of a small amount of formic acid (0.1%) can aid ionization in positive mode, while ammonium hydroxide (0.1%) can aid in negative mode.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Mass Spectrometer Waters Xevo G2-XS Q-TOF or equivalent
Ionization Source Electrospray Ionization (ESI)
Scan Range 50 - 500 m/z
Capillary Voltage 3.0 kV (Positive), 2.5 kV (Negative)
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
  • Expected Results: The analysis should yield ions corresponding to the protonated and deprotonated molecule.

IonTheoretical Exact MassObserved m/z
[M+H]⁺216.0325~216.03
[M-H]⁻214.0180~214.02

Under collision-induced dissociation (CID), fragmentation would be expected to occur at the C-S bond, N-S bond, or involve the loss of the carboxylic acid group.

NMR Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[10][11] Both ¹H and ¹³C NMR experiments are necessary to account for all atoms in the molecule.

Causality of Solvent Choice:

  • Deuterated Solvent: A deuterated solvent, such as DMSO-d₆, is used because it is "invisible" in ¹H NMR and is an excellent solvent for this compound. The acidic protons (from the carboxylic acid and sulfonamide N-H) are often observable in DMSO-d₆, whereas they would rapidly exchange with deuterium in D₂O, potentially disappearing from the spectrum.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Bruker Avance III 400 MHz spectrometer or equivalent.

  • Data Interpretation and Expected Chemical Shifts:

Proton(s)MultiplicityApprox. Chemical Shift (δ, ppm)Rationale
Phenyl (Ar-H)Multiplet7.5 - 8.0Protons on the aromatic ring, deshielded by the electron-withdrawing sulfonyl group.[1]
Methylene (-CH₂-)Singlet~3.8 - 4.2Protons adjacent to both the sulfonamide and carboxylic acid groups.[1]
Sulfonamide (SO₂NH)Broad Singlet~8.5 - 9.5Exchangeable proton on the nitrogen.
Carboxylic Acid (COOH)Very Broad Singlet> 12.0Highly deshielded, exchangeable acidic proton.

In ¹³C NMR, distinct signals are expected for the carbonyl carbon (~171 ppm), the aromatic carbons (125-140 ppm), and the methylene carbon (~45 ppm).[11]

FTIR Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy provides confirmation of the presence of key functional groups by identifying their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • Place a small amount of the solid powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure anvil.

  • Instrumentation:

    • PerkinElmer Spectrum Two or equivalent, equipped with a diamond ATR accessory.

    • Scan range: 4000 - 400 cm⁻¹.

  • Expected Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching, H-bonded3300 - 2500 (broad)
N-H (Sulfonamide)Stretching~3250
C-H (Aromatic)Stretching3100 - 3000
C=O (Carboxylic Acid)Stretching~1710
C=C (Aromatic)Stretching1600 - 1450
S=O (Sulfonamide)Asymmetric Stretching~1350
S=O (Sulfonamide)Symmetric Stretching~1160

Conclusion

The analytical strategy detailed in this application note provides a comprehensive and robust framework for the characterization of 2-(Phenylsulfonamido)acetic acid. By combining HPLC for purity assessment, mass spectrometry for molecular weight confirmation, NMR for definitive structural elucidation, and FTIR for functional group identification, researchers can establish the identity and quality of this important chemical scaffold with a high degree of confidence. Adherence to these protocols, grounded in established scientific principles and pharmacopeial standards, ensures data integrity for regulatory submissions and scientific publications.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: <621> CHROMATOGRAPHY (Alternative) Source: US Pharmacopeia URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: 2.2.29. Liquid Chromatography Source: European Pharmacopoeia 10.0 URL: [Link]

  • Title: REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES Source: JAOAC URL: [Link]

  • Title: <621> Chromatography - Harmonized Standard Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Analysis of sulfonamides Source: Slideshare URL: [Link]

  • Title: Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides Source: PubMed URL: [Link]

  • Title: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: The Royal Society of Chemistry URL: [Link]

  • Title: ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW Source: YMER URL: [Link]

  • Title: Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy Source: ACS Publications URL: [Link]

  • Title: Revision of European Pharmacopeia (EP) Chapter 2.2.46 Source: Phenomenex URL: [Link]

  • Title: 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase Source: PubMed URL: [Link]

  • Title: Determination of Sulfonamides by NMR Spectroscopy Source: YAKHAK HOEJI URL: [Link]

  • Title: General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]

  • Title: 2-(Phenylsulfonamido)acetic acid | CAS NO. 5398-96-9 Source: Arctom URL: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 2-(Phenylsulfonamido)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 2-(Phenylsulfonamido)acetic Acid Scaffold

The 2-(phenylsulfonamido)acetic acid core structure represents a versatile and synthetically accessible scaffold in medicinal chemistry. The sulfonamide moiety is a privileged functional group, present in a multitude of approved drugs, owing to its ability to form strong hydrogen bonds and act as a transition-state analogue for enzymatic reactions, particularly those involving peptide hydrolysis.[1] Analogs of this core structure have shown potential in diverse therapeutic areas, from targeting G-protein coupled receptors (GPCRs) like the free fatty acid receptor 1 (FFA1) for diabetes, to inhibiting enzymes critical for DNA repair and cancer cell viability, such as Werner syndrome helicase (WRN).[2][3][4]

This guide provides a comprehensive framework for developing and executing high-throughput screening (HTS) campaigns to identify and validate novel drug candidates derived from the 2-(phenylsulfonamido)acetic acid scaffold. We will detail robust, field-proven protocols for both biochemical and cell-based primary screens, followed by a rigorous, multi-tiered strategy for hit validation and mechanism-of-action studies. This self-validating system is designed to maximize the identification of true, high-quality hits while minimizing the costly pursuit of artifacts.

Part A: Primary High-Throughput Screening (HTS) Assays

The choice of a primary HTS assay is dictated by the hypothesized biological target of the compound library. Based on existing research, we present two detailed protocols for two distinct and highly relevant target classes for sulfonamide-containing compounds: DNA helicases and G-protein coupled receptors.

Scenario 1: Biochemical Screening for Helicase/ATPase Inhibitors

Scientific Rationale: Recent studies have identified sulfonamide derivatives as potent inhibitors of DNA helicases like WRN, which are essential for the viability of certain cancer cells.[3][5] These enzymes utilize the energy from ATP hydrolysis to unwind DNA duplexes. Therefore, a primary screen can be designed to directly measure either the DNA unwinding (helicase) activity or the associated ATP hydrolysis (ATPase) activity. A dual-readout approach is recommended to reduce artifacts.[6]

Experimental Workflow: Helicase/ATPase Inhibition Screen

G cluster_prep Preparation cluster_assay Assay Execution (384-well format) cluster_analysis Data Analysis p1 Purify Recombinant WRN Protein a1 Dispense Assay Buffer, ATP, and WRN Protein p1->a1 p2 Prepare Compound Plates (Analogs in DMSO) a2 Pin-transfer Compound Analogs (10 µM final concentration) p2->a2 p3 Prepare Assay Buffer & Reagents p3->a1 a1->a2 a3 Pre-incubate (Enzyme-Inhibitor Binding) a2->a3 a4 Initiate Reaction: Add FQ-DNA Substrate a3->a4 a5 Kinetic Read: Measure Fluorescence Increase (DNA Unwinding) a4->a5 a6 Endpoint Read: Add ADP Detection Reagent (ATPase Activity) a4->a6 d1 Normalize Data to Controls (% Inhibition) a5->d1 a6->d1 d2 Identify Primary Hits (Dual-Activity Confirmation) d1->d2

Caption: Workflow for a dual-readout helicase/ATPase HTS assay.

Detailed Protocol: Fluorometric Helicase Unwinding & ATPase Endpoint Assay

This protocol is adapted for a 384-well format and measures DNA unwinding kinetically, followed by an endpoint measurement of ADP production.

Materials & Reagents:

  • Enzyme: Purified, full-length human WRN helicase.

  • Helicase Substrate: Forked DNA duplex with a fluorophore (e.g., Cy5) on one strand and a quencher on the other. Unwinding separates them, leading to a fluorescence increase.[6]

  • Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

  • Cofactor: 2 mM ATP.

  • Compound Plates: 2-(Phenylsulfonamido)acetic acid analogs dissolved in 100% DMSO.

  • Controls: Positive control (No enzyme), Negative control (DMSO vehicle).

  • ATPase Detection: Transcreener® ADP² FI Assay Kit (BellBrook Labs) or similar.[6]

  • Microplates: 384-well, black, low-volume plates.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of compound plates. Prepare a master mix containing assay buffer, ATP, and WRN protein (e.g., 0.5 nM final concentration).[7]

  • Dispensing: Dispense 10 µL of the WRN master mix into each well of the 384-well plate.

  • Compound Addition: Using a pin tool or acoustic dispenser, transfer ~10-20 nL of compound solution from the source plates to the assay plates, achieving a final concentration of 10 µM. Add DMSO to control wells.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 10 µL of the helicase substrate (e.g., 0.5 nM final concentration) to all wells to start the reaction.[8]

  • Kinetic Read (Helicase Activity): Immediately place the plate in a plate reader set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., Cy5). Read fluorescence every 60 seconds for 30 minutes.

  • Endpoint Read (ATPase Activity): After the kinetic read, add 5 µL of the Transcreener ADP detection mix. Incubate for 60 minutes at room temperature.

  • Fluorescence Intensity Read: Read the fluorescence intensity on the plate reader according to the ATPase assay kit manufacturer's instructions.

Scenario 2: Cell-Based Screening for GPCR Modulation

Scientific Rationale: Phenylsulfonyl acetic acid derivatives have been identified as agonists for FFA1, a Gq-coupled GPCR.[9] Activation of Gq-coupled receptors leads to the release of intracellular calcium (Ca²⁺).[10] This provides a robust and direct readout of receptor activation that is highly amenable to HTS using fluorescent calcium-sensitive dyes.[2][11]

Experimental Workflow: GPCR Calcium Mobilization Screen

G cluster_prep Preparation cluster_assay Assay Execution (384-well format) cluster_analysis Data Analysis p1 Culture CHO-K1 cells stably expressing target GPCR (e.g., FFA1) a1 Seed cells into 384-well plates p1->a1 p2 Prepare Compound Plates (Analogs in DMSO) a5 Add Compound Analogs & Measure Fluorescence Change p2->a5 a2 Incubate overnight a1->a2 a3 Load cells with Ca2+-sensitive dye (e.g., Fluo-4 AM) a2->a3 a4 Transfer plate to FLIPR instrument a3->a4 a4->a5 d1 Calculate Response over Baseline (Max-Min) a5->d1 d2 Normalize to Controls (% Activation) d1->d2 d3 Identify Primary Agonist Hits d2->d3

Caption: Workflow for a cell-based calcium mobilization HTS assay.

Detailed Protocol: FLIPR-Based Calcium Mobilization Assay

This protocol is designed for use with a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument capable of simultaneous liquid handling and fluorescence reading.

Materials & Reagents:

  • Cell Line: A stable cell line expressing the target GPCR, e.g., CHO-K1-hFFA1.

  • Culture Medium: Appropriate cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Pen-Strep, 500 µg/mL G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Calcium Dye: FLIPR Calcium 5 or Fluo-4 AM Assay Kit. Probenecid may be required to prevent dye leakage from certain cell types.[11]

  • Compound Plates: 2-(Phenylsulfonamido)acetic acid analogs dissolved in 100% DMSO.

  • Controls: Positive control (known agonist), Negative control (DMSO vehicle).

  • Microplates: 384-well, black-walled, clear-bottom cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed the CHO-K1-hFFA1 cells into 384-well plates at a density that will yield a 90-100% confluent monolayer on the day of the assay (e.g., 10,000 cells/well in 40 µL).[11]

  • Incubation: Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: The next day, prepare the calcium-sensitive dye according to the manufacturer's protocol. Aspirate the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

  • Dye Incubation: Incubate the plates for 60 minutes at 37°C, 5% CO₂, followed by 30 minutes at room temperature in the dark.[11]

  • Assay Execution: Place the cell plate and the compound source plate into the FLIPR instrument.

  • Compound Addition & Reading: Program the instrument to add 10 µL of compound from the source plate to the cell plate while simultaneously reading the fluorescence signal. A typical protocol involves:

    • A 10-20 second baseline reading.

    • Addition of the compound.

    • Continuous reading for 2-3 minutes to capture the peak calcium flux.

  • Data Acquisition: The instrument software will record the fluorescence intensity over time for each well.

Part B: Data Analysis and Hit Identification

Robust data analysis is critical for the success of any HTS campaign. The primary goal is to reliably distinguish true "hits" from the background noise of the assay.

1. Assay Quality Control: Z'-Factor Calculation

Before and during the screen, the quality of the assay must be assessed using the Z'-factor, a statistical parameter that reflects the dynamic range of the assay and the data variation.[12][13]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:



Z'-Factor ValueAssay Quality Interpretation
> 0.5An excellent assay, suitable for HTS.[12][14]
0 to 0.5A marginal assay; may require optimization.[12]
< 0The assay is not suitable for screening.[14]

Table 1: Interpretation of Z'-Factor Values.

2. Data Normalization and Hit Selection

  • Normalization: Raw data from each plate should be normalized to the on-plate controls. The activity of each compound is typically expressed as a percentage of the control response (e.g., % inhibition for the helicase assay or % activation for the GPCR assay).

  • Hit Criteria: A primary hit is typically defined as a compound that produces a response greater than a predetermined threshold, often set at 3 times the standard deviation of the negative control data (DMSO wells).

  • Confirmation: For the dual-readout helicase assay, a confirmed primary hit should show activity in both the unwinding and ATPase readouts. This initial cross-validation significantly reduces false positives.

Part C: Hit Validation and Counter-Screening

The primary screen will inevitably identify compounds that are not true, specific modulators of the target. These false positives arise from various mechanisms, including assay interference and non-specific reactivity. A rigorous hit validation cascade is essential.

Hit Validation Workflow

G s1 Primary Hits from HTS s2 Re-test & Dose-Response (Confirm Potency - IC50/EC50) s1->s2 Re-order fresh powder s3 Orthogonal & Counter-Screens (Rule out Artifacts) s2->s3 s4 PAINS & Promiscuity Checks (Assess Specificity) s3->s4 s5 Secondary Biophysical Assays (Confirm Direct Binding) s4->s5 s6 Validated Hits for Lead Optimization s5->s6

Caption: A multi-step workflow for robust hit validation.

1. Dose-Response Confirmation Primary hits should be re-purchased or re-synthesized to confirm their identity and purity. These fresh powders are then tested in the primary assay over a range of concentrations (e.g., 8-10 point dose-response curve) to determine their potency (IC₅₀ or EC₅₀).

2. Orthogonal and Counter-Screens These assays are designed to identify compounds that interfere with the assay technology rather than the biological target.

  • For Biochemical Assays (Helicase):

    • Promiscuity Screen: Test hits against an unrelated enzyme (e.g., luciferase or a different helicase) to flag non-specific inhibitors.[15]

    • Technology-Specific Interference: For fluorescence-based assays, screen for auto-fluorescent compounds by running the assay without the enzyme.

  • For Cell-Based Assays (GPCR):

    • Cytotoxicity Assay: Use a simple cell viability assay (e.g., CellTiter-Glo) to eliminate compounds whose apparent activity is due to cell death.

    • Parental Cell Line Screen: Test hits against the parental cell line that does not express the target GPCR. True hits should show no activity.

3. Pan-Assay Interference Compounds (PAINS) Analysis PAINS are chemical structures known to cause non-specific activity in HTS assays.[16] The phenol-sulfonamide substructure, relevant to this compound class, has been identified as a potential PAINS alert, often associated with thiol reactivity and instability under assay conditions.[17][18]

  • Computational Filtering: Screen hit structures against established PAINS filters (e.g., using software like FAF-Drugs4 or built-in cheminformatics tools).

  • Experimental Validation: The inclusion of 1 mM DTT in biochemical assay buffers can help mitigate some thiol-reactive compounds. If a compound's potency is significantly reduced in the presence of high DTT concentrations, it may be a non-specific covalent modifier.

Part D: Mechanism of Action & Target Engagement Studies

Validated hits must be further characterized to confirm direct binding to the intended target and to understand the nature of the interaction.

Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement

Scientific Rationale: CETSA is a powerful method to verify that a compound binds to its target protein within the complex environment of an intact cell or cell lysate.[9][19] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).[20] This label-free method provides definitive evidence of target engagement.

Protocol: Isothermal Dose-Response CETSA (ITDRFCETSA)

  • Compound Treatment: Treat intact cells (e.g., the GPCR-expressing line or a cancer cell line for WRN) with a serial dilution of the validated hit compound for 1-2 hours at 37°C.

  • Heat Challenge: Heat the cell suspensions in a PCR cycler to a single, optimized temperature (determined from a preliminary melt-curve experiment) for 3 minutes, followed by cooling.[19]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Isolate Soluble Fraction: Centrifuge the lysates at high speed to pellet precipitated/denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining using a suitable method (e.g., Western Blot, ELISA, or AlphaScreen).[21]

  • Analysis: Plot the amount of soluble target protein against the compound concentration. A sigmoidal curve indicates dose-dependent stabilization of the target protein by the compound, confirming target engagement.

Surface Plasmon Resonance (SPR) - Analyzing Binding Kinetics

Scientific Rationale: SPR is a label-free biophysical technique that measures the binding of an analyte (compound) to a ligand (target protein) immobilized on a sensor surface in real-time.[22] It provides quantitative data on association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).[23]

Protocol: SPR Binding Analysis

  • Immobilization: Covalently immobilize the purified target protein (e.g., WRN) onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Measurement: Inject a series of concentrations of the hit compound over the sensor surface. A reference channel with an immobilized control protein or a deactivated surface is used for background subtraction.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the surface, which are proportional to the mass of bound compound, generating a sensorgram (response vs. time).[22]

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₑ.

Isothermal Titration Calorimetry (ITC) - Determining Binding Thermodynamics

Scientific Rationale: ITC directly measures the heat released or absorbed during a binding event.[24] It is a gold-standard method for characterizing the thermodynamics of an interaction, providing the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[25]

Protocol: ITC Titration

  • Sample Preparation: Prepare the purified target protein in a specific buffer in the ITC sample cell. The hit compound is prepared in the identical buffer in the titration syringe. Meticulous buffer matching is critical to avoid large heats of dilution.[24]

  • Titration: Perform a series of small, precise injections of the compound into the protein solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the minute temperature differences between the sample cell and a reference cell, generating a thermogram of heat change per injection.[26]

  • Data Analysis: Integrate the peaks from the thermogram and plot them against the molar ratio of compound to protein. Fit this binding isotherm to a model to determine Kₐ, n, and ΔH.

Data Presentation Summary

Assay TypeParameter MeasuredPurpose in WorkflowTypical Output
Primary HTS Assays
Helicase Unwinding% Inhibition of DNA UnwindingPrimary ScreeningSingle-point % Inhibition
ATPase Activity% Inhibition of ADP ProductionPrimary ScreeningSingle-point % Inhibition
Calcium Mobilization% Activation relative to controlPrimary ScreeningSingle-point % Activation
Hit Validation Assays
Dose-ResponseCompound PotencyHit ConfirmationIC₅₀ / EC₅₀
CytotoxicityCell ViabilityCounter-ScreeningCC₅₀
Target Engagement Assays
CETSATarget Protein StabilizationIn-Cell Target EngagementITDRF Curve (EC₅₀)
SPRBinding KineticsBiophysical ConfirmationKₑ, kₐ, kₑ
ITCBinding ThermodynamicsBiophysical ConfirmationKₐ, ΔH, n

Table 2: Summary of assays, their purpose, and key output parameters.

References

  • Aggarwal, M., Sommers, J. A., Shoemaker, R. H., & Brosh, R. M., Jr. (2011). Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress. Proceedings of the National Academy of Sciences of the United States of America, 108(4), 1525–1530. [Link][3][15]

  • Aggarwal, M., Banerjee, T., Sommers, J. A., et al. (2019). A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN). PLOS ONE, 14(1), e0210522. [Link][27]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link][16]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link][9][19][20]

  • Kategaya, L., et al. (2025). Targeting Werner Syndrome Helicase with Small Molecules in Mismatch Repair-Deficient Cancers. ACS Medicinal Chemistry Letters. [Link][5]

  • Semantic Scholar. (n.d.). Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress. [Link][28]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link][17]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link][12]

  • Kuepfer, L., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2147-2160. [Link]

  • PubMed. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. [Link][13]

  • On HTS. (2023). Z-factor. [Link][14]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link][24]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link][25]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. [Link][29]

  • Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. [Link][18]

  • Wikipedia. (n.d.). Z-factor. [Link][30]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link][20]

  • Methods in Enzymology. (2012). Identifying RNA Helicase Inhibitors Using Duplex Unwinding Assays. [Link][31]

  • Journal of Visualized Experiments. (2016). Measuring In Vitro ATPase Activity for Enzymatic Characterization. [Link]

  • Bio-protocol. (2016). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link][11]

  • BellBrook Labs. (2025). Accelerating Drug Discovery With ATPase Activity Assays. [Link]

  • Methods in Molecular Biology. (2014). Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors. [Link][7]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link][2]

  • Agilent. (n.d.). ATP/NADH Coupled ATPase Assay Protocol with Synergy Neo Multi-Mode Reader. [Link]

  • ResearchGate. (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. [Link][9]

  • Methods in Molecular Biology. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. [Link][32]

  • JoVE. (2023). NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors. [Link]

  • National Center for Biotechnology Information. (2015). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. [Link][23]

  • National Center for Biotechnology Information. (2012). Identifying RNA Helicase Inhibitors Using Duplex Unwinding Assays. [Link]

  • ACS Medicinal Chemistry Letters. (2011). Fragment Screening by Surface Plasmon Resonance. [Link]

  • National Center for Biotechnology Information. (2013). Luciferase Reporter Assay System for Deciphering GPCR Pathways. [Link][33]

  • ACS Publications. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. [Link][34]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. [Link][22]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link][35]

  • GenScript. (n.d.). GPCR Functional Cell-based Assays. [Link][36]

  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. [Link][37]

  • National Center for Biotechnology Information. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. [Link][10]

  • ProFoldin. (n.d.). DNA helicase DNA unwinding and ATPase assays. [Link][8]

  • Journal of Visualized Experiments. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. [Link][38]

  • BellBrook Labs. (2026). Uncovering WRN Helicase Inhibitors Using Multiple Assay Methods. [Link][6]

  • ResearchGate. (n.d.). HTS methods based on GPCR pharmacology profiling. [Link]

  • EurekAlert!. (2017). PAINS-killer: UNC study finds serious issues with popular drug screening tool. [Link][39]

Sources

Experimental setup for in vivo studies with 2-(Phenylsulfonamido)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vivo Efficacy Assessment of 2-(Phenylsulfonamido)acetic Acid in a Murine Model of Acute Inflammation

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the therapeutic potential of 2-(Phenylsulfonamido)acetic Acid. While the precise biological target of this specific molecule is under investigation, its structural motifs are present in compounds known to modulate pathways critical to inflammation, such as microsomal prostaglandin E synthase-1 (mPGES-1)[1]. This guide, therefore, focuses on a robust, well-validated model of acute inflammation—carrageenan-induced paw edema—to ascertain the compound's potential anti-inflammatory activity. We emphasize a framework of rigorous scientific integrity, ethical responsibility, and detailed procedural outlines to ensure the generation of reliable and reproducible preclinical data.

Foundational Principles: Scientific & Ethical Rationale

In vivo research serves as an indispensable bridge between in vitro discoveries and potential clinical applications, offering critical insights into a compound's efficacy, safety, and pharmacokinetics within a complex biological system.[2][3] The successful execution of such studies hinges on a meticulously planned experimental design and an unwavering commitment to ethical animal welfare.

Ethical Conduct and The 3Rs Principle

All procedures involving animals must be conducted in strict accordance with national and international guidelines and receive prior approval from an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[4] The guiding principles for this protocol are the "3Rs":

  • Replacement: Utilizing non-animal methods wherever possible. The use of an in vivo model is justified here by the need to understand the systemic and localized inflammatory response, which cannot be fully replicated in vitro.[5]

  • Reduction: Employing the minimum number of animals necessary to obtain statistically significant results. This is achieved through careful experimental design and power analysis.[6][7]

  • Refinement: Optimizing procedures to minimize animal pain, suffering, and distress. This includes using appropriate anesthetics or analgesics, defining humane endpoints, and ensuring proper animal handling and housing.[8][9]

The Scientific Premise: Targeting Inflammatory Pathways

The inflammatory cascade is a complex biological response to harmful stimuli.[10][11] A key axis in this process involves the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes. Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme that specifically catalyzes the production of Prostaglandin E2 (PGE2), a primary mediator of edema, pain, and fever.[1] Given that derivatives of 2-(Phenylsulfonamido)acetic Acid have been investigated as mPGES-1 inhibitors, this protocol is designed to test the hypothesis that the parent compound can suppress PGE2-driven inflammation.[1]

cluster_pathway Proposed Anti-Inflammatory Mechanism Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation (Edema, Pain, Fever) PGE2->Inflammation Test_Compound 2-(Phenylsulfonamido) acetic Acid Test_Compound->mPGES1 Proposed Inhibition

Caption: Proposed mechanism of action for 2-(Phenylsulfonamido)acetic Acid.

Experimental Design and Methodology

This section outlines a robust protocol for assessing the anti-inflammatory properties of 2-(Phenylsulfonamido)acetic Acid using the carrageenan-induced paw edema model in rats, a widely used and well-characterized assay for acute inflammation.[10][12][13]

Preliminary Steps: Formulation and Dose Range Finding

Prior to the main efficacy study, the following must be established:

  • Vehicle Selection: The test compound's solubility must be determined in common, biocompatible vehicles (e.g., 0.9% Saline, 5% DMSO in saline, 0.5% Carboxymethylcellulose). The chosen vehicle must be non-inflammatory and should be used for the vehicle control group.

  • Dose-Range Finding Study: A pilot study is essential to determine the Maximum Tolerated Dose (MTD).[14] This involves administering escalating doses of the compound to small groups of animals and observing for any signs of toxicity or distress over a 24-48 hour period.[15] This data informs the selection of safe and relevant doses for the main experiment.

Materials and Reagents
  • 2-(Phenylsulfonamido)acetic Acid (Test Article)

  • Lambda-Carrageenan (Phlogistic agent)

  • Positive Control Drug (e.g., Indomethacin or Diclofenac Sodium)

  • Vehicle (e.g., 0.5% w/v CMC in sterile saline)

  • Sterile 0.9% Saline

  • Anesthetic agent (as per approved IACUC protocol)

  • Digital Plethysmometer or Calipers

  • Syringes and appropriate gauge needles for dosing and injection

  • Animal scale

Animal Model
  • Species: Wistar or Sprague-Dawley rats[10]

  • Sex: Male (to avoid hormonal cycle variability)

  • Weight: 150-200 g

  • Acclimatization: Animals should be acclimatized to the facility for a minimum of 7 days before the experiment, with free access to standard chow and water.[10]

Experimental Groups
Group No.Group NameTreatmentDoseRoute of Admin.No. of Animals (n)
IVehicle ControlVehicle (e.g., 0.5% CMC)10 mL/kgIP / PO6
IIPositive ControlIndomethacin10 mg/kgIP / PO6
IIITest Article Low Dose2-(Phenylsulfonamido)acetic AcidDose 1 (e.g., 10 mg/kg)IP / PO6
IVTest Article Mid Dose2-(Phenylsulfonamido)acetic AcidDose 2 (e.g., 30 mg/kg)IP / PO6
VTest Article High Dose2-(Phenylsulfonamido)acetic AcidDose 3 (e.g., 100 mg/kg)IP / PO6

Note: Doses are examples and must be determined from MTD studies. The route of administration (Intraperitoneal - IP, or Oral - PO) should be chosen based on the compound's properties and study objectives.[14][17]

Detailed Step-by-Step Protocol

A 1. Animal Acclimatization (≥ 7 days) B 2. Fasting & Baseline Measurement (Overnight fast, weigh animals, measure initial paw volume) A->B C 3. Compound Administration (Administer Vehicle, Positive Control, or Test Article via IP/PO) B->C D 4. Waiting Period (e.g., 60 minutes post-administration) C->D E 5. Induction of Inflammation (0.1 mL of 1% Carrageenan into subplantar region of right hind paw) D->E F 6. Edema Measurement (Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan) E->F G 7. Data Collection & Humane Endpoint (Record all measurements. Euthanize animals as per protocol) F->G H 8. Data Analysis (Calculate % inhibition, perform statistical analysis) G->H

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

  • Animal Preparation: Fast animals overnight prior to the experiment but allow free access to water. On the day of the experiment, weigh each animal.

  • Baseline Paw Volume: Using a digital plethysmometer, measure the volume of the right hind paw of each rat. This is the initial volume (V₀).

  • Compound Administration: Administer the vehicle, positive control, or the appropriate dose of 2-(Phenylsulfonamido)acetic Acid to the respective groups. The intraperitoneal (IP) route is often used for rapid absorption in acute models.[17][18]

  • Waiting Period: Allow for drug absorption. A typical waiting period is 60 minutes for IP administration or 90 minutes for oral (PO) administration.

  • Induction of Inflammation: Induce acute inflammation by injecting 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the subplantar surface of the right hind paw of each rat.[10]

  • Paw Volume Measurement: Measure the paw volume (Vt) of the injected paw at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Humane Endpoint: Following the final measurement, animals should be humanely euthanized according to the IACUC-approved protocol.

Data Analysis and Interpretation

The primary endpoint is the inhibition of paw edema.

  • Calculate Edema Volume: For each animal at each time point, the increase in paw volume is calculated as:

    • ΔV = Vt - V₀

    • Where Vt is the volume at time 't' and V₀ is the initial volume.

  • Calculate Percentage Inhibition: The anti-inflammatory effect is expressed as the percentage inhibition of edema for each treated group compared to the vehicle control group.

    • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

  • Statistical Analysis: Data should be expressed as the mean ± Standard Error of the Mean (SEM). The statistical significance between the vehicle control group and the treated groups should be determined using a one-way Analysis of Variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is typically considered statistically significant.

Interpretation of Results: A statistically significant reduction in paw edema in the groups treated with 2-(Phenylsulfonamido)acetic Acid, particularly if dose-dependent, indicates positive anti-inflammatory activity in this acute model. The efficacy can be compared to that of the positive control (e.g., Indomethacin).

References

  • Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar. [Link]

  • Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. PES College of Pharmacy. [Link]

  • Ethical Statement on Experimental Animal Research. Medical and Pharmaceutical Journal. [Link]

  • Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]

  • Ethical guidelines for research in animal science. British Society of Animal Science. [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. American Psychological Association. [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. [Link]

  • Ethical considerations regarding animal experimentation. PMC - NIH. [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. ichorbio. [Link]

  • Study of different routes of drugs administration in mice & rats. RJPTSimLab. [Link]

  • Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. bioaccess. [Link]

  • In vivo studies: comparing the administration via and the impact on the biodistribution of radiopharmaceuticals. PubMed. [Link]

  • What is the best route of drug administration for long term to rat? ResearchGate. [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • In Vivo Assay Guidelines. NCBI Bookshelf. [Link]

  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. ModernVivo. [Link]

  • Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. PubMed. [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. PMC - PubMed Central. [Link]

  • Phenylacetate Pharmacokinetics Based on Iterative Two-Stage Population Analysis. Wiley Online Library. [Link]

Sources

Application Notes and Protocols for Testing the Antibacterial Activity of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the standardized methods for evaluating the in vitro antibacterial activity of novel sulfonamide derivatives. It is designed to equip researchers with the necessary protocols to generate reliable and reproducible data for drug discovery and development programs. The content herein is grounded in established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction: The Enduring Relevance of Sulfonamides

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have since remained a cornerstone in the treatment of various bacterial infections.[1][2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][3][4] This pathway is absent in humans, who obtain folic acid from their diet, providing the basis for the selective toxicity of sulfonamides against bacteria.[1][4] Despite the emergence of resistance, the chemical scaffold of sulfonamides offers a versatile platform for the development of new derivatives with improved potency and a broader spectrum of activity.[2][5]

Mechanism of Action: A Closer Look

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS.[3][6] By mimicking PABA, sulfonamides bind to the active site of DHPS, thereby preventing the synthesis of dihydropteroate, a precursor to folic acid.[1][6] The resulting depletion of folic acid inhibits the synthesis of nucleotides and amino acids, ultimately leading to a bacteriostatic effect where bacterial growth and replication are halted.[4] For a more potent, bactericidal effect, sulfonamides are often combined with trimethoprim, which inhibits a subsequent enzyme in the folic acid pathway, dihydrofolate reductase.[4][6]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Bacterial_Growth Bacterial Growth Inhibition Folic_Acid->Bacterial_Growth Leads to

Caption: Competitive inhibition of DHPS by sulfonamides, disrupting folic acid synthesis.

Primary Screening: Determining In Vitro Antibacterial Activity

The initial assessment of a novel sulfonamide derivative's antibacterial potential is typically performed using standardized susceptibility testing methods. The two most widely accepted methods are broth microdilution and agar disk diffusion.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.[7] This method is considered the gold standard for susceptibility testing and is detailed in CLSI document M07.[8]

Protocol: Broth Microdilution Assay

  • Preparation of Sulfonamide Stock Solutions:

    • Dissolve the sulfonamide derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[9]

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[7] The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units per milliliter (CFU/mL).[7][10]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum in broth without the sulfonamide) and a sterility control well (broth only).[7]

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[11]

  • MIC Determination:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the sulfonamide derivative in which there is no visible growth.[7]

Broth Microdilution Workflow A Prepare serial dilutions of sulfonamide in 96-well plate C Dilute inoculum and add to wells A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 37°C for 16-20 hours C->D E Visually determine MIC (lowest concentration with no growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[10][12][13] It is a widely used and cost-effective method for routine susceptibility testing.[14]

Protocol: Agar Disk Diffusion Assay

  • Preparation of Inoculum and Agar Plates:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[12]

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of bacteria.[10][14]

    • Allow the plate to dry for 3-5 minutes.[10]

  • Application of Sulfonamide Disks:

    • Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the sulfonamide derivative solution.

    • Aseptically place the disks on the surface of the inoculated MHA plate, ensuring firm contact.[13] Disks should be spaced at least 24 mm apart.[13][14]

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.[11]

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[12]

  • Interpretation of Results:

    • The size of the zone of inhibition is inversely proportional to the MIC. The results are interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to established breakpoints defined by CLSI or EUCAST.[15]

Parameter Broth Microdilution Agar Disk Diffusion
Principle Serial dilution in liquid mediaDiffusion from a disk on solid media
Result Quantitative (MIC value)Qualitative/Semi-quantitative (Zone of Inhibition)
Standardization CLSI M07[8]CLSI M02, EUCAST guidelines[8]
Advantages Precise, quantitative resultsSimple, low cost, flexible drug selection[14]
Disadvantages More labor-intensive[7]Less precise than MIC determination

Advanced Characterization: Bactericidal vs. Bacteriostatic Activity

While the MIC provides information on the concentration required to inhibit bacterial growth, it does not distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. The time-kill assay is the gold standard for making this determination.

Time-Kill Kinetic Assay

The time-kill assay evaluates the rate and extent of bacterial killing over time when exposed to an antimicrobial agent.[16][17] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16][17][18]

Protocol: Time-Kill Assay

  • Preparation:

    • Prepare tubes of CAMHB containing the sulfonamide derivative at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[19]

    • Include a growth control tube without the sulfonamide.

  • Inoculation:

    • Prepare a bacterial inoculum in the mid-logarithmic phase of growth.

    • Inoculate each tube to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[11]

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[16]

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto MHA plates and incubate at 35-37°C for 18-24 hours.[18]

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time to generate time-kill curves.

Time-Kill Assay Workflow A Prepare tubes with varying sulfonamide concentrations (multiples of MIC) B Inoculate tubes with standardized bacterial suspension A->B C Incubate and collect samples at multiple time points B->C D Perform serial dilutions and plate for colony counting C->D E Plot log10 CFU/mL vs. time to determine bactericidal/bacteriostatic activity D->E

Caption: Workflow for conducting a time-kill kinetic assay.

Mechanism of Action Studies: DHPS Enzyme Inhibition Assay

To confirm that a novel sulfonamide derivative acts via the expected mechanism of inhibiting DHPS, a direct enzyme inhibition assay can be performed. This is a crucial step in lead optimization and for understanding potential resistance mechanisms.

Spectrophotometric DHPS Inhibition Assay

A common method to measure DHPS activity is a coupled enzymatic assay where the product of the DHPS reaction is used in a subsequent reaction that can be monitored spectrophotometrically.[20][21]

Assay Principle

DHPS catalyzes the condensation of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[21][22] The production of dihydropteroate can be coupled to its reduction by dihydrofolate reductase (DHFR), which oxidizes NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is directly proportional to the DHPS activity.[20][21]

Protocol: DHPS Inhibition Assay

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6) containing DHPP, pABA, MgCl₂, and excess DHFR and NADPH.[22]

    • Add varying concentrations of the sulfonamide derivative to the reaction mixture.

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding a purified preparation of DHPS enzyme.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rates for each sulfonamide concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Parameter Description Typical Values/Ranges
MIC Minimum Inhibitory ConcentrationVaries widely depending on the compound and bacterial strain (e.g., 0.5 - 256 µg/mL)[2][23]
Zone of Inhibition Diameter of no bacterial growthVaries (e.g., 10 - 30 mm)
Bactericidal Activity ≥3-log₁₀ reduction in CFU/mLA reduction from 10⁶ to ≤10³ CFU/mL
IC₅₀ (DHPS) Half-maximal inhibitory concentrationVaries depending on the potency of the inhibitor (e.g., low µM range)[22]

Conclusion: A Pathway to Novel Antibacterials

The protocols outlined in this document provide a robust framework for the systematic evaluation of novel sulfonamide derivatives. By employing these standardized methods, researchers can generate high-quality, reproducible data on the antibacterial activity, spectrum, and mechanism of action of their compounds. This information is critical for guiding medicinal chemistry efforts and advancing promising candidates through the drug discovery pipeline. Adherence to established guidelines from organizations like CLSI and EUCAST ensures that the data generated is comparable and relevant to the broader scientific community.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 16, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved January 16, 2026, from [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 24). Cleveland Clinic. Retrieved January 16, 2026, from [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved January 16, 2026, from [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved January 16, 2026, from [Link]

  • Antibacterial sulfonamides. (n.d.). The Pharmaceutical Journal. Retrieved January 16, 2026, from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (2022, April). FWD AMR-RefLabCap. Retrieved January 16, 2026, from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved January 16, 2026, from [Link]

  • A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (n.d.). American Society for Microbiology. Retrieved January 16, 2026, from [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022, May 18). Microbe Notes. Retrieved January 16, 2026, from [Link]

  • EUCAST. (n.d.). ESCMID. Retrieved January 16, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 16, 2026, from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005, October). PubMed. Retrieved January 16, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved January 16, 2026, from [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved January 16, 2026, from [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. Retrieved January 16, 2026, from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. Retrieved January 16, 2026, from [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Guidance Documents. (n.d.). EUCAST. Retrieved January 16, 2026, from [Link]

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2025, August 9). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases (NICD). Retrieved January 16, 2026, from [Link]

  • Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved January 16, 2026, from [Link]

  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008, August 20). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]

  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase | ACS Chemical Biology. (2014, March 20). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. (n.d.). Journal of Advances in Medicine and Medical Research. Retrieved January 16, 2026, from [Link]

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (n.d.). JOCPR. Retrieved January 16, 2026, from [Link]

Sources

Application Notes & Protocols: 2-(Phenylsulfonamido)acetic Acid as a Versatile Fragment in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Phenylsulfonamidoacetic Acid Scaffold

In the landscape of modern drug discovery, particularly within the realm of fragment-based drug discovery (FBDD), the identification of high-quality chemical starting points is paramount. The 2-(Phenylsulfonamido)acetic acid scaffold has emerged as a privileged fragment, offering a unique constellation of properties that make it an invaluable tool for researchers and drug development professionals. Its utility stems from a combination of desirable physicochemical characteristics, synthetic tractability, and a proven ability to engage with a variety of biological targets.

The core structure features a phenyl ring, a sulfonamide linkage, and a carboxylic acid moiety. This arrangement provides a rich pharmacophore with capabilities for hydrogen bonding, aromatic interactions, and metal chelation. The sulfonamide group, a cornerstone in medicinal chemistry since the discovery of Prontosil, imparts favorable properties such as the ability to act as a transition-state analogue for peptide hydrolysis, making it particularly effective in the design of enzyme inhibitors.[1] Furthermore, the synthetic accessibility of sulfonamides, typically through the reaction of a sulfonyl chloride with an amine, allows for the rapid generation of diverse chemical libraries for screening campaigns.[1]

This guide provides an in-depth exploration of 2-(Phenylsulfonamido)acetic acid as a fragment in drug design. It will cover its synthesis, its application in FBDD workflows, and detailed protocols for its use in biophysical screening assays and structure-based design.

Physicochemical Properties and Design Rationale

The strategic advantage of the 2-(Phenylsulfonamido)acetic acid fragment lies in its tunable properties, which can be readily modified to optimize binding affinity, selectivity, and pharmacokinetic profiles.

PropertyValue/CharacteristicSignificance in Drug Design
Molecular Formula C₈H₉NO₄SLow molecular weight, adhering to the "Rule of Three" for fragments.
Molecular Weight 215.23 g/mol Provides a good starting point for fragment growing or linking strategies.
Appearance White to off-white crystalline powderAmenable to standard laboratory handling and formulation.
Hydrogen Bond Donors 2 (sulfonamide N-H, carboxylic acid O-H)Enables strong and directional interactions with protein backbones and side chains.
Hydrogen Bond Acceptors 4 (sulfonamide O=S=O, carboxylic acid C=O, O-H)Provides multiple points for hydrogen bonding, enhancing binding affinity.
pKa (carboxylic acid) ~3-4The carboxylate can act as a key recognition element, particularly in enzyme active sites.
pKa (sulfonamide N-H) ~9-10Can be deprotonated under physiological conditions to act as a hydrogen bond acceptor or metal ligand.
Rotatable Bonds 3Limited conformational flexibility, which can be advantageous for binding entropy.

Synthesis of 2-(Phenylsulfonamido)acetic Acid and its Analogs

The straightforward synthesis of 2-(Phenylsulfonamido)acetic acid and its derivatives is a key advantage for its use in FBDD, allowing for rapid exploration of structure-activity relationships (SAR). The general and a specific protocol are provided below.

General Synthetic Scheme:

Synthesis_Scheme reagent1 Phenylsulfonyl chloride conditions Aqueous base (e.g., NaOH) then Acidification (e.g., HCl) reagent1->conditions reagent2 Glycine reagent2->conditions product 2-(Phenylsulfonamido) acetic Acid conditions->product

Caption: General synthesis of 2-(Phenylsulfonamido)acetic Acid.

Detailed Laboratory Protocol: Synthesis of 2-(Phenylsulfonamido)acetic Acid

This protocol outlines the synthesis of the parent fragment.

Materials:

  • Phenylsulfonyl chloride

  • Glycine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Dissolution of Glycine: In a 250 mL round-bottom flask, dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture until the glycine is completely dissolved.

  • Addition of Phenylsulfonyl Chloride: Cool the flask in an ice bath. Slowly add phenylsulfonyl chloride (1.0 eq) portion-wise to the stirred glycine solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2-3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold distilled water. Recrystallize the solid from an ethanol/water mixture to obtain pure 2-(phenylsulfonamido)acetic acid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Fragment-Based Drug Discovery (FBDD)

The FBDD workflow involves screening low molecular weight fragments for binding to a biological target, followed by optimization of these initial hits into potent leads. 2-(Phenylsulfonamido)acetic acid is an ideal candidate for such campaigns.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization screening Fragment Screening (NMR, X-ray, MS, ITC) hit_validation Hit Validation & Characterization screening->hit_validation Identified Hits sar Structure-Activity Relationship (SAR) Studies hit_validation->sar Validated Hits fragment_growing Fragment Growing sar->fragment_growing fragment_linking Fragment Linking sar->fragment_linking lead_optimization Lead Optimization fragment_growing->lead_optimization fragment_linking->lead_optimization

Caption: FBDD workflow with 2-(Phenylsulfonamido)acetic Acid.

Protocol 1: Fragment Screening by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding of fragments to a target protein.[2] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly informative.[2]

Objective: To identify the binding of 2-(Phenylsulfonamido)acetic acid to a ¹⁵N-labeled target protein.

Materials:

  • ¹⁵N-labeled target protein (e.g., 50-100 µM in a suitable buffer)

  • 2-(Phenylsulfonamido)acetic acid stock solution (e.g., 100 mM in d₆-DMSO)

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O)

  • NMR tubes

  • NMR spectrometer with a cryoprobe

Procedure:

  • Protein Preparation: Prepare a sample of the ¹⁵N-labeled target protein at the desired concentration in the NMR buffer. Ensure the protein is stable and well-folded under these conditions.

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference spectrum.

  • Fragment Addition: Add a small aliquot of the 2-(Phenylsulfonamido)acetic acid stock solution to the protein sample to achieve a final fragment concentration of, for example, 1 mM. The final DMSO concentration should be kept low (e.g., <1%) to avoid protein denaturation.

  • Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein in the presence of the fragment.

  • Data Analysis: Overlay the reference and test spectra. Chemical shift perturbations (CSPs) of specific amide peaks in the protein's HSQC spectrum upon fragment addition indicate binding. The magnitude of the CSPs can provide information on the binding site and, with titration experiments, the dissociation constant (Kd).

Protocol 2: Co-crystallization for Structural Analysis

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, guiding structure-based drug design.[3]

Objective: To obtain a co-crystal structure of the target protein in complex with 2-(Phenylsulfonamido)acetic acid.

Materials:

  • Purified target protein (e.g., 5-10 mg/mL)

  • 2-(Phenylsulfonamido)acetic acid stock solution (e.g., 100 mM in a suitable solvent like DMSO)

  • Crystallization screens and plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Crystallization buffer components

Procedure:

  • Complex Formation: Mix the purified protein with the 2-(Phenylsulfonamido)acetic acid fragment at a molar excess of the fragment (e.g., 1:5 to 1:10 protein to fragment ratio). Incubate the mixture on ice for at least 1 hour to allow for complex formation.[4]

  • Crystallization Screening: Set up crystallization trials using the protein-fragment complex. Screen a wide range of crystallization conditions (precipitants, pH, additives).

  • Crystal Optimization: Once initial crystal hits are identified, optimize the crystallization conditions to obtain diffraction-quality crystals.

  • Crystal Soaking (Alternative Method): If co-crystallization is unsuccessful, pre-formed crystals of the apo-protein can be soaked in a solution containing the fragment.[4] Prepare a soaking solution by adding the fragment to the crystallization mother liquor.

  • Data Collection and Structure Determination: Harvest the crystals and collect X-ray diffraction data at a synchrotron source. Process the data and solve the crystal structure to visualize the binding mode of the fragment.

Case Study: Targeting Metalloenzymes

The sulfonamide moiety of 2-(Phenylsulfonamido)acetic acid can act as a zinc-binding group (ZBG), making it an excellent fragment for targeting metalloenzymes such as carbonic anhydrases, matrix metalloproteinases (MMPs), and histone deacetylases (HDACs).[5] The deprotonated sulfonamide nitrogen and one of the sulfonyl oxygens can coordinate with the active site zinc ion.

A study on N-phenylsulfonamide derivatives as inhibitors of carbonic anhydrase (CA) and cholinesterases demonstrated the potential of this scaffold.[6] While not directly using the acetic acid moiety, the core phenylsulfonamide structure showed potent inhibition.

Compound (Derivative of Phenylsulfonamide)Target EnzymeKᵢ (nM)[6]
Derivative 2Carbonic Anhydrase II33.5 ± 0.38
Derivative 8Carbonic Anhydrase I45.7 ± 0.46
Derivative 8Acetylcholinesterase (AChE)31.5 ± 0.33
Derivative 8Butyrylcholinesterase (BChE)24.4 ± 0.29

These low nanomolar inhibition constants highlight the effectiveness of the phenylsulfonamide core in binding to enzyme active sites. The 2-(phenylsulfonamido)acetic acid fragment provides a valuable starting point for designing such potent inhibitors, where the acetic acid moiety can be further elaborated to interact with other regions of the active site to enhance affinity and selectivity.

Metalloenzyme_Inhibition cluster_0 Metalloenzyme Active Site zinc Zn²⁺ protein His/Asp/Glu residues zinc->protein Bound to fragment 2-(Phenylsulfonamido)acetic Acid Sulfonamide Moiety Carboxylic Acid Moiety fragment:f1->zinc Coordinates

Caption: 2-(Phenylsulfonamido)acetic Acid as a zinc-binding fragment.

Advanced Biophysical Characterization

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, and ΔS).[7]

Objective: To determine the binding affinity and thermodynamics of the interaction between the target protein and 2-(Phenylsulfonamido)acetic acid.

Materials:

  • Purified target protein (e.g., 20 µM in ITC buffer)

  • 2-(Phenylsulfonamido)acetic acid (e.g., 200 µM in the same ITC buffer)

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • ITC buffer (dialyze both protein and ligand against the same buffer to minimize heats of dilution)

Procedure:

  • Sample Preparation: Prepare the protein and fragment solutions in the exact same buffer. Degas the samples before loading.

  • Instrument Setup: Load the protein solution into the sample cell and the fragment solution into the injection syringe.[8]

  • Titration: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat changes. A typical experiment consists of 19-25 injections.[7][9]

  • Data Analysis: Integrate the heat pulses from each injection to generate a binding isotherm. Fit the data to a suitable binding model (e.g., one set of sites) to determine the binding constant (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Protocol 4: Native Mass Spectrometry (MS) for Fragment Screening

Native MS allows for the direct detection of non-covalent protein-ligand complexes in the gas phase, providing information on binding stoichiometry and affinity.[10]

Objective: To detect the binding of 2-(Phenylsulfonamido)acetic acid to a target protein.

Materials:

  • Purified target protein (e.g., 5-10 µM in a volatile buffer like ammonium acetate)

  • 2-(Phenylsulfonamido)acetic acid (e.g., 100-500 µM in the same buffer)

  • Electrospray ionization mass spectrometer (ESI-MS) capable of native analysis (e.g., Q-TOF)

Procedure:

  • Sample Preparation: Prepare the protein and protein-fragment complex in a volatile buffer suitable for native MS.

  • MS Analysis of Apo-Protein: Acquire a mass spectrum of the protein alone under native conditions to determine its mass and charge state distribution.

  • MS Analysis of Protein-Fragment Complex: Acquire a mass spectrum of the protein incubated with the fragment.

  • Data Analysis: The formation of a protein-fragment complex will be observed as a new set of peaks in the mass spectrum, shifted to a higher mass-to-charge (m/z) ratio corresponding to the mass of the bound fragment.[10] This confirms binding and provides a 1:1 stoichiometry.

Conclusion and Future Perspectives

2-(Phenylsulfonamido)acetic acid represents a highly valuable and versatile fragment for modern drug discovery campaigns. Its favorable physicochemical properties, synthetic accessibility, and proven ability to interact with diverse biological targets, particularly metalloenzymes, make it an exceptional starting point for FBDD. The protocols detailed in this guide provide a practical framework for researchers to effectively utilize this scaffold in hit identification and lead optimization. As drug discovery continues to tackle increasingly challenging targets, the strategic application of well-characterized and versatile fragments like 2-(Phenylsulfonamido)acetic acid will be crucial for success.

References

  • MDPI. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Guidelines for the successful generation of protein–ligand complex crystals. Retrieved from [Link]

  • PubMed. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Retrieved from [Link]

  • protocols.io. (2021). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • MDPI. (2021). Targeting Metalloenzymes for Therapeutic Intervention. Retrieved from [Link]

  • ResearchGate. (2023). Determination of Ki constants and inhibition types of the compounds by.... Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Fragment-based QSAR strategies in drug design. Retrieved from [Link]

  • ResearchGate. (2007). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • PubMed. (2024). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Investigating the Selectivity of Metalloenzyme Inhibitors. Retrieved from [Link]

  • ResearchGate. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. Retrieved from [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Fragment-based drug discovery campaigns guided by native mass spectrometry. Retrieved from [Link]

  • MDPI. (2022). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-(Phenylsulfonamido)acetic Acid Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Sulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery, celebrated for its versatile pharmacological activities.[1][2] Its prevalence is underscored by its presence in a multitude of clinically approved drugs targeting a wide array of diseases, including antibacterial, anti-inflammatory, anticancer, and antiviral agents.[1][3] The therapeutic success of the sulfonamide moiety can be attributed to several key features:

  • Structural Mimicry: The sulfonamide group can act as a bioisostere for other functional groups, such as carboxylic acids, and can mimic the transition state of peptide hydrolysis, enabling it to interact with the active sites of various enzymes, particularly proteases.[4]

  • Physicochemical Properties: This functional group imparts favorable physicochemical characteristics to molecules, including the ability to form strong hydrogen bonds, which is crucial for molecular recognition and binding to biological targets.[3]

  • Synthetic Accessibility: The synthesis of sulfonamides is generally well-established and amenable to the creation of large, diverse chemical libraries for high-throughput screening.[1][3]

  • Broad Biological Activity: Compounds incorporating the sulfonamide scaffold have demonstrated a wide spectrum of biological activities, making them a rich source of potential therapeutic agents.[1][3]

The 2-(phenylsulfonamido)acetic acid core represents a particularly attractive scaffold for library synthesis. It combines the proven pharmacological relevance of the sulfonamide group with the structural features of an α-amino acid, providing a versatile platform for introducing molecular diversity and exploring structure-activity relationships (SAR). This guide provides detailed methods for the efficient construction of libraries based on this promising scaffold.

Strategic Approaches to Library Synthesis

The creation of a diverse library of 2-(phenylsulfonamido)acetic acid derivatives can be approached through several modern synthetic strategies. The choice of method will depend on the desired scale, the need for automation, and the specific points of diversification. Two powerful and complementary approaches are highlighted here: Multicomponent Reactions (MCRs) for rapid diversity generation and Solid-Phase Synthesis for streamlined purification.

Multicomponent Reactions: A Paradigm of Efficiency and Diversity

Multicomponent reactions (MCRs) are highly convergent chemical transformations in which three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. This inherent efficiency makes MCRs ideal for the rapid assembly of compound libraries.[5] The Ugi and Passerini reactions are two of the most powerful isocyanide-based MCRs for generating peptide-like structures.

A particularly elegant and efficient strategy for the one-pot synthesis of a library of 2-(phenylsulfonamido)acetic acid derivatives is the tandem N-sulfonylation/Ugi four-component reaction.[6] This approach generates the core scaffold and introduces multiple points of diversity in a single, streamlined process.

Workflow Diagram: Tandem N-Sulfonylation/Ugi-4CR

Tandem N-Sulfonylation/Ugi-4CR cluster_step1 Step 1: In Situ Formation of Carboxylic Acid cluster_step2 Step 2: Ugi Four-Component Reaction SulfonylChloride Sulfonyl Chloride (R1-SO2Cl) SulfonylGlycine N-Sulfonyl Glycine (R1-SO2-NH-CH2-COOH) SulfonylChloride->SulfonylGlycine Glycine Glycine Glycine->SulfonylGlycine Base Base (e.g., K2CO3) Base->SulfonylGlycine Aldehyde Aldehyde (R2-CHO) UgiProduct 2-(Phenylsulfonamido)acetic Acid Derivative SulfonylGlycine->UgiProduct Aldehyde->UgiProduct Amine Amine (R3-NH2) Amine->UgiProduct Isocyanide Isocyanide (R4-NC) Isocyanide->UgiProduct

Caption: Workflow for the tandem N-sulfonylation/Ugi-4CR synthesis.

Protocol: Tandem N-Sulfonylation/Ugi-4CR for a 2-(Phenylsulfonamido)acetic Acid Derivative Library

This protocol describes the parallel synthesis of a library of 2-(phenylsulfonamido)acetic acid derivatives in a 96-well plate format.

Materials:

  • Array of sulfonyl chlorides (Diversity element 1)

  • Glycine

  • Potassium carbonate (K2CO3)

  • Array of aldehydes (Diversity element 2)

  • Array of primary amines (Diversity element 3)

  • Array of isocyanides (Diversity element 4)

  • Ethanol/Water solvent mixture

  • Hydrochloric acid (2 M)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Orbital shaker

Procedure:

  • Preparation of N-Sulfonyl Glycine Intermediates (In Situ):

    • To each well of the 96-well reaction block, add a solution of a unique sulfonyl chloride (0.25 mmol) in ethanol.

    • Add an aqueous solution of glycine (0.25 mmol) and potassium carbonate (0.25 mmol) to each corresponding well.

    • Seal the reaction block and shake at room temperature for 4 hours.

    • After 4 hours, carefully neutralize the reaction mixture by adding 2 M HCl dropwise to a pH of approximately 7.

  • Ugi Four-Component Reaction:

    • To each well containing the neutralized N-sulfonyl glycine solution, add a solution of a unique aldehyde (0.25 mmol) in ethanol.

    • Add a solution of a unique primary amine (0.25 mmol) in ethanol to each well.

    • Finally, add a solution of a unique isocyanide (0.25 mmol) in ethanol to each well.

    • Reseal the reaction block and shake at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixtures can be worked up by adding water and extracting with an organic solvent such as ethyl acetate.

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purification of the individual library members is typically achieved by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Diversity Element Example Starting Materials
Sulfonyl Chloride (R1) Benzenesulfonyl chloride, 4-Toluenesulfonyl chloride, 4-Nitrobenzenesulfonyl chloride
Aldehyde (R2) Benzaldehyde, 4-Chlorobenzaldehyde, 2-Naphthaldehyde
Amine (R3) Aniline, Benzylamine, Cyclohexylamine
Isocyanide (R4) tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide

Table 1: Example starting materials for diversification in the tandem N-sulfonylation/Ugi-4CR.

Solid-Phase Synthesis: Streamlining Purification

Solid-phase synthesis (SPS) is a powerful technique for the construction of compound libraries, as it simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[7] This is particularly advantageous for multi-step syntheses.

Workflow Diagram: Solid-Phase Synthesis of 2-(Phenylsulfonamido)acetic Acid Derivatives

Solid-Phase Synthesis Resin Resin (e.g., Wang resin) Coupling Coupling (e.g., DIC/HOBt) Resin->Coupling AminoAcid Fmoc-Gly-OH AminoAcid->Coupling Resin_AA Resin-Gly-Fmoc Coupling->Resin_AA Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin_AA->Deprotection1 Resin_NH2 Resin-Gly-NH2 Deprotection1->Resin_NH2 Sulfonylation Sulfonylation (e.g., Pyridine) Resin_NH2->Sulfonylation SulfonylChloride Sulfonyl Chloride (R1-SO2Cl) SulfonylChloride->Sulfonylation Resin_Sulfonamide Resin-Sulfonamide Sulfonylation->Resin_Sulfonamide Cleavage Cleavage from Resin (e.g., TFA) Resin_Sulfonamide->Cleavage Product 2-(Phenylsulfonamido)acetic Acid Derivative Cleavage->Product

Caption: General workflow for the solid-phase synthesis of 2-(phenylsulfonamido)acetic acid derivatives.

Protocol: Solid-Phase Synthesis of a 2-(Phenylsulfonamido)acetic Acid Library

This protocol outlines the synthesis of a library of 2-(phenylsulfonamido)acetic acid derivatives using a solid-phase approach. Diversification can be introduced through the use of various sulfonyl chlorides.

Materials:

  • Wang resin

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Array of sulfonyl chlorides (Diversity element)

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessels

  • Shaker

Procedure:

  • Resin Swelling and Amino Acid Loading:

    • Place Wang resin in a solid-phase synthesis vessel and swell in DMF for 1 hour.

    • Drain the DMF and add a solution of Fmoc-Gly-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

    • Shake the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Sulfonylation (Introduction of Diversity):

    • Swell the deprotected resin in DCM.

    • Add a solution of a unique sulfonyl chloride (3 eq) and pyridine (3 eq) in DCM to each reaction vessel.

    • Shake the mixture overnight at room temperature.

    • Wash the resin with DCM (5x), DMF (5x), and methanol (3x).

  • Cleavage and Product Isolation:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail of 95:2.5:2.5 TFA/water/triisopropylsilane for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen and precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold ether.

    • Dry the final product under vacuum.

Characterization and Quality Control of the Library

The successful synthesis of a compound library requires rigorous characterization and quality control to ensure the identity and purity of its members.[8]

Recommended Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for the high-throughput analysis of combinatorial libraries. It provides information on the molecular weight of the desired product and an indication of its purity.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the purity of the library compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library, ¹H and ¹³C NMR spectroscopy should be performed to confirm the structure of the synthesized compounds.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which can be used to confirm the elemental composition of the target molecules.

Technique Information Provided Throughput
LC-MS Molecular Weight, PurityHigh
HPLC-UV PurityHigh
NMR Structural ConfirmationLow to Medium
HRMS Elemental CompositionMedium

Table 2: Analytical techniques for library characterization.

Application Notes: Potential Therapeutic Applications

Derivatives of 2-(phenylsulfonamido)acetic acid have been investigated for a range of biological activities, making this scaffold a promising starting point for drug discovery programs.

  • Anti-inflammatory Agents: Sulfonamides are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase-2 (COX-2).[2][10] Libraries of 2-(phenylsulfonamido)acetic acid derivatives can be screened for their ability to inhibit COX enzymes and reduce inflammation.

  • Anticancer Agents: The sulfonamide moiety is present in several anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors.[11][12]

  • Enzyme Inhibitors: The structural similarity of the 2-(phenylsulfonamido)acetic acid scaffold to amino acids makes it a suitable template for the design of enzyme inhibitors, particularly for proteases and kinases.[13]

  • Antimicrobial Agents: While the classic sulfa drugs are antibacterial agents, novel sulfonamide derivatives continue to be explored for their activity against a range of microbial pathogens.[1]

Conclusion

The synthetic methodologies outlined in this guide provide robust and efficient pathways for the creation of diverse libraries of 2-(phenylsulfonamido)acetic acid derivatives. The use of multicomponent reactions, such as the tandem N-sulfonylation/Ugi reaction, allows for the rapid generation of a large number of analogs with multiple points of diversity. Solid-phase synthesis offers a complementary approach with the advantage of streamlined purification. By leveraging these powerful synthetic tools, researchers can efficiently explore the chemical space around this privileged scaffold, accelerating the discovery of novel therapeutic agents. Rigorous analytical characterization is paramount to ensure the quality of the library and the reliability of subsequent biological screening data.

References

  • Gioiello, A., Rosatelli, E., Teofrasti, M., Filipponi, P., & Pellicciari, R. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Combinatorial Science, 15(5), 235–239. [Link]

  • Gioiello, A., Rosatelli, E., Teofrasti, M., Filipponi, P., & Pellicciari, R. (2013). Building a sulfonamide library by eco-friendly flow synthesis. ACS Combinatorial Science, 15(5), 235-239. [Link]

  • Baxendale, I. R., Schou, M., & Sedelmeier, J. (2007). Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System. Journal of Combinatorial Chemistry, 9(5), 804–813. [Link]

  • Gioiello, A., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Combinatorial Science. [Link]

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129. [Link]

  • Wessjohann, L. A., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. Chemical Society Reviews, 50(18), 10436-10461. [Link]

  • Kenseth, J. R., & Coldiron, S. J. (2004). High-throughput characterization and quality control of small-molecule combinatorial libraries. Current Opinion in Chemical Biology, 8(4), 418–423. [Link]

  • Wikipedia. (n.d.). Passerini reaction. [Link]

  • Bhattacharya, S., et al. (2021). Multicomponent reactions for the synthesis of N-sulfonylamidines. Tetrahedron, 96, 132403. [Link]

  • Cederbaum, F., De Mesmaeker, A., Jeanguenat, A., Kempf, H. J., Lamberth, C., Schnyder, A., Zeller, M., & Zeun, R. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 57(11), 680-684. [Link]

  • Siuzdak, G., & Lewis, K. C. (1998). Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Combinatorial Chemistry & High Throughput Screening, 1(1), 23–33. [Link]

  • Nazeri, M. T., Nowee, A. B., & Shaabani, A. (2021). A new one-pot synthesis of pseudopeptide connected to sulfonamide via the tandem N-sulfonylation/Ugi reactions. New Journal of Chemistry, 45(4), 2055–2060. [Link]

  • A review on synthetic methods for N-sulfonylated amino acid analogs. (2023). Mini-Reviews in Medicinal Chemistry. [Link]

  • Westermann, B., & Krelaus, R. (2010). A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions. Beilstein Journal of Organic Chemistry, 6, 109. [Link]

  • Alani, B. G., Salim, K. S., Mahdi, A. S., & Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 3(1), 1-15. [Link]

  • Banfi, L., Basso, A., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(11), 6436–6483. [Link]

  • Banfi, L., Basso, A., Guanti, G., & Riva, R. (2003). Passerini reaction--amine deprotection--acyl migration (PADAM): A convenient strategy for the solid-phase preparation of peptidomimetic compounds. Molecular Diversity, 6(3-4), 227–235. [Link]

  • Khan, I., Ibrar, A., Ahmed, W., & Saeed, A. (2019). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 32(5(Supplementary)), 2285–2292. [Link]

  • Enjalbal, C., & Lamaty, F. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Journal of Mass Spectrometry, 36(7), 719–743. [Link]

  • Ali, M. A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2015, 938486. [Link]

  • Synthetic Methods. (n.d.). ResearchGate. [Link]

  • Murphy, N. S., Prabhakaran, P., Azzarito, V., & Wilson, A. J. (2015). Solid-phase synthesis protocol. Methods in Molecular Biology, 1248, 1-17. [Link]

  • Akili, S., Ben Hadda, D., Bitar, Y., Balash, A., & Fawaz Chehna, M. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry, 11, 199-223. [Link]

  • Godlewska, J., et al. (2017). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Beilstein Journal of Organic Chemistry, 13, 1969–1979. [Link]

  • Girgis, S., et al. (2018). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. In Gramicidin S: Structure, Biological Activities and Synthesis of Analogs. IntechOpen. [Link]

  • Słowińska, M., & Dembinski, R. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 25(23), 5727. [Link]

  • Wang, J., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(24), 7349–7353. [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1297. [Link]

  • Amblard, F., et al. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Georgia State University. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Coin, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials. Springer. [Link]

  • Multicomponent Electrosynthesis of Enaminyl Sulfonates Starting from Alkylamines, SO2, and Alcohols. (2023). Organic Letters. [Link]

  • Li, X., et al. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry, 16(8), 4476–4483. [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials, 15(19), 6883. [Link]

  • Brigaud, T., et al. (2015). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 20(8), 14747–14777. [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Improving the Solubility of 2-(Phenylsulfonamido)acetic Acid for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-(Phenylsulfonamido)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. We will move beyond simple instructions to explain the chemical principles governing its solubility, providing you with the knowledge to troubleshoot and optimize your assay conditions effectively.

Section 1: Understanding the Molecule - The Key to Solubility

A fundamental understanding of the compound's physicochemical properties is the first step in troubleshooting solubility issues.

Q1: What are the key chemical features of 2-(Phenylsulfonamido)acetic acid that affect its solubility?

A: The solubility of 2-(Phenylsulfonamido)acetic acid is governed by a balance between its hydrophobic and hydrophilic components and its acidic nature.

  • Hydrophobic Region: The phenyl ring (C₆H₅) is nonpolar and repels water, which is the primary reason for the compound's low intrinsic solubility in aqueous solutions.

  • Acidic Groups: The molecule has two acidic protons:

    • Carboxylic Acid (-COOH): This is the most significant contributor to its acidic character, with an estimated pKa of approximately 3.5.[1]

    • Sulfonamide (-SO₂NH-): The proton on the sulfonamide nitrogen is also weakly acidic, but the carboxylic acid is the dominant functional group in the physiological pH range.

This dual character means its solubility is highly dependent on the pH of the solution. At a pH below its pKa, the carboxylic acid group is protonated (-COOH) and uncharged, making the molecule less soluble. At a pH above its pKa, it deprotonates to form the carboxylate salt (-COO⁻), which is charged and significantly more water-soluble.[2][3]

PropertyValueSource
CAS Number 5398-96-9[1][4]
Molecular Weight 215.23 g/mol [4][5]
pKa (Carboxylic Acid) ~3.5[1]

Section 2: The Two-Step Dissolution Workflow

For most in vitro assays, a standardized two-step process is the most reliable method for solubilizing compounds like 2-(Phenylsulfonamido)acetic acid.

Q2: What is the standard workflow for preparing this compound for an assay?

A: The recommended strategy involves first creating a high-concentration stock solution in a suitable organic solvent, followed by a careful dilution into your final aqueous assay medium. This approach ensures the compound is fully dissolved before its introduction to the aqueous environment, minimizing variability.

  • Step 1: Prepare a Concentrated Stock Solution. Dissolve the solid compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10-50 mM).[6][7] DMSO is an excellent polar aprotic solvent capable of dissolving a wide range of compounds used in biological research.[8]

  • Step 2: Prepare the Working Solution. Perform a serial or direct dilution of the DMSO stock into the final aqueous buffer or cell culture medium. It is critical that the final concentration of DMSO in the assay is kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.[7][9]

cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation A Solid 2-(Phenylsulfonamido)acetic Acid C High-Concentration Stock Solution (e.g., 10 mM in DMSO) A->C Dissolve B 100% DMSO B->C Solvent E Final Working Solution (Final DMSO ≤0.5%) C->E Dilute D Aqueous Assay Buffer (e.g., PBS, Cell Media) D->E Medium

Caption: Standard two-step dissolution workflow.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with 2-(Phenylsulfonamido)acetic acid.

Issue 1: Preparing the DMSO Stock Solution
  • Q: My compound is not dissolving easily in DMSO at room temperature. What should I do?

    • A: While 2-(Phenylsulfonamido)acetic acid is generally soluble in DMSO, high concentrations may require assistance. You can facilitate dissolution by:

      • Vortexing: Mix the solution vigorously for 1-2 minutes.

      • Gentle Warming: Briefly warm the vial in a 37°C water bath. Do not overheat, as it could degrade the compound.[10]

      • Sonication: Use a bath sonicator for 5-10 minutes to break up solid aggregates.

Issue 2: Precipitation in Aqueous Buffer
  • Q: My compound precipitates when I add the DMSO stock to my cell culture medium. Why is this happening and how can I fix it?

    • A: This phenomenon, often called "crashing out," occurs when the compound's concentration in the final working solution exceeds its maximum aqueous solubility. The DMSO keeps it dissolved in the stock, but upon dilution into the aqueous buffer, the solvent environment changes drastically, causing the less soluble compound to precipitate.[7][11]

    • Solutions:

      • Lower the Final Concentration: The most straightforward solution is to reduce the final assay concentration of the compound.

      • Perform Stepwise Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual change in solvent polarity can help keep the compound in solution.[9]

      • Ensure Rapid Mixing: Add the DMSO stock directly to the aqueous buffer while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.[10]

      • Verify Final DMSO Concentration: Ensure your final DMSO concentration is not too low. While it must be non-toxic to cells, a final concentration of 0.1-0.5% can act as a co-solvent to help maintain solubility.[][13]

Issue 3: Leveraging pH for Enhanced Solubility
  • Q: How can I use pH to increase the solubility of 2-(Phenylsulfonamido)acetic acid in my aqueous buffer?

    • A: Because the compound is an acid with a pKa of ~3.5, you can significantly increase its aqueous solubility by preparing it in a buffer with a pH at least 1.5-2 units higher than its pKa.[2][3] At a higher pH (e.g., pH 7.4), the carboxylic acid group deprotonates to form the highly soluble carboxylate anion.

    • Recommendation: For assays that are not pH-sensitive, prepare your aqueous buffer at a pH of 7.0-7.5. For many cell-based assays, standard culture media are already buffered in this range (e.g., PBS at pH 7.4), which is advantageous. The solubility of sulfonamides generally increases with increasing pH in the physiological range.[14]

cluster_pH Effect of pH on Ionization & Solubility Low_pH Low pH (pH < pKa ~3.5) Protonated Protonated Form (R-COOH) Predominates Low_pH->Protonated High_pH High pH (pH > pKa ~3.5) Deprotonated Deprotonated Form (R-COO⁻) Predominates High_pH->Deprotonated Low_Sol Low Aqueous Solubility Protonated->Low_Sol High_Sol High Aqueous Solubility Deprotonated->High_Sol

Caption: Relationship between pH, ionization, and solubility.
Issue 4: Advanced Solubilization Techniques
  • Q: What if pH adjustment and DMSO are not suitable for my assay? Are there other options?

    • A: Yes, for specialized applications where DMSO is prohibited or pH must be strictly controlled at a lower value, you can explore more advanced formulation strategies:

      • Co-solvents: Incorporating a small percentage of a water-miscible co-solvent like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) into your final aqueous buffer can increase solubility.[15][16] These agents reduce the overall polarity of the solvent system.[]

      • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17] They can form inclusion complexes by encapsulating the hydrophobic phenyl ring of your compound, thereby increasing its apparent water solubility.[18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[21]

Section 4: Detailed Experimental Protocols

Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate Mass: Determine the mass of 2-(Phenylsulfonamido)acetic acid required.

    • Mass (mg) = 10 mmol/L × 0.001 L × 215.23 g/mol × 1000 mg/g = 2.15 mg (for 1 mL)

  • Weigh Compound: Accurately weigh the calculated mass into a sterile, chemically resistant vial (e.g., amber glass).

  • Add Solvent: Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the vial.

  • Dissolve: Vortex the solution vigorously. If necessary, use gentle warming (37°C) or sonication as described in the troubleshooting section until the solid is completely dissolved.[10]

  • Store: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10]

Protocol 4.2: Preparation of Working Solutions in Aqueous Buffer

This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM stock solution 1:100 in 100% DMSO to create a 100 µM intermediate stock. (e.g., 2 µL of 10 mM stock + 198 µL of DMSO). This step makes the final dilution more accurate.

  • Prepare Final Working Solution:

    • Add the stock solution to the assay buffer (not the other way around) while mixing.

    • From 10 mM Stock: Perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of assay buffer.

    • From 100 µM Intermediate Stock: Perform a 1:10 dilution. Add 100 µL of the 100 µM intermediate stock to 900 µL of assay buffer.

  • Mix Thoroughly: Immediately vortex the final working solution to ensure homogeneity and prevent precipitation.

  • Include Vehicle Control: Prepare a control sample containing the same final concentration of DMSO (e.g., 0.1%) in the assay buffer without the compound. This is essential to differentiate compound effects from solvent effects.[7]

Section 5: Summary of Recommendations

ParameterRecommendationRationale & Remarks
Stock Solvent 100% Anhydrous DMSOExcellent solubilizing power for a wide range of compounds.[8]
Stock Concentration 10-50 mMA high concentration allows for minimal volume transfer during dilution, keeping final DMSO levels low.
Final DMSO Conc. ≤0.5% (ideal: ≤0.1%)Minimizes solvent-induced cytotoxicity and off-target effects. Always include a vehicle control.[6][7][9]
Aqueous Buffer pH pH > 5.5 (ideal: 7.0-7.5)De-protonates the carboxylic acid (pKa ~3.5) to its highly soluble salt form.[2][3]
Troubleshooting Vortexing, gentle warming (37°C), sonication, stepwise dilution.Mechanical and thermal energy can overcome activation barriers to dissolution; gradual dilution prevents precipitation.[9][10]
Advanced Options Co-solvents (PEG 400, Ethanol), Cyclodextrins (HP-β-CD)For assays intolerant to DMSO or requiring low pH.[16][21]

References

  • Jadhav, P., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Research Journal of Pharmacy and Technology.

  • Patel, A., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research.

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.

  • García-Zubiri, I.X., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceuticals.

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules.

  • Kim, Y.H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release.

  • Elite Biogenix. (n.d.). DMSO Solution 60ml. Elite Biogenix.

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.

  • Kim, Y.H., et al. (2002). pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate.

  • BenchChem. (n.d.). 2-(Phenylsulfonamido)acetic Acid. BenchChem.

  • The BMJ. (1946). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal.

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.

  • Martin, A., & Wu, P.L. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences.

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability.

  • Perlovich, G.L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data.

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.

  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.

  • Flippin, H.F., & Reinhold, J.G. (1946). The Solubility of Various Sulfonamides Employed in Urinary Tract Infections. Journal of the American Pharmaceutical Association.

  • MedChemExpress. (n.d.). Compound Handling Instructions. MedChemExpress.

  • Singh, A., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.

  • Park, B., & Huwe, J.K. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere.

  • Bustamante, P., et al. (2000). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of the Mexican Chemical Society.

  • Savjani, K.T., et al. (2012). Strategies for formulating and delivering poorly water-soluble drugs. OUCI.

  • Unold, M., et al. (2009). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Journal of Environmental Quality.

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. BOC Sciences.

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate.

  • Wikipedia. (n.d.). Cosolvent. Wikipedia.

  • Kumar, V., & Sharma, S. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.

  • Wager, T. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Future Medicinal Chemistry.

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR.

  • Humayun, H.Y., et al. (2019). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate.

  • Pharmasciences. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmasciences.co.

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IROCHEL.

  • BLD Pharm. (n.d.). 2-(Phenylsulfonamido)acetic acid. BLD Pharm.

  • BLD Pharm. (n.d.). 2-(N-Phenylphenylsulfonamido)acetic acid. BLD Pharm.

  • BLD Pharm. (n.d.). 2-(2-(Phenylsulfonamido)thiazol-4-yl)acetic acid. BLD Pharm.

  • Lab-Chemicals.Com. (n.d.). 2-(N-Phenylphenylsulfonamido)acetic acid, 97%. Lab-Chemicals.Com.

  • AKSci. (n.d.). 2-(Phenylsulfonamido)acetic Acid. AKSci.

  • Arctom. (n.d.). 2-(Phenylsulfonamido)acetic acid. Arctom.

Sources

Technical Support Center: Synthesis of 2-(Phenylsulfonamido)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to maximizing the yield of 2-(Phenylsulfonamido)acetic Acid, tailored for professionals in research and drug development. This technical support center provides in-depth troubleshooting, frequently asked questions, and optimized protocols to overcome common synthetic challenges.

The synthesis of 2-(Phenylsulfonamido)acetic acid, a key intermediate and structural motif in medicinal chemistry, is typically achieved by the reaction of glycine with benzenesulfonyl chloride under basic conditions. While straightforward in principle, achieving high yields requires careful control of reaction parameters. This guide addresses common issues encountered during the synthesis, providing expert insights and validated solutions to optimize your experimental outcomes.

Reaction Overview

The core transformation is a nucleophilic substitution on the sulfur atom of benzenesulfonyl chloride by the amino group of glycine. This reaction is a classic example of the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid (HCl) byproduct and facilitate the reaction.[1]

Overall Reaction:

Followed by acidic workup to yield the final product:

Below is a diagram illustrating the fundamental reaction mechanism.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Glycine Glycine (Zwitterion) NH₃⁺-CH₂-COO⁻ ActivatedGlycine Activated Glycine (Nucleophile) NH₂-CH₂-COO⁻ Glycine->ActivatedGlycine Deprotonation Base Base (OH⁻) Base->ActivatedGlycine Product 2-(Phenylsulfonamido)acetate (Salt Form) Base->Product Neutralizes HCl BSC Benzenesulfonyl Chloride (PhSO₂Cl) Tetrahedral Tetrahedral Intermediate BSC->Tetrahedral Nucleophilic Attack ActivatedGlycine->Tetrahedral Nucleophilic Attack Tetrahedral->Product Collapse & Loss of Cl⁻ HCl HCl (Byproduct) FinalProduct Final Product (Acid Form) After Workup Product->FinalProduct Acidification (Workup)

Caption: Reaction mechanism for the synthesis of 2-(Phenylsulfonamido)acetic Acid.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: The reaction yields are consistently low or negligible.

  • Question: I followed the standard procedure, but my final product mass is very low. What is the most likely cause?

  • Answer: Low yield is the most common issue and typically points to one of three critical areas: reaction pH, reagent stability, or competing side reactions.

    • Causality 1: Suboptimal pH and Glycine Nucleophilicity. Glycine exists as a zwitterion (NH₃⁺-CH₂-COO⁻) in neutral solutions.[2] The positively charged ammonium group is not nucleophilic. To react, the amino group must be deprotonated to its free amine form (NH₂-CH₂-COO⁻). This requires a basic environment. The pKa of glycine's amino group is approximately 9.6. Therefore, the reaction medium must be maintained at a pH above this value (typically pH 9-11) to ensure a sufficient concentration of the nucleophilic free amine. Insufficient base will result in a slow or stalled reaction.

    • Solution:

      • Monitor pH: Before and during the addition of benzenesulfonyl chloride, ensure the pH of the aqueous glycine solution is between 9 and 11 using a pH meter or pH paper.

      • Use Sufficient Base: Employ at least two equivalents of a base like sodium hydroxide (NaOH). The first equivalent deprotonates the glycine, and the second neutralizes the HCl generated during the reaction.[1]

    • Causality 2: Hydrolysis of Benzenesulfonyl Chloride. Benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water and base at elevated temperatures.[3][4] The hydroxide ions (OH⁻) required to activate the glycine can also act as a nucleophile, attacking the sulfonyl chloride to form the undesired and water-soluble benzenesulfonic acid. This is a major competitive pathway that consumes the starting material.

    • Solution:

      • Temperature Control: Perform the reaction at a low temperature (0-5 °C) in an ice bath. This significantly slows the rate of hydrolysis relative to the desired reaction with glycine.

      • Controlled Reagent Addition: Add the benzenesulfonyl chloride to the basic glycine solution slowly, either dropwise or in small portions. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more abundant glycine nucleophile over hydrolysis.

      • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently. In a biphasic system (if an organic solvent is used), good mixing increases the interfacial area, facilitating the reaction between the amine in the aqueous phase and the sulfonyl chloride in the organic phase.

    • Causality 3: Reagent Purity. Benzenesulfonyl chloride is sensitive to moisture and can degrade over time, appearing as a less viscous liquid or showing signs of crystallization (from the formation of benzenesulfonic acid).[5] Using degraded reagent will inherently lead to lower yields.

    • Solution:

      • Use Fresh Reagent: Always use a fresh bottle of benzenesulfonyl chloride or one that has been stored properly under an inert atmosphere.

      • Verify Purity: If in doubt, the purity of the sulfonyl chloride can be checked by its physical appearance (it should be a clear, viscous oil) and, if necessary, by analytical techniques like NMR spectroscopy.

Issue 2: The final product is impure, showing multiple spots on TLC analysis.

  • Question: My reaction worked, but the crude product is contaminated with significant side products. How can I prevent their formation and remove them?

  • Answer: Impurities often arise from the side reactions discussed above or from over-reaction with the product itself.

    • Side Product 1: Benzenesulfonic Acid. As mentioned, this forms from the hydrolysis of benzenesulfonyl chloride.[5] Being a strong acid, it can complicate the workup and purification.

    • Removal Strategy: Benzenesulfonic acid is highly water-soluble, especially in its salt form. During the workup, after acidifying to precipitate your product, you can often remove the majority of it by thoroughly washing the solid product with cold water. If it co-precipitates, it can be removed by washing the crude organic extract with a saturated sodium bicarbonate (NaHCO₃) solution before acidification. The bicarbonate is basic enough to deprotonate the highly acidic sulfonic acid (pKa ~ -2.8), pulling it into the aqueous layer, but will not significantly deprotonate the product's carboxylic acid (pKa ~ 3-4).

    • Side Product 2: Bis-sulfonated Glycine. The product, 2-(Phenylsulfonamido)acetic acid, still possesses an acidic proton on the sulfonamide nitrogen. Under basic conditions, this proton can be removed, and the resulting anion can react with a second molecule of benzenesulfonyl chloride.

    • Mitigation Strategy: This side reaction is favored when an excess of benzenesulfonyl chloride is used. To minimize its formation:

      • Control Stoichiometry: Use a slight excess of glycine (e.g., 1.1 to 1.2 equivalents) relative to the benzenesulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent.[6]

      • Slow Addition: Adding the sulfonyl chloride slowly to the glycine solution ensures it is more likely to react with the primary amine of glycine rather than the less nucleophilic sulfonamide anion of the product.[6]

Issue 3: Difficulty with product isolation during the workup.

  • Question: After the reaction, I'm struggling to precipitate my product cleanly from the aqueous solution. It either remains dissolved or comes out as a sticky oil.

  • Answer: Isolation issues are almost always related to incorrect pH during the workup or the presence of impurities. The product is an amphiphilic molecule, and its solubility is highly dependent on its protonation state.

    • Causality: In the basic reaction mixture, the product exists as a water-soluble sodium carboxylate salt (C₆H₅SO₂NHCH₂COONa). To precipitate it, you must protonate the carboxylate to form the less soluble free carboxylic acid.

    • Solution:

      • Acidify to the Isoelectric Point: After the reaction is complete, cool the mixture in an ice bath. Slowly add a strong acid, such as concentrated HCl, with vigorous stirring. The goal is to lower the pH to approximately 2-3. This ensures the complete protonation of the carboxylate group, minimizing the product's solubility in water and inducing precipitation.

      • Address Oiling Out: If the product separates as an oil instead of a solid, it may be due to impurities or supersaturation. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you can extract the acidified solution with an organic solvent like ethyl acetate, dry the organic layer, and evaporate the solvent to recover the crude product, which can then be purified by recrystallization.

      • Purification by Recrystallization: A common and effective method for purifying the final product is recrystallization from a solvent mixture like ethanol/water.[6] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal molar ratio of reactants?

    • A slight excess of glycine (1.1 equivalents) to benzenesulfonyl chloride (1.0 equivalent) is recommended to ensure the complete consumption of the sulfonyl chloride and minimize bis-sulfonylation.[6] At least 2.2 equivalents of NaOH should be used to maintain basicity.

  • Q2: Can I use a different base, like triethylamine?

    • Yes, organic bases like triethylamine or pyridine can be used, typically in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[6] This creates a homogenous reaction environment but requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. For simplicity and scalability, the aqueous NaOH (Schotten-Baumann) method is often preferred.

  • Q3: How do I effectively monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase like ethyl acetate/hexanes with a small amount of acetic acid. Spot the reaction mixture against a standard of your benzenesulfonyl chloride starting material. The reaction is complete when the benzenesulfonyl chloride spot has disappeared. The product will be more polar and have a lower Rf value.

  • Q4: What is the best way to purify the final product to high purity?

    • Recrystallization is highly effective.[6] After isolating the crude solid by filtration and washing with cold water, recrystallizing from an ethanol-water or ethyl acetate-hexanes mixture will typically yield a pure, crystalline solid.

Optimized Experimental Protocol & Workflow

This protocol incorporates the best practices discussed above to maximize yield and purity.

Quantitative Data Summary Table
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Glycine75.078.26 g0.1101.1
Sodium Hydroxide40.008.80 g0.2202.2
Water (deionized)18.02150 mL--
Benzenesulfonyl Chloride176.6217.66 g (12.75 mL)0.1001.0
Hydrochloric Acid (conc.)36.46~20 mL--
Step-by-Step Methodology
  • Preparation: In a 500 mL flask equipped with a magnetic stirrer, dissolve glycine (8.26 g) and sodium hydroxide (8.80 g) in 150 mL of deionized water.

  • Cooling: Place the flask in an ice-water bath and stir until the solution temperature is between 0 and 5 °C.

  • Reagent Addition: While maintaining the temperature below 5 °C and stirring vigorously, add benzenesulfonyl chloride (17.66 g) dropwise over 30-45 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.

  • Workup - Filtration (Optional): If a significant amount of diphenyl sulfone (an impurity from benzenesulfonyl chloride manufacturing) precipitates, filter the basic reaction mixture before acidification.

  • Workup - Acidification: Cool the reaction mixture back down in an ice bath. Slowly and carefully add concentrated HCl while stirring. Monitor the pH, stopping when it reaches pH 2. A thick white precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove salts and any remaining benzenesulfonic acid.

  • Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry or dry in a vacuum oven at low heat (~50 °C).

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(Phenylsulfonamido)acetic acid as a white crystalline solid.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the synthesis of 2-(Phenylsulfonamido)acetic acid.

Troubleshooting Logic Diagram

This flowchart provides a systematic approach to diagnosing and resolving issues during the synthesis.

G Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield? Problem->LowYield Yes Impure Impure Product? Problem->Impure No Isolation Isolation Issues? Problem->Isolation No Success High Yield, Pure Product Problem->Success No CheckpH Verify pH is 9-11 during reaction LowYield->CheckpH Yes CheckStoich Use 1.1 eq. Glycine Add PhSO₂Cl dropwise Impure->CheckStoich Yes AcidifyWorkup Acidify to pH 2 during workup Isolation->AcidifyWorkup Yes CheckTemp Ensure temp was 0-5°C during addition CheckpH->CheckTemp pH OK CheckReagent Use fresh Benzenesulfonyl Chloride CheckTemp->CheckReagent Temp OK CheckReagent->Success Reagent OK WashProduct Wash solid with cold water CheckStoich->WashProduct Stoich. OK AcidifyWorkup->Success Precipitate Forms Recrystallize Recrystallize from EtOH/Water WashProduct->Recrystallize Still Impure Recrystallize->Success

Caption: A logical workflow for troubleshooting common synthesis problems.

References

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone.
  • MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). STUDY OF THE REACTION OF GLYCINE AND BENZOYL CHLORIDE UNDER INVERSE PHASE TRANSFER CATALYSIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • Quora. (2021). At a pH of 7, how would glycine act in the solution? Would it turn into an acid or base? Retrieved from [Link]

  • Springer. (n.d.). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
  • Pearson. (n.d.). Glycine has pKa values of 2.34 and 9.60. At what pH does glycine... Retrieved from [Link]

  • ACS Publications. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Study of the reaction of glycine and benzoyl chloride under inverse phase transfer catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives.
  • ResearchGate. (n.d.). (a) The states of existence of glycine in different pH aqueous... Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Retrieved from [Link]

  • PubMed. (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Common Side Reactions in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common side reactions encountered during the synthesis of this critical functional group. The following guides and FAQs are structured in a question-and-answer format to directly address specific experimental challenges.

I. Troubleshooting Guides for Common Side Reactions

This section provides in-depth troubleshooting for the most frequently encountered side reactions in sulfonamide synthesis. Each guide explains the root cause of the issue and offers step-by-step protocols for mitigation.

Guide 1: Polysulfonylation and Polymeric Byproduct Formation

Q1: I am observing the formation of an insoluble, polymeric material in my reaction, leading to low yields of the desired monosulfonamide. What is causing this, and how can I prevent it?

A1: The Cause: Unwanted Polysulfonylation

The formation of polymeric material is a common issue, particularly when the starting amine has more than one reactive N-H bond (e.g., primary amines or ammonia) or when using starting materials that contain both a nucleophilic amine and a precursor to an electrophilic sulfonyl chloride.[1] The newly formed sulfonamide still possesses a weakly acidic N-H proton, which can be deprotonated under basic conditions, rendering the nitrogen nucleophilic again. This newly formed sulfonamide anion can then react with another molecule of the sulfonyl chloride, leading to the formation of a disulfonimide. This process can continue, resulting in polymeric chains and significantly reducing the yield of the desired monosulfonamide.

Troubleshooting Workflow: Preventing Polysulfonylation

cluster_solution Stoichiometric & Conditional Control cluster_protect Protecting Group Strategy start Problem: Polymeric Byproduct cause Cause: Polysulfonylation start->cause solution Primary Solution: Control Stoichiometry & Reaction Conditions cause->solution protect Alternative Solution: Use of Protecting Groups cause->protect slow_addition Slowly add sulfonyl chloride to the amine solution solution->slow_addition low_temp Maintain low temperature (e.g., 0 °C) slow_addition->low_temp base_choice Use a non-nucleophilic base (e.g., Pyridine, Triethylamine) low_temp->base_choice pg_selection Select an appropriate N-protecting group (e.g., Boc, Cbz) protection Protect the primary amine before sulfonylation pg_selection->protection deprotection Deprotect post-sulfonylation protection->deprotection cluster_conditions Experimental Best Practices start Problem: Low yield, sulfonic acid byproduct cause Cause: Sulfonyl Chloride Hydrolysis start->cause solution Solution: Strict Anhydrous Conditions cause->solution dry_glassware Flame-dry or oven-dry all glassware solution->dry_glassware anhydrous_solvents Use anhydrous solvents solution->anhydrous_solvents inert_atmosphere Run reaction under an inert atmosphere (N₂ or Ar) solution->inert_atmosphere reagent_order Add amine before sulfonyl chloride solution->reagent_order

Sources

Stability testing of 2-(Phenylsulfonamido)acetic Acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Phenylsulfonamido)acetic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvents. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and reliability of your results.

Troubleshooting Guide

This section addresses specific issues you might encounter during your stability studies. Each solution is grounded in established chemical principles and supported by industry-standard practices.

Q1: I'm observing a significant loss of my parent compound, 2-(Phenylsulfonamido)acetic acid, when dissolved in aqueous buffers, especially at acidic or basic pH. What's happening and how can I mitigate this?

A1: The molecular structure of 2-(Phenylsulfonamido)acetic acid contains a sulfonamide linkage, which is susceptible to hydrolysis under both acidic and basic conditions.[1][2] This is one of the most common degradation pathways for pharmaceuticals.[3]

  • Underlying Mechanism:

    • Acid-Catalyzed Hydrolysis: In acidic conditions, the amide oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the S-N bond.[2][4]

    • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently breaks down.[2]

  • Troubleshooting & Mitigation Strategies:

    • pH Profiling: Conduct a pH-rate profile study by dissolving the compound in a series of buffers across a wide pH range (e.g., pH 2 to 10). This will help you identify the pH of maximum stability. Many drugs exhibit optimal stability in the pH range of 4 to 8.[5][6]

    • Formulation in Non-Aqueous Solvents: For short-term studies, consider using aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) where the compound is soluble and water is absent.

    • Lyophilization: If an aqueous formulation is necessary, lyophilizing the compound in the presence of stable excipients can improve its long-term stability.

Q2: My HPLC chromatogram shows new, unexpected peaks after storing my sample in methanol for a few days. What could be the cause?

A2: The appearance of new peaks suggests the formation of degradation products. Given the presence of a carboxylic acid group in 2-(Phenylsulfonamido)acetic acid and storage in methanol, the most likely reaction is esterification.

  • Underlying Mechanism:

    • Fischer Esterification: In the presence of an alcohol (methanol) and potentially trace amounts of acid (which can act as a catalyst), the carboxylic acid can undergo esterification to form the corresponding methyl ester. This reaction is reversible and its rate depends on temperature and the presence of a catalyst.

  • Troubleshooting & Mitigation Strategies:

    • Solvent Selection: For stock solutions and sample storage, prioritize aprotic solvents such as acetonitrile or DMSO. If a protic solvent is required for solubility, use it for the shortest duration possible and store samples at low temperatures (2-8°C or -20°C) to minimize the reaction rate.

    • LC-MS Analysis: To confirm the identity of the new peak, perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The expected mass of the methyl ester would be the mass of the parent compound + 14 (CH2 group).

    • Control Experiments: Prepare a fresh sample in methanol and analyze it immediately to serve as a time-zero reference. This will help you track the formation of the new peak over time.

Q3: I've noticed a gradual decrease in the main peak area and the emergence of several small impurity peaks even when storing my compound in an aprotic solvent like acetonitrile at room temperature. What other degradation pathways should I consider?

A3: While aprotic solvents prevent hydrolysis and solvolysis, other degradation mechanisms can still occur, particularly under the influence of environmental factors.

  • Potential Degradation Pathways:

    • Photodegradation: Sulfonamides can be susceptible to degradation upon exposure to UV or visible light.[7][8] The aromatic ring in the molecule can act as a chromophore, absorbing light and initiating photochemical reactions.[9]

    • Oxidation: Although the structure is not highly prone to oxidation, exposure to atmospheric oxygen, especially in the presence of trace metal ions, can lead to oxidative degradation.[10]

    • Thermal Degradation: Room temperature storage might be sufficient to induce slow thermal degradation over extended periods.

  • Troubleshooting & Mitigation Strategies:

    • Photostability Testing: Conduct a photostability study as per ICH Q1B guidelines.[11][12] This involves exposing the sample to a controlled light source and comparing it to a sample stored in the dark.

    • Use of Amber Vials: Always store solutions of 2-(Phenylsulfonamido)acetic acid in amber vials or protect them from light to minimize photodegradation.

    • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like nitrogen or argon to displace oxygen.

    • Controlled Storage Conditions: Store stock solutions and samples at recommended temperatures (e.g., refrigerated or frozen) to slow down all potential degradation reactions.[13]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and stability testing of 2-(Phenylsulfonamido)acetic acid.

Q1: What are the ideal solvents for preparing stock solutions of 2-(Phenylsulfonamido)acetic acid for long-term storage?

A1: For long-term storage, the best choice of solvent is one that is aprotic and in which the compound is highly soluble.

  • Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions that can be stored at -20°C or -80°C.

  • Acceptable for Shorter Term: Acetonitrile (ACN) is also a good option, though it is more volatile.

  • To Avoid for Long-Term Storage: Protic solvents like methanol, ethanol, and water should be avoided for long-term storage due to the risk of solvolysis and hydrolysis.

Q2: How do I develop a stability-indicating HPLC method for this compound?

A2: A stability-indicating method is crucial for accurately quantifying the parent compound and separating it from all potential degradation products.[14][15][16] The development process typically involves forced degradation studies.[1][17][18]

  • Forced Degradation Studies: Expose the compound to harsh conditions to intentionally generate degradation products.[19] This includes:

    • Acidic and Basic Hydrolysis: Treat with HCl and NaOH.

    • Oxidation: Treat with hydrogen peroxide.[20]

    • Thermal Stress: Heat the solid or a solution.

    • Photolytic Stress: Expose to UV and visible light.[21]

  • HPLC Method Development:

    • Column Choice: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[14]

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

    • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.

Q3: What are the typical ICH guidelines I should follow for stability testing?

A3: The International Council for Harmonisation (ICH) provides a set of guidelines for stability testing of new drug substances and products.[12][22] The key guideline is ICH Q1A(R2).[23]

  • Long-Term Stability Testing: This is conducted under recommended storage conditions to establish the re-test period or shelf life.[11] Common conditions are 25°C/60% RH or 30°C/65% RH.[23]

  • Accelerated Stability Testing: This is performed under exaggerated storage conditions (e.g., 40°C/75% RH) to accelerate degradation and predict the long-term stability profile.[13][23]

  • Forced Degradation: As mentioned earlier, these studies are used to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[10][18]

Data Presentation

Table 1: Hypothetical Stability of 2-(Phenylsulfonamido)acetic Acid in Various Solvents at 40°C over 7 Days

Solvent SystemInitial Assay (%)Final Assay (%)% DegradationMajor Degradation Product(s)
0.1 M HCl99.885.214.6Hydrolysis Product
Purified Water99.998.51.4Trace Hydrolysis
0.1 M NaOH99.778.920.8Hydrolysis Product
Methanol99.895.14.7Methyl Ester
Acetonitrile99.999.60.3None Detected
DMSO99.899.70.1None Detected

Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Experimental Protocols

Protocol 1: Preliminary Solvent Stability Screening
  • Solution Preparation: Prepare solutions of 2-(Phenylsulfonamido)acetic acid at a concentration of 1 mg/mL in the following solvents: 0.1 M HCl, Purified Water, 0.1 M NaOH, Methanol, Acetonitrile, and DMSO.

  • Time Zero Analysis: Immediately after preparation, analyze an aliquot of each solution using a validated stability-indicating HPLC method to determine the initial purity and peak area.

  • Incubation: Store the vials in a temperature-controlled chamber at 40°C, protected from light.

  • Time Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, and 7 days), withdraw an aliquot from each solution, dilute appropriately, and analyze by HPLC.

  • Data Evaluation: Calculate the percentage of the remaining parent compound and note the formation of any new peaks.

Visualizations

Degradation Pathway Decision Tree

This diagram illustrates a logical workflow for investigating the degradation of 2-(Phenylsulfonamido)acetic acid.

Start Stability Issue Observed (Loss of Parent Compound) Aqueous Is the solvent aqueous or protic? Start->Aqueous AcidBase Is the pH acidic or basic? Aqueous->AcidBase Yes Alcohol Is the solvent an alcohol (e.g., Methanol)? Aqueous->Alcohol No Light Was the sample exposed to light? AcidBase->Light No Hydrolysis Likely Hydrolysis (Cleavage of S-N bond) AcidBase->Hydrolysis Yes Alcohol->Light No Esterification Likely Esterification (Reaction with -COOH group) Alcohol->Esterification Yes Photodegradation Likely Photodegradation Light->Photodegradation Yes Oxidation Consider Oxidation or Thermal Degradation Light->Oxidation No

Caption: Decision tree for troubleshooting degradation pathways.

Experimental Workflow for Stability Study

This diagram outlines the key steps in performing a comprehensive stability study.

Start Define Study Objectives (Solvents, Conditions) MethodDev Develop & Validate Stability-Indicating HPLC Method Start->MethodDev ForcedDeg Perform Forced Degradation Studies MethodDev->ForcedDeg PrepSamples Prepare Samples in Selected Solvents ForcedDeg->PrepSamples TimeZero Analyze Time Zero (T0) Samples PrepSamples->TimeZero Store Store Samples at Defined Conditions TimeZero->Store Analyze Analyze Samples at Scheduled Time Points Store->Analyze Analyze->Store Continue until final time point Report Analyze Data & Report Findings Analyze->Report

Caption: Workflow for a comprehensive stability study.

References

  • Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Available from: [Link]

  • BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • ResolveMass Laboratories Inc. (2023). Forced Degradation Testing in Pharma. Available from: [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Trans. 2. Available from: [Link]

  • AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • Kalamas, E., et al. (2003). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Polish Journal of Environmental Studies. Available from: [Link]

  • Separation Science. (2023). Analytical Techniques In Stability Testing. Available from: [Link]

  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Brown, R. S., & King, J. F. (1995). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available from: [Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link]

  • Page, M. I., & Williams, A. (2003). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available from: [Link]

  • Boreen, A. L., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Water Research. Available from: [Link]

  • Chen, J., et al. (2016). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. Available from: [Link]

  • YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]

  • Shah, B. P., et al. (2019). Stability Indicating HPLC Method Development: A Review. Semantic Scholar. Available from: [Link]

  • Chang, K. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology. Available from: [Link]

  • Huang, L. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Drug Discovery and Development. Available from: [Link]

  • Creative BioMart. Pharmaceutical Stability Analysis. Available from: [Link]

  • Henych, J., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Richardson, D. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available from: [Link]

  • Shah, B. P., et al. (2019). Stability Indicating HPLC Method Development: A Review. ResearchGate. Available from: [Link]

  • Li, S., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Available from: [Link]

  • HunterLab. (2023). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. Available from: [Link]

  • Waters Corporation. Stability-Indicating HPLC Method Development. Available from: [Link]

  • Di Marzo, V., & De Petrocellis, L. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. ResearchGate. Available from: [Link]

  • ResearchGate. The proposed photocatalytic degradation pathways of sulfonamides. Available from: [Link]

  • Unknown. Solvent Effect. Available from: [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]

  • Di Marzo, V., & De Petrocellis, L. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. Available from: [Link]

  • Bhandari, S., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences. Available from: [Link]

  • Unknown. DRUG STABILITY. IJSDR. Available from: [Link]

  • Unknown. Drug Stability. Available from: [Link]

  • Bhandari, S., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. ResearchGate. Available from: [Link]

  • Liu, Q., et al. (2016). Solvent effect on molecular structure, IR spectra, thermodynamic properties and chemical stability of zoledronic acid: DFT study. Journal of Molecular Modeling. Available from: [Link]

  • Unknown. "Drug Stability and factors that affect on the drug stability" Review BY. Available from: [Link]

  • Al-Naijar, H., et al. (2023). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry. Available from: [Link]

  • Das Gupta, V. (1982). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Perez, N., et al. (2002). Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography. Journal of AOAC International. Available from: [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available from: [Link]

  • European Medicines Agency (EMA). (2023). Stability testing of existing active substances and related finished products. Available from: [Link]

Sources

Technical Support Center: Strategies to Reduce FFA1 Agonist Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists. FFA1 is a clinically validated G protein-coupled receptor (GPCR) that potentiates glucose-stimulated insulin secretion, making it a prime target for Type 2 Diabetes treatment.[1][2][3] However, the path to clinical success has been challenging, most notably marked by the withdrawal of Fasiglifam (TAK-875) from Phase III clinical trials due to concerns about liver safety.[4][5][6][7]

This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to anticipate, identify, and mitigate the cytotoxic effects of novel FFA1 agonists, helping you navigate the complexities of developing safer and more effective therapeutics.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter when evaluating the cytotoxicity of your lead compounds.

Problem: My lead FFA1 agonist shows significant cytotoxicity in primary hepatocytes or pancreatic beta-cell lines (e.g., INS-1E, MIN6).

When unexpected cytotoxicity arises, a systematic investigation into the underlying mechanism is critical. The issue could stem from the molecule's intrinsic chemical properties, its specific signaling profile, or off-target effects.

Causality: A primary concern, particularly for compounds with carboxylic acid moieties, is their metabolic activation into reactive intermediates. The withdrawal of TAK-875 was linked to the formation of a reactive acyl glucuronide and a potential acyl-CoA thioester, which can covalently bind to cellular proteins, leading to drug-induced liver injury (DILI).[8][9][10] Molecules with lipid-like structures are particularly susceptible to this liability.[10]

Recommended Actions & Protocols:

  • Structural Modification (Medicinal Chemistry):

    • Reduce Lipophilicity: Decrease the LogP of your compound. High lipophilicity can increase metabolic turnover and the formation of toxic metabolites.[9][10]

    • Modify the Acidic Headgroup: Explore bioisosteric replacements for the carboxylic acid or introduce steric hindrance nearby to reduce the rate of glucuronidation or CoA thioester formation.

  • Experimental Verification: In Vitro Reactive Metabolite Trapping Assay This assay identifies if your compound forms reactive species that can be "trapped" by nucleophiles like glutathione (GSH).

    Protocol: Glutathione (GSH) Trapping in Human Liver Microsomes

    • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (HLM, final conc. 1 mg/mL), your test agonist (e.g., 10 µM), and glutathione (GSH, final conc. 5 mM) in a phosphate buffer (pH 7.4).

    • Initiate Reaction: Add an NADPH regenerating system (e.g., G6P, G6PDH, NADP+) to start the metabolic reaction. Prepare a control reaction without the NADPH system.

    • Incubate: Incubate at 37°C for 60 minutes with gentle shaking.

    • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

    • Analyze Supernatant: Analyze the supernatant by LC-MS/MS, specifically looking for the mass of your compound conjugated with glutathione (M + 305.0678 Da). The presence of a GSH adduct in the NADPH-fortified sample, but not the control, confirms the formation of a reactive metabolite.

Causality: Pancreatic β-cells are highly susceptible to ER stress due to their high protein synthesis load (proinsulin). Chronic exposure to certain free fatty acids (FFAs) is known to induce ER stress, which can trigger apoptosis via the unfolded protein response (UPR).[11][12][13][14][15] A synthetic FFA1 agonist could inadvertently mimic this lipotoxic effect. Key markers of terminal ER stress include the upregulation of the transcription factor CHOP (DDIT3) and the chaperone Grp78 (HSPA5).[11][14]

Recommended Actions & Protocols:

  • Assess ER Stress Markers: Quantify the expression of key UPR-related proteins or genes after treating cells with your agonist.

    Protocol: Western Blot for CHOP and Grp78

    • Cell Treatment: Seed INS-1E or HepG2 cells and treat with a range of concentrations of your FFA1 agonist for 12-24 hours. Include a positive control (e.g., Tunicamycin, 2 µg/mL) and a vehicle control.

    • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the electrophoresis, and transfer proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with primary antibodies against CHOP (1:1000) and Grp78 (1:1000) overnight at 4°C.

      • Incubate with a loading control antibody (e.g., β-actin or GAPDH, 1:5000).

      • Wash and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

    • Detection: Visualize bands using an ECL substrate and an imaging system. A significant increase in CHOP and Grp78 levels relative to the vehicle control indicates ER stress induction.

This workflow provides a logical sequence of experiments to diagnose the root cause of observed cytotoxicity.

Cytotoxicity_Workflow start High Cytotoxicity Observed in vitro tier1_metabolites Assess Reactive Metabolite Formation (GSH Trapping Assay) start->tier1_metabolites tier1_er_stress Measure ER Stress Markers (Western/qPCR for CHOP, Grp78) start->tier1_er_stress tier1_mito Evaluate Mitochondrial Toxicity (Seahorse Assay) start->tier1_mito result_metabolites GSH Adducts Detected? tier1_metabolites->result_metabolites result_er_stress ER Stress Markers Elevated? tier1_er_stress->result_er_stress result_mito Mitochondrial Dysfunction? tier1_mito->result_mito result_metabolites->result_er_stress No action_chem Medicinal Chemistry: Modify Structure to Block Metabolic Activation result_metabolites->action_chem Yes result_er_stress->result_mito No action_bias Profile Signaling Bias: (Gq vs. β-arrestin) See FAQ #3 result_er_stress->action_bias Yes action_off_target Investigate Off-Target Effects (Counter-screening) result_mito->action_off_target Yes Biased_Agonism cluster_membrane Cell Membrane FFA1 FFA1 Receptor Gq Gαq/11 Activation FFA1->Gq FFA1->Gq Barr β-arrestin Recruitment FFA1->Barr FFA1->Barr Agonist_Gq Gq-Biased Agonist Agonist_Gq->FFA1 Binds Agonist_Barr β-arrestin-Biased Agonist (e.g., TAK-875) Agonist_Barr->FFA1 Binds PLC PLC Activation Gq->PLC Ca ↑ [Ca2+]i PLC->Ca Insulin Glucose-Stimulated Insulin Secretion Ca->Insulin Unknown Downstream Signaling (Potential Adverse Effects) Barr->Unknown

Caption: Biased agonism at the FFA1 receptor.

Q4: What is a recommended panel of in vitro assays to proactively screen for the cytotoxicity of my FFA1 agonists?

A tiered approach is most efficient for screening compounds.

TierAssay TypePurposeExamples
1 General Viability High-throughput screening to flag compounds with acute cytotoxicity.MTT, MTS, CellTiter-Glo® (ATP levels), RealTime-Glo™
2 Membrane Integrity Differentiates cytotoxicity from cytostatic effects; measures cell lysis.LDH Release Assay, Propidium Iodide Staining
3 Mechanism-Specific Investigates the specific cause of cytotoxicity for flagged compounds.ER Stress: Western blot for CHOP/Grp78. Mitochondrial Toxicity: Seahorse XF Assay (OCR/ECAR). Reactive Metabolites: GSH Trapping Assay.
4 Signaling Profile Characterizes lead candidates for potential signaling-related liabilities.Gq/11 Pathway: Intracellular Ca2+ flux (FLIPR). [16]β-arrestin Pathway: BRET/FRET recruitment assays, PathHunter® assay.

A comparison of common assays can be found in reviews of cytotoxicity testing methodologies. [17][18] Q5: The historical lead Fasiglifam (TAK-875) failed due to liver toxicity. What were the specific mechanisms identified?

The termination of Fasiglifam (TAK-875) development was a pivotal event in the field. [4][6]Post-hoc mechanistic studies identified several key hazards that likely contributed to the drug-induced liver injury (DILI) observed in some patients: [8]1. High Covalent Binding Burden: TAK-875 was found to form a reactive acyl glucuronide (AG) metabolite. The estimated covalent binding burden in hepatocytes exceeded the 1 mg/day threshold considered a risk for DILI. [8]2. Inhibition of Hepatic Transporters: Both TAK-875 and its acyl glucuronide metabolite were potent inhibitors of key hepatic transporters, including the bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRP2, MRP3, MRP4). [8]Inhibition of these transporters can lead to the intracellular accumulation of toxic bile acids and the drug itself, causing cholestatic liver injury. The TAK-875-AG metabolite was found to be exceptionally potent against MRP3. [8]3. Hepatotoxicity in Animal Models: At high doses, TAK-875 caused increases in liver enzymes (ALT), bilirubin, and bile acids in rats, consistent with the transporter inhibition mechanism. [8] The experience with TAK-875 underscores the critical importance of early, comprehensive safety profiling that goes beyond simple cytotoxicity assays to include metabolic fate and transporter interaction studies.

References
  • Takeda Announces Termination of Fasiglifam (TAK-875) Development. (2013). Takeda. [Link]

  • Thompson, R. A., Isin, E. M., Li, Y., Wehuman, L. T., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences. [Link]

  • Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety. (2014). PACE-CME. [Link]

  • Takeda terminates Fasiglifam (TAK-875) development. (2013). Drug Discovery News. [Link]

  • Wang, T., Chen, C., Guo, S., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Journal of Medicinal Chemistry. [Link]

  • Mancini, A. D., et al. (2015). β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1. Journal of Biological Chemistry. [Link]

  • Holliday, N. D., Watson, S. J., & Brown, A. J. (2012). Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids. Frontiers in Endocrinology. [Link]

  • Understanding the Hepatotoxicity of Fasiglifam (TAK-875). (n.d.). Evotec. [Link]

  • Holliday, N. D., Watson, S. J., & Brown, A. J. (2012). Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids. PubMed. [Link]

  • Wang, T., Chen, C., Guo, S., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Molecules. [Link]

  • Ichimura, A., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Free fatty acid receptor agonists for the treatment of type 2 diabetes: drugs in preclinical to phase II clinical development. (n.d.). SciSpace. [Link]

  • Cui, W., Ma, J., Wang, X., et al. (2013). Free Fatty Acid Induces Endoplasmic Reticulum Stress and Apoptosis of b-cells by Ca2+/Calpain-2 Pathways. PLoS ONE. [Link]

  • AMG 837: A potent, orally bioavailable GPR40 agonist. (2012). ResearchGate. [Link]

  • Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. (2022). Frontiers in Endocrinology. [Link]

  • Miani, M., et al. (2012). Glucagon-Like Peptide-1 Agonists Protect Pancreatic β-Cells From Lipotoxic Endoplasmic Reticulum Stress Through Upregulation of BiP and JunB. Diabetes. [Link]

  • Gwiazda, K. S., et al. (2009). A role for aberrant protein palmitoylation in FFA-induced ER stress and β-cell death. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Cui, W., Ma, J., Wang, X., et al. (2013). Free Fatty Acid Induces Endoplasmic Reticulum Stress and Apoptosis of β-cells by Ca2+/calpain-2 Pathways. PubMed. [Link]

  • Induction of ER stress markers after FFA treatments. (n.d.). ResearchGate. [Link]

  • In vitro characterization of AMG 837. (n.d.). ResearchGate. [Link]

  • Mancini, A. D., et al. (2015). β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1. PubMed. [Link]

  • Beta-Arrestin 2 Recruitment and Biased Agonism at the Free Fatty Acid Receptor GPR40. (2025). ResearchGate. [Link]

  • Wargent, E. T., et al. (2017). How Arrestins and GRKs Regulate the Function of Long Chain Fatty Acid Receptors. International Journal of Molecular Sciences. [Link]

  • Lu, J., et al. (2023). Molecular mechanism of fatty acid activation of FFAR1. Proceedings of the National Academy of Sciences. [Link]

  • Micheau, O., et al. (1999). Sensitization of cancer cells treated with cytotoxic drugs to fas-mediated cytotoxicity. Journal of the National Cancer Institute. [Link]

  • L-K, L., et al. (2015). Multifaceted role of β-arrestins in inflammation and disease. Journal of Immunology. [Link]

  • Agonist-induced activation of human FFA1 receptor signals to extracellular signal-regulated kinase 1 and 2 through Gq- and Gi-coupled signaling cascades. (2017). SciSpace. [Link]

  • Hudson, B. D., et al. (2014). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British Journal of Pharmacology. [Link]

  • Sun, D., et al. (2010). FFA1-selective agonistic activity based on docking simulation using FFA1 and GPR120 homology models. British Journal of Pharmacology. [Link]

  • Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist That Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS One. [Link]

  • of functional assays available to investigate FFA G protein coupled... (n.d.). ResearchGate. [Link]

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. (2018). Antibody Therapeutics. [Link]

  • The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects. (n.d.). DOI. [Link]

  • The molecular mechanism of FasL-mediated cytotoxicity by CD4+ Th1 clones. (1998). PubMed. [Link]

  • Singh, N., et al. (2021). Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity. Nature Protocols. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

  • Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. (2024). PubMed. [Link]

  • Hara, T., et al. (2016). Ligands at Free Fatty Acid Receptor 1 (GPR40). PubMed. [Link]

  • Uslu, R., et al. (1998). Sensitization of human ovarian tumor cells by subtoxic CDDP to anti-fas antibody-mediated cytotoxicity and apoptosis. Gynecologic Oncology. [Link]

Sources

Technical Support Center: Enhancing the Pharmacokinetic Properties of Phenylsulfonyl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylsulfonyl acetic acid derivatives are a promising class of compounds, with some exhibiting potential as potent agonists for free fatty acid receptor 1, which is relevant in the treatment of type 2 diabetes.[1] However, like many drug candidates, their journey from discovery to clinical application is often hampered by suboptimal pharmacokinetic (PK) properties. The inherent characteristics of the phenylsulfonyl acetic acid scaffold, particularly the acidic nature of the carboxylic acid group, can present challenges in achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

This technical support guide is designed to provide you with practical, actionable troubleshooting strategies and frequently asked questions (FAQs) to address common PK issues encountered during the development of these derivatives. Our goal is to empower your research with the knowledge to rationally design and optimize your compounds for improved in vivo performance.

Part 1: Troubleshooting Guides

Issue 1: Poor Aqueous Solubility and Low Oral Bioavailability

Question: My phenylsulfonyl acetic acid derivative shows excellent in vitro potency but has poor aqueous solubility, leading to low and variable oral bioavailability. What are the underlying reasons, and how can I improve this?

Answer:

Poor aqueous solubility is a frequent challenge for many new chemical entities, and it's a primary reason for low oral bioavailability, especially for BCS Class II and IV compounds.[3][4][5] For phenylsulfonyl acetic acid derivatives, the carboxylic acid group is ionizable, but the overall lipophilicity of the molecule, often driven by the phenylsulfonyl moiety and other substituents, can dominate, leading to poor dissolution in the gastrointestinal (GI) tract.[6]

Root Cause Analysis & Decision Workflow

To systematically address this, we must first diagnose the primary barrier to absorption. The following workflow can guide your experimental strategy.

G cluster_0 Initial Observation cluster_1 Diagnostic Phase cluster_2 Problem Identification cluster_3 Solution Pathways A Poor Oral Bioavailability B Assess Physicochemical Properties (Solubility, LogP, pKa) A->B C Conduct In Vitro Permeability Assay (e.g., Caco-2, PAMPA) A->C D Solubility-Limited? B->D E Permeability-Limited? C->E F Formulation Strategies (e.g., pH modification, solid dispersions) D->F Yes H Structural Modification (Reduce lipophilicity, add polar groups) D->H Yes G Prodrug Approach (Esterification of carboxylic acid) E->G Yes E->H Yes

Caption: Decision workflow for troubleshooting poor oral bioavailability.

Experimental Protocols & Solutions

1. Physicochemical Characterization:

  • Protocol: Thermodynamic and Kinetic Solubility Assays.

    • Thermodynamic Solubility: Equilibrate an excess of the compound in buffers of varying pH (e.g., pH 2.0, 4.5, 6.8, 7.4) for 24-48 hours. Filter and quantify the concentration of the dissolved compound by HPLC-UV.

    • Kinetic Solubility: Prepare a high-concentration DMSO stock solution and dilute it into the aqueous buffers. Measure turbidity or use HPLC to determine the concentration at which precipitation occurs.

  • Interpretation: Phenylsulfonyl acetic acids are weak acids.[2] You should observe higher solubility at a more neutral or basic pH. If solubility is low across all pH ranges, this indicates that the intrinsic solubility of the neutral form is poor.

2. Formulation-Based Enhancements:

  • pH Modification: For these acidic compounds, including pH modifiers in the formulation can create a more favorable microenvironment for dissolution in the stomach.[7]

    • Strategy: Co-formulate with buffering agents or excipients that increase the local pH.

  • Solid Dispersions: Creating an amorphous solid dispersion can significantly improve the dissolution rate.[3][8]

    • Protocol: Solvent Evaporation Method.

      • Dissolve the phenylsulfonyl acetic acid derivative and a suitable hydrophilic polymer (e.g., PVP, HPMC) in a common solvent.

      • Evaporate the solvent under vacuum.

      • Characterize the resulting solid for amorphicity using techniques like XRD or DSC.

      • Perform dissolution studies to compare the dispersion to the crystalline drug.

3. Prodrug Strategy:

  • Rationale: The carboxylic acid group, while contributing to some aqueous solubility when ionized, can also be a liability for membrane permeability. Masking this polar group via esterification can create a more lipophilic prodrug that is better able to cross the intestinal epithelium.[2][9][10][11] These ester prodrugs are then cleaved by endogenous esterases in the blood or liver to release the active carboxylic acid.[11]

  • Protocol: Synthesis of an Ethyl Ester Prodrug.

    • Dissolve the phenylsulfonyl acetic acid derivative in ethanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture for several hours.

    • Purify the resulting ethyl ester by chromatography.

    • Confirm the structure by NMR and mass spectrometry.

    • Evaluate the prodrug's stability in simulated gastric and intestinal fluids and its permeability in a Caco-2 assay.

StrategyProsCons
pH Modification Simple to implement in formulation.May not be effective for highly insoluble compounds.
Solid Dispersions Can significantly increase dissolution rate and bioavailability.[8]Physical instability (recrystallization) can be a concern.
Prodrugs Can dramatically improve permeability.[9][12]Requires additional synthesis and characterization; relies on in vivo conversion.
Issue 2: Rapid Metabolism and High Clearance

Question: My compound has good solubility and permeability but is cleared too quickly in vivo, resulting in a short half-life. How do I identify the metabolic "soft spots" and improve metabolic stability?

Answer:

Rapid metabolism, primarily in the liver, is a major cause of high clearance and short half-life.[13] The goal is to identify which part of the molecule is being modified by metabolic enzymes (like cytochrome P450s) and then make chemical modifications to block or slow down this process.[14][15]

Metabolic Pathway Identification Workflow

G A High In Vivo Clearance Observed B In Vitro Metabolic Stability Assay (Liver Microsomes, Hepatocytes) A->B C High In Vitro Clearance? B->C D Metabolite Identification (LC-MS/MS) C->D Yes H Proceed to In Vivo PK C->H No (Consider other clearance mechanisms) E Identify 'Soft Spot' D->E F Structural Modification Strategies (Blocking, Isosteric Replacement) E->F G Re-evaluate In Vitro Stability F->G G->H

Caption: Workflow for identifying and addressing metabolic instability.

Experimental Protocols & Solutions

1. In Vitro Metabolic Stability Assessment:

  • Protocol: Liver Microsomal Stability Assay.

    • Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (human, rat, etc.) and NADPH (a necessary cofactor for CYP enzymes).

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a solvent like acetonitrile.

    • Analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Interpretation: A short in vitro half-life suggests that the compound is a substrate for microsomal enzymes, often CYPs. Comparing results from different species can also highlight potential species differences in metabolism.[14]

2. Metabolite Identification:

  • Protocol: Metabolite ID using High-Resolution Mass Spectrometry.

    • Perform a scaled-up version of the microsomal stability assay.

    • Analyze the samples using a high-resolution mass spectrometer to find masses corresponding to potential metabolic transformations (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation).

    • Use tandem MS (MS/MS) to fragment the potential metabolites and pinpoint the location of the modification on the molecule.

3. Structural Modification Strategies:

Once a metabolic soft spot is identified, several strategies can be employed:[15][16]

  • Blocking Metabolism: Introduce a sterically hindering group or an atom that is resistant to metabolism at the identified site. For example, if an aromatic ring is being hydroxylated, adding an electron-withdrawing group like a trifluoromethyl group can deactivate the ring towards oxidation.

  • Isosteric Replacement: Replace the metabolically labile group with a bioisostere that is more stable. For instance, if an ester is being rapidly hydrolyzed, it could be replaced with a more stable amide.

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of bond cleavage (the kinetic isotope effect), thereby reducing the rate of metabolism.

Issue 3: High Plasma Protein Binding

Question: My compound is highly bound to plasma proteins. What are the implications of this, and can it be modulated?

Answer:

High plasma protein binding (PPB) means that a large fraction of the drug in the bloodstream is attached to proteins like albumin and alpha-1-acid glycoprotein.[17][18][19] According to the "free drug hypothesis," only the unbound (free) fraction of a drug is able to diffuse into tissues to exert its pharmacological effect and be cleared from the body.[20]

Implications of High PPB:

  • Reduced Efficacy: A lower free fraction means less drug is available to interact with the target receptor.

  • Longer Half-Life: The bound fraction acts as a reservoir, which can prolong the drug's duration in the body.[17]

  • Drug-Drug Interactions: Co-administration of another drug that competes for the same binding site can displace your compound, leading to a sudden increase in the free fraction and potential toxicity.[17]

Assessment and Mitigation

1. Measuring Plasma Protein Binding:

  • Protocol: Rapid Equilibrium Dialysis (RED).

    • A RED device consists of two chambers separated by a semi-permeable membrane that allows small molecules (like your drug) to pass through but retains large proteins.

    • Add plasma containing your compound to one chamber and buffer to the other.

    • Incubate until equilibrium is reached.

    • Measure the concentration of your compound in both chambers. The difference allows you to calculate the fraction unbound (fu).

2. Strategies to Modulate PPB:

Modifying PPB through structural changes can be challenging as the same properties that govern binding to the target receptor (lipophilicity, charge) also influence binding to plasma proteins.

  • Reduce Lipophilicity: Highly lipophilic compounds tend to bind more extensively to albumin. Reducing the LogP of your compound by introducing polar functional groups can sometimes decrease PPB.

  • Modify Charge: Since acidic drugs primarily bind to albumin, subtle changes to the pKa of the carboxylic acid or the introduction of other charged groups might alter the binding affinity.

ParameterImplication of High ValueTroubleshooting Approach
LogP High lipophilicity often correlates with high PPB and metabolic clearance.[6][21]Introduce polar groups to reduce LogP.
PPB Low free fraction can limit efficacy and distribution.[20]Reduce lipophilicity; be aware of potential drug-drug interactions.
Metabolic Clearance Rapid metabolism leads to a short half-life.Identify and block metabolic "soft spots".

Part 2: Frequently Asked Questions (FAQs)

Q1: What is Lipinski's Rule of Five, and how does it apply to my phenylsulfonyl acetic acid derivatives?

A1: Lipinski's Rule of Five is a set of guidelines used to evaluate the "drug-likeness" of a compound and its potential for good oral absorption.[22][23][24] It states that an orally active drug generally has no more than one violation of the following criteria:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 Daltons.

  • A calculated octanol-water partition coefficient (ClogP) not exceeding 5.[22][23]

For your derivatives, the carboxylic acid group provides one hydrogen bond donor and two acceptors. You should keep these rules in mind as you modify the rest of the scaffold to ensure your final compound has a higher probability of success as an oral drug.[21]

Q2: My compound is a substrate for an efflux transporter like P-glycoprotein (P-gp). What does this mean for its development?

A2: P-gp is an efflux transporter found in the intestinal epithelium, blood-brain barrier, and other tissues. It actively pumps substrates back into the intestinal lumen, reducing their net absorption. If your compound is a P-gp substrate, this can be a significant contributor to poor oral bioavailability, even if it has good solubility and passive permeability. You may need to consider structural modifications to reduce its affinity for the transporter or explore formulation strategies that include P-gp inhibitors.

Q3: When should I consider using a prodrug strategy?

A3: A prodrug strategy is most beneficial when you have a compound with a clear "liability" that can be masked by a temporary chemical modification.[14] For phenylsulfonyl acetic acid derivatives, this is most commonly used to address:

  • Poor Permeability: Masking the polar carboxylic acid with a lipophilic ester can enhance absorption.[2][11]

  • Improving Solubility: While less common for acidic drugs, prodrugs can sometimes be designed to have higher aqueous solubility than the parent drug.

Q4: How early in the drug discovery process should I perform these ADME/PK studies?

A4: It is highly recommended to integrate in vitro ADME screening early in the drug discovery process, even at the hit-to-lead stage.[25][26] Early characterization of properties like solubility, metabolic stability, and permeability allows you to prioritize compounds and series with more favorable PK properties, saving significant time and resources by avoiding the pursuit of compounds that are likely to fail later in development due to poor pharmacokinetics.[27]

References

  • Bionity. (n.d.). Lipinski's Rule of Five. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Oje, A. (2025). Plasma protein binding: Significance and symbolism. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. Retrieved from [Link]

  • PubMed. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Retrieved from [Link]

  • Oreate AI. (2024). Enhancing solubility and stability of poorly soluble drugs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Prodrugs of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Prodrugs of Carboxylic Acids. Retrieved from [Link]

  • BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. Retrieved from [Link]

  • PubMed. (2006). [Drug binding to blood proteins: characteristics, roles and pathophysiological changes]. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Protein Binding in Pharmacokinetics. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • University of Nottingham. (n.d.). Plasma proteins - RLO: Drug distribution. Retrieved from [Link]

  • Moodle@Units. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Retrieved from [Link]

  • PubMed. (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Retrieved from [Link]

  • ACS Publications. (n.d.). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved from [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to improve oral bioavailability. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. Retrieved from [Link]

  • Oreate AI Blog. (2026). Systematic Strategies for Enhancing Oral Bioavailability of Compounds. Retrieved from [Link]

  • National Institutes of Health. (2018). Drug metabolism in drug discovery and development. Retrieved from [Link]

  • Google Patents. (n.d.). EP0278977B1 - Prodrug derivatives of carboxylic acid drugs.
  • ACS Publications. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • ScienceDirect. (2016). Metabolism and pharmacokinetic optimization strategies in drug discovery. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Evaluating Strategies for Oral Absorption Enhancement. Retrieved from [Link]

  • Drug Discovery Online. (2022). Drug Metabolism, Pharmacokinetics Strategies To Avoid Drug Development Mistakes Early. Retrieved from [Link]

  • PubMed. (n.d.). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Drug Metabolism - Clinical Pharmacology. Retrieved from [Link]

  • Genomind. (2021). Introduction to Pharmacokinetics: Four Steps in a Drug's Journey Through the Body. Retrieved from [Link]

  • J-STAGE. (n.d.). Key Issues and Perspectives for Drug Metabolism and Pharmacokinetics in Drug Discovery and Development. Retrieved from [Link]

  • BrainKart. (2017). Acetic Acid Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Resolving Poor Reproducibility in 2-(Phenylsulfonamido)acetic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Phenylsulfonamido)acetic Acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and ensure high reproducibility in the synthesis, purification, and handling of this important chemical scaffold. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the synthesis of 2-(Phenylsulfonamido)acetic Acid.

Question 1: My reaction yield is consistently low or zero. What are the most likely causes?

Answer: Consistently low yields in this synthesis, which typically involves the reaction of glycine with benzenesulfonyl chloride, almost always point to one of three critical areas:

  • Degradation of Benzenesulfonyl Chloride: This is the most common culprit. Benzenesulfonyl chloride is highly susceptible to hydrolysis from atmospheric moisture, converting it into the unreactive benzenesulfonic acid.[1][2] Using a previously opened bottle or failing to maintain anhydrous conditions can lead to significant reagent degradation.

  • Inappropriate Base or Stoichiometry: The reaction requires a base to deprotonate the glycine's amino group, making it nucleophilic, and to neutralize the hydrochloric acid (HCl) byproduct. Using an aqueous base like sodium hydroxide dramatically increases the risk of hydrolyzing the benzenesulfonyl chloride before it can react with the glycine.[2][3]

  • Sub-optimal Reaction Conditions: Factors such as temperature, solvent choice, and reaction time play a crucial role. Without proper optimization, side reactions can dominate, or the reaction may not proceed to completion.

Question 2: My final product is impure, showing multiple spots on a TLC plate or peaks in HPLC analysis. What are the common impurities?

Answer: Impurities often arise from side reactions or unreacted starting materials. The most common species to look for are:

  • Benzenesulfonic Acid: The hydrolysis product of your starting sulfonyl chloride.[3] This is a highly polar, acidic impurity.

  • Unreacted Glycine: A common impurity if the reaction does not go to completion.

  • Bis-sulfonated Glycine: It is possible for the nitrogen atom of the product to be sulfonated a second time, especially if an excess of benzenesulfonyl chloride and base are used. While less common with amino acids under controlled conditions, it remains a possibility.[3]

Question 3: How do I effectively purify 2-(Phenylsulfonamido)acetic Acid?

Answer: The most effective and widely used method for purifying the final solid product is recrystallization .[1] The key is selecting an appropriate solvent system. Common choices include ethanol/water or isopropanol/water mixtures.[1] The ideal solvent will dissolve your product at high temperatures but allow it to crystallize out upon cooling, while impurities remain in the solution.[1] Prior to recrystallization, a proper aqueous workup is essential to remove the bulk of ionic impurities.

Question 4: Is the final product, 2-(Phenylsulfonamido)acetic Acid, stable for storage?

Answer: Generally, yes. Sulfonamides as a class are considered hydrolytically stable under typical environmental conditions, particularly at neutral to basic pH.[4][5] For long-term storage, it is recommended to keep the purified, dry solid in a cool, dry place.[6] Unlike the starting sulfonyl chloride, the final product is not highly sensitive to atmospheric moisture.

Part 2: In-Depth Troubleshooting Guide

This section provides a more granular, cause-and-effect analysis of specific experimental problems.

Issue 1: Reaction Failure or Low Conversion
Symptom Potential Root Cause Scientific Explanation & Recommended Action
No product formation; starting materials remain. 1. Inactive Benzenesulfonyl Chloride Benzenesulfonyl chloride readily reacts with water to form benzenesulfonic acid, which will not react with glycine.[1] Action: Always use a fresh bottle or a properly stored (dessicated) container of benzenesulfonyl chloride. Consider purifying the sulfonyl chloride by distillation under reduced pressure if its quality is suspect.[7]
2. Insufficient or Incorrect Base The reaction is a type of Schotten-Baumann reaction where a base is critical.[8] Without a base, the glycine amine is not sufficiently nucleophilic, and the HCl byproduct will protonate the amine, shutting down the reaction.[2] Action: Use at least 2.0 equivalents of a non-nucleophilic organic base like triethylamine or pyridine. Avoid aqueous bases like NaOH during the main reaction to prevent sulfonyl chloride hydrolysis.[3]
Reaction starts but stalls (monitored by TLC/LCMS). 1. Inadequate Anhydrous Conditions Even small amounts of moisture can consume the sulfonyl chloride over the course of the reaction.[1][2] Action: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents (e.g., dichloromethane, tetrahydrofuran). Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.[2]
2. Poor Solubility If the reactants, particularly the glycine-base salt, are not well-dissolved in the chosen solvent, the reaction will be slow or incomplete due to being diffusion-limited. Action: Ensure vigorous stirring. If solubility remains an issue, consider a different anhydrous aprotic solvent. Tetrahydrofuran (THF) is often a good choice.[2]
Issue 2: Product Purification Challenges
Symptom Potential Root Cause Scientific Explanation & Recommended Action
Oily or sticky crude product that won't solidify. Presence of impurities. Benzenesulfonic acid and other side products can act as eutectic contaminants, preventing the desired product from crystallizing. Action: Perform a thorough aqueous workup. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities like benzenesulfonic acid.[3] Follow with a wash using dilute HCl to remove any remaining base and unreacted glycine.
Low recovery after recrystallization. 1. Incorrect Solvent Choice If the product is too soluble in the recrystallization solvent at room temperature, recovery will be poor. Action: Perform small-scale solvent screening. The ideal system (e.g., ethanol/water) should fully dissolve the crude product when hot and yield a high amount of precipitate when cooled slowly to room temperature and then in an ice bath.
2. Product lost during workup. The product itself is an acid and has some solubility in basic aqueous solutions. Overly aggressive or prolonged basic washes can lead to loss of product into the aqueous layer. Action: Use a mild base like sodium bicarbonate for washes and perform them efficiently. After acidification of the combined aqueous layers, re-extract with an organic solvent to recover any lost product.

Part 3: Validated Experimental Protocols & Workflows

Protocol 1: Synthesis of 2-(Phenylsulfonamido)acetic Acid

This protocol is designed to be self-validating by incorporating best practices to mitigate the common failure modes discussed above.

1. Reagent Preparation & Setup:

  • Place glycine (1.0 eq) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to the flask.

  • Under a positive pressure of nitrogen, add triethylamine (2.2 eq). Stir the suspension.

  • In a separate, dry dropping funnel, dissolve fresh benzenesulfonyl chloride (1.05 eq) in anhydrous DCM/THF.

2. Reaction Execution:

  • Cool the glycine suspension to 0 °C using an ice-water bath.

  • Add the benzenesulfonyl chloride solution dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Stir vigorously at room temperature for 12-18 hours.

3. Reaction Monitoring:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The product should be more nonpolar than glycine and benzenesulfonic acid. A typical mobile phase is 10% methanol in dichloromethane with 0.5% acetic acid.

4. Workup & Isolation:

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl (aq) to quench the reaction and dissolve the triethylamine salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with the organic solvent.

  • Combine all organic layers.

  • Wash the combined organic layer sequentially with:

    • 1 M HCl (to remove residual triethylamine)

    • Water

    • Saturated Sodium Bicarbonate solution (to remove benzenesulfonic acid)[3]

    • Brine (to aid in phase separation)

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

5. Purification:

  • Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Workflow Visualization

A clear workflow ensures that critical steps are not missed, enhancing reproducibility.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis reagents Combine Glycine & Et3N in Anhydrous Solvent setup Assemble Flame-Dried Glassware under Nitrogen Atmosphere reagents->setup cool Cool to 0 °C setup->cool add Dropwise Addition of Benzenesulfonyl Chloride cool->add warm Warm to RT & Stir 12-18h add->warm monitor Monitor by TLC warm->monitor quench Quench with 1M HCl monitor->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Acid, Water, Base, Brine) extract->wash dry Dry & Concentrate wash->dry recrystal Recrystallize (Ethanol/Water) dry->recrystal filter Filter & Dry Product recrystal->filter analyze Characterize Pure Product (NMR, HPLC, MP) filter->analyze

Caption: Experimental workflow for the synthesis and purification of 2-(Phenylsulfonamido)acetic Acid.

Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose common experimental failures.

G start Problem Encountered: Low Yield or Impure Product check_reagents Step 1: Verify Reagent Quality start->check_reagents check_conditions Step 2: Review Reaction Conditions start->check_conditions check_workup Step 3: Analyze Workup & Purification start->check_workup solv_chloride Is Benzenesulfonyl Chloride fresh? (Hydrolysis is common) check_reagents->solv_chloride base_qual Is the base appropriate? (e.g., Triethylamine) check_reagents->base_qual anhydrous Were anhydrous conditions used? (Dried glassware/solvents, N2 atm) check_conditions->anhydrous temp_control Was temperature controlled? (0 °C for addition) check_conditions->temp_control wash_proc Was the washing sequence correct? (Basic wash removes sulfonic acid) check_workup->wash_proc recrys_solv Was the recrystallization solvent optimized? check_workup->recrys_solv

Caption: A decision tree for troubleshooting poor outcomes in the synthesis experiment.

Part 4: Product Characterization

Confirming the identity and purity of your final product is a non-negotiable step for reproducibility.

Expected Analytical Data
Technique Parameter Expected Result for 2-(Phenylsulfonamido)acetic Acid
¹H NMR Chemical Shifts (δ)Expect signals for the phenyl protons (aromatic region, ~7.5-7.9 ppm), a singlet or triplet for the methylene (CH₂) protons, a signal for the amine (NH) proton, and a broad singlet for the carboxylic acid (COOH) proton. The exact shifts depend on the solvent.
¹³C NMR Chemical Shifts (δ)Expect signals for the carboxylic acid carbonyl (~170 ppm), the aromatic carbons (~127-138 ppm), and the methylene carbon.
LC-MS Mass-to-Charge (m/z)The molecular weight is 215.23 g/mol .[6][9] In negative ion mode ESI-MS, expect to see the [M-H]⁻ ion at m/z 214.2. In positive ion mode, [M+H]⁺ at 216.2 or [M+Na]⁺ at 238.2 may be observed.
HPLC PurityA pure sample should show a single major peak (>95% area by integration).[10]
Melting Point RangeA sharp melting point range is indicative of high purity. Literature values should be consulted, but expect a defined range for a pure crystalline solid.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.[Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. ResearchGate.[Link]

  • Petala, E., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central.[Link]

  • Oae, S., et al. (1988). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis | Request PDF. ResearchGate.[Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect.[Link]

  • Petala, E., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.[Link]

  • Sperandio, O., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI.[Link]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Figshare.[Link]

  • Benzenesulfonyl chloride. Wikipedia.[Link]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Request PDF. ResearchGate.[Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications.[Link]

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Reddit.[Link]

  • Schotten-Baumann Reaction. J&K Scientific LLC.[Link]

  • Benzenesulfonyl chloride. Organic Syntheses Procedure.[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(Phenylsulfonamido)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers and process chemists involved in the synthesis and scale-up of 2-(Phenylsulfonamido)acetic acid (also known as N-phenylsulfonylglycine), a key intermediate for preclinical studies. We will address common challenges, from bench-scale optimization to pilot-plant considerations, ensuring a robust and reproducible process.

Synthesis Overview: The Schotten-Baumann Approach

The most common and scalable method for synthesizing 2-(Phenylsulfonamido)acetic acid is the reaction of glycine with benzenesulfonyl chloride. This is a classic example of the Schotten-Baumann reaction, where an amine is acylated in the presence of a base.[1] The primary amine of glycine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.[2]

The overall reaction is as follows:

Glycine + Benzenesulfonyl Chloride --(Base)--> 2-(Phenylsulfonamido)acetic Acid + HCl

The choice of base and solvent system is critical for reaction efficiency, purity, and scalability.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_glycine Dissolve Glycine in Aqueous Base (e.g., NaOH) reaction Slowly Add BSC to Glycine Solution @ 0-10 °C prep_glycine->reaction 1. Cooled Glycine Solution prep_bsc Prepare Benzenesulfonyl Chloride (BSC) Solution (Optional) prep_bsc->reaction 2. Controlled Addition stir Stir at Room Temperature (Monitor by TLC/HPLC) reaction->stir Exothermic Reaction filter_impurities Filter Insoluble Impurities (Optional) stir->filter_impurities Reaction Complete acidify Acidify with HCl to pH ~2 to Precipitate Product filter_impurities->acidify isolate Isolate Crude Product via Filtration acidify->isolate Precipitation recrystallize Recrystallize from Hot Water or Water/Ethanol isolate->recrystallize Crude Solid dry Dry Under Vacuum recrystallize->dry final_product Pure 2-(Phenylsulfonamido)acetic Acid dry->final_product Final API Intermediate

Caption: Scalable workflow for the synthesis of 2-(Phenylsulfonamido)acetic Acid.

Detailed Scalable Protocol

This protocol is designed for a 1-mole scale synthesis and can be adapted for larger quantities.

Materials:

  • Glycine (75.07 g, 1.0 mol)

  • Sodium Hydroxide (NaOH) (88.0 g, 2.2 mol)

  • Benzenesulfonyl Chloride (176.67 g, 1.0 mol)

  • Concentrated Hydrochloric Acid (HCl) (~100 mL)

  • Deionized Water

  • Ethanol (for recrystallization, if needed)

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Cooling/heating circulator.

  • Large Büchner funnel and vacuum flask.

Procedure:

  • Preparation of Glycine Solution: In the jacketed reactor, dissolve sodium hydroxide (88.0 g) in deionized water (1 L). Once dissolved, cool the solution to 0-5 °C using the circulator. Slowly add glycine (75.07 g) to the cold NaOH solution with vigorous stirring until fully dissolved. Maintain the temperature below 10 °C.

  • Benzenesulfonyl Chloride Addition: Slowly add benzenesulfonyl chloride (176.67 g) dropwise via the addition funnel over 1.5-2 hours. The reaction is exothermic; maintain the internal temperature between 5-10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the benzenesulfonyl chloride is consumed.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to 15 °C. Slowly and carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 2. A thick white precipitate of 2-(Phenylsulfonamido)acetic acid will form.

  • Filtration: Stir the resulting slurry for 30 minutes in the cold, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove inorganic salts.

  • Purification (Recrystallization): Transfer the crude solid to a clean vessel. Add deionized water and heat to 80-90 °C until the solid dissolves completely. If the product has low solubility, a water/ethanol mixture can be used. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 50-60 °C to a constant weight.

Troubleshooting Guide (Q&A)

This section addresses specific issues that may arise during the synthesis and scale-up.

Q1: The reaction yield is consistently low. What are the primary causes?

A1: Low yield is a common problem that can stem from several factors:

  • Hydrolysis of Benzenesulfonyl Chloride (BSC): BSC can react with water, especially at higher pH and temperatures, to form benzenesulfonic acid, which is a dead-end for the reaction. The key is to add the BSC slowly at a low temperature (0-10 °C) to ensure it reacts with the more nucleophilic glycine before it has a chance to hydrolyze.

  • Incomplete Reaction: Ensure sufficient reaction time after the BSC addition. Use TLC or HPLC to monitor the disappearance of the starting material, not just time.

  • Loss During Work-up: The product has some solubility in water. Ensure the acidification and subsequent filtration are performed at a low temperature (0-5 °C) to minimize losses. Also, ensure the pH is correctly adjusted to ~2, the point of minimum solubility.

  • Poor Quality Reagents: Always use high-purity, dry benzenesulfonyl chloride. Old or improperly stored BSC may have already partially hydrolyzed.

Q2: The final product is a sticky oil or gum and will not crystallize. How can I fix this?

A2: This issue almost always points to impurities.

  • Excess Benzenesulfonyl Chloride: If unreacted BSC remains, it can contaminate the product. Ensure the reaction goes to completion. A small amount of aqueous ammonia can be added during workup to quench any remaining BSC, forming the water-soluble benzenesulfonamide.

  • Benzenesulfonic Acid: This hydrolysis byproduct can interfere with crystallization. A thorough wash of the crude product with cold water is crucial to remove it.

  • Purification Strategy: If simple recrystallization fails, try a different solvent system (e.g., toluene, ethyl acetate/heptane). If the product is still oily, it may require purification by column chromatography on silica gel at the lab scale, though this is less ideal for large-scale production. An alternative is to dissolve the oil in a suitable solvent like ethyl acetate, wash with brine, dry over sodium sulfate, and attempt to crystallize from a nonpolar co-solvent like heptane.

Q3: The reaction is generating too much heat during scale-up, making temperature control difficult.

A3: The reaction between BSC and glycine is significantly exothermic. What is easily managed in a 100 mL flask can become a serious safety hazard in a 50 L reactor.

  • Control the Addition Rate: This is the most critical parameter. The addition of BSC must be slowed down significantly at a larger scale to allow the reactor's cooling system to dissipate the heat generated.

  • Ensure Efficient Cooling: The reactor must have sufficient cooling capacity. Perform a safety assessment to understand the thermal profile of the reaction before attempting a large scale.

  • Consider a Semi-Batch Process: For very large scales, adding the glycine solution to the BSC (reverse addition) or using continuous processing can offer better thermal management.[3][4]

Troubleshooting Decision Tree

G cluster_problem Problem Observed cluster_analysis Analysis Point cluster_cause Potential Cause cluster_solution Solution problem Low Yield or Purity Issue analysis Check Reaction Monitoring Data (TLC/HPLC) problem->analysis incomplete_rxn Incomplete Reaction analysis->incomplete_rxn BSC Remains hydrolysis BSC Hydrolysis analysis->hydrolysis Side Products Seen workup_loss Work-up Loss analysis->workup_loss Yield Drops After Isolation impurity Impurity Present analysis->impurity Product Oily/Off-Color sol_time Increase Reaction Time/ Check Stoichiometry incomplete_rxn->sol_time sol_temp Lower Temp (0-5 °C)/ Slow BSC Addition hydrolysis->sol_temp sol_ph Check pH & Temp During Precipitation workup_loss->sol_ph sol_purify Improve Washing/ Re-crystallize impurity->sol_purify

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary for this reaction?

A1: The reaction of glycine with benzenesulfonyl chloride produces one equivalent of hydrochloric acid (HCl). The starting glycine, being an amino acid, can be protonated by this strong acid to form its ammonium salt. This protonated amine is no longer nucleophilic and will not react with the benzenesulfonyl chloride, effectively stopping the reaction. A base is required to neutralize the HCl as it forms, keeping the amine in its free, nucleophilic state.[5][6]

Q2: Can I use a different base, like pyridine or triethylamine, instead of sodium hydroxide?

A2: Yes, organic bases like pyridine or triethylamine in an aprotic solvent (like dichloromethane) can be used and are common in small-scale synthesis.[7] This avoids the issue of BSC hydrolysis in water. However, for preclinical scale-up, these options present challenges:

  • Toxicity and Removal: Pyridine is toxic and must be completely removed from the final product, which can be difficult.

  • Cost: Organic bases and anhydrous solvents are more expensive than NaOH and water.

  • Waste: Chlorinated solvents generate hazardous waste. For these reasons, the aqueous NaOH system is generally preferred for large-scale production due to its lower cost, reduced environmental impact, and simpler workup.

Q3: How critical is the purity of the final product for preclinical studies?

A3: Extremely critical. Impurities can have their own pharmacological or toxicological effects, confounding the results of preclinical trials. Key potential impurities to monitor for include:

  • Unreacted starting materials (glycine, benzenesulfonyl chloride).

  • Benzenesulfonic acid (from hydrolysis).

  • Inorganic salts (NaCl from the reaction and workup). The final product should be characterized thoroughly by techniques such as NMR, LC-MS, and elemental analysis to confirm its identity and purity, which should typically be >98% for preclinical use.

Quantitative Data Summary

The following table summarizes expected outcomes and parameters for the described protocol.

ParameterTarget ValueNotes
Scale 1.0 moleProtocol is scalable with appropriate engineering controls.
Reaction Temp. 0-10 °CCritical for minimizing side reactions.
Reaction Time 3-6 hoursMonitor by HPLC/TLC for completion.
Crude Yield 85-95%Highly dependent on temperature control and workup.
Purified Yield 70-85%Loss during recrystallization is expected.
Purity (Post-Recrystallization) >98% (by HPLC)Target for preclinical grade material.
Appearance White crystalline solidAny discoloration or oil indicates impurities.

References

  • BenchChem. (2025). Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. BenchChem.
  • BenchChem. (2025). Synthesis Protocol for N-Phenyl-N-(phenylsulfonyl)
  • Benchchem. (n.d.). 2-(Phenylsulfonamido)acetic Acid | 5398-96-9. Benchchem.
  • BYJU'S. (n.d.). Hinsberg Reagent And Test. BYJU'S.
  • Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Figshare.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. J&K Scientific.
  • ResearchGate. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Request PDF.
  • LibreTexts Chemistry. (2023). Amine Reactions. LibreTexts.
  • Wikipedia. (n.d.). Hinsberg reaction. Wikipedia.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Phenylsulfonamido)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(phenylsulfonamido)acetic acid derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile chemical scaffold. By objectively comparing the performance of various derivatives against multiple biological targets and providing supporting experimental data, this guide aims to facilitate the rational design of novel and more potent therapeutic agents.

Introduction: The Versatility of the 2-(Phenylsulfonamido)acetic Acid Scaffold

The 2-(phenylsulfonamido)acetic acid core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds. The inherent properties of the sulfonamide group, such as its ability to form strong hydrogen bonds and its synthetic accessibility, make it an attractive starting point for the development of new drugs.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory effects. This guide will explore the nuanced relationships between the chemical structure of these derivatives and their biological functions, providing a comparative framework for future drug discovery efforts.

Synthesis of 2-(Phenylsulfonamido)acetic Acid Derivatives

The general synthesis of 2-(phenylsulfonamido)acetic acid derivatives is a straightforward process, typically involving the reaction of a substituted phenylsulfonyl chloride with glycine or a glycine ester, followed by hydrolysis if necessary.[1] Modifications to the phenyl ring of the sulfonyl chloride and the nitrogen of the acetamido group allow for the creation of a diverse library of compounds for SAR studies.

Experimental Workflow for Synthesis

cluster_synthesis General Synthesis Workflow start Start Materials: Substituted Phenylsulfonyl Chloride Glycine/Glycine Ester reaction Schotten-Baumann Reaction (or similar nucleophilic substitution) start->reaction intermediate Ester Intermediate (if glycine ester is used) reaction->intermediate If applicable product Final 2-(Phenylsulfonamido)acetic Acid Derivative reaction->product Directly if using glycine hydrolysis Base or Acid Hydrolysis intermediate->hydrolysis hydrolysis->product

Caption: General synthetic route for 2-(phenylsulfonamido)acetic acid derivatives.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(phenylsulfonamido)acetic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring and modifications to the acetic acid moiety. This section provides a comparative analysis of these relationships across different therapeutic targets.

Anticancer Activity

Sulfonamide derivatives have emerged as promising anticancer agents, with their mechanism of action often involving the inhibition of key enzymes in cancer progression, such as carbonic anhydrases and kinases.[2][3]

Key SAR Insights:

  • Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as nitro or chloro groups, on the phenyl ring has been shown to enhance cytotoxic activity against various cancer cell lines.[4][5]

  • Nature of the Sulfonamide Linker: The sulfonamide moiety is crucial for activity, likely due to its ability to act as a zinc-binding group in metalloenzymes like carbonic anhydrases, which are overexpressed in many tumors.[6]

  • Modifications of the Acetic Acid Group: While the carboxylic acid is important for solubility and potential interactions with target proteins, esterification or amidation can modulate the pharmacokinetic properties of the compounds.

Table 1: Comparative Anticancer Activity of 2-(Phenylsulfonamido)acetic Acid Derivatives

Compound IDPhenyl Ring SubstitutionTarget Cell LineIC50 (µM)Reference
8a 4-methylHeLa, MDA-MB231, MCF-710.91 - 19.22[4]
8b 2,5-dichloro (thiophene)HeLa, MDA-MB231, MCF-74.62 - 7.21[4]
6 Varied (pyrazoline)HCT-116, HepG-2, MCF-73.33 - 4.31[7]
15 Varied (pyrazoline)HCT-116, HepG-2, MCF-7Potent[7]
Antibacterial Activity

The antibacterial properties of sulfonamides are well-established, and derivatives of 2-(phenylsulfonamido)acetic acid have shown promise against various bacterial strains.[5]

Key SAR Insights:

  • Substituents on the Phenyl Ring: The presence of hydroxyl and nitro groups on the phenyl ring appears to be beneficial for antibacterial activity. For instance, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide has demonstrated potent activity against Staphylococcus aureus.[5]

  • Amino Acid Moiety: The specific amino acid used in the synthesis can influence the antibacterial spectrum and potency.

Table 2: Comparative Antibacterial Activity of 2-(Phenylsulfonamido)acetic Acid Derivatives

Compound IDPhenyl Ring SubstitutionBacterial StrainMIC (µg/mL)Reference
I 4-methyl, 2-hydroxy, 4-nitroS. aureus32[5]
II 4-methyl, 2-hydroxy, 5-nitroS. aureus64[5]
III 4-methyl, 2-hydroxyS. aureus128[5]
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes involved in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[8] Sulfonamides are classic CA inhibitors, and derivatives of 2-(phenylsulfonamido)acetic acid have been explored for this activity.[9][10]

Key SAR Insights:

  • The Unsubstituted Sulfonamide Group (-SO2NH2): This is a critical pharmacophore for CA inhibition, as it coordinates to the zinc ion in the active site.

  • Aromatic/Heterocyclic Ring: The nature of the aromatic or heterocyclic ring attached to the sulfonamide group significantly influences the inhibitory potency and selectivity against different CA isoforms.

  • Substituents on the Aromatic Ring: The position and electronic properties of substituents on the phenyl ring can fine-tune the binding affinity. For example, in some series, electron-donating groups enhance activity, while in others, electron-withdrawing groups are favored.

Table 3: Comparative Carbonic Anhydrase Inhibition of Phenylsulfonamide Derivatives

Compound IDTarget IsoformKi (nM)Reference
2h hCA I45.10[9]
2h hCA II5.87[9]
2h hCA XII7.91[9]
Compound 8 CA I45.7 ± 0.46[10]
Compound 2 CA II33.5 ± 0.38[10]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-(phenylsulfonamido)acetic acid derivatives stem from their interaction with various molecular targets, leading to the modulation of specific signaling pathways.

Glycine Transporter 1 (GlyT-1) Inhibition

Certain derivatives have been identified as inhibitors of GlyT-1, a transporter responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT-1, these compounds increase extracellular glycine levels, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism is being explored for the treatment of schizophrenia.

cluster_glyt1 GlyT-1 Inhibition Pathway inhibitor 2-(Phenylsulfonamido)acetic Acid Derivative glyt1 GlyT-1 Transporter inhibitor->glyt1 Inhibits glycine Increased Synaptic Glycine glyt1->glycine Blocks reuptake of nmda NMDA Receptor glycine->nmda Co-agonist potentiation Enhanced NMDA Receptor Signaling nmda->potentiation cluster_ffa1 FFA1 Agonism Pathway agonist 2-(Phenylsulfonamido)acetic Acid Derivative ffa1 FFA1 Receptor agonist->ffa1 Activates gq Gq Protein Activation ffa1->gq plc Phospholipase C (PLC) gq->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca2 Increased Intracellular Ca2+ ip3_dag->ca2 insulin Enhanced Glucose-Stimulated Insulin Secretion ca2->insulin

Caption: Signaling cascade initiated by FFA1 agonist derivatives.

Experimental Protocols

For the integrity and reproducibility of the findings presented, this section details the methodologies for key experiments.

General Synthesis of N-Substituted 2-(Phenylsulfonamido)acetic Acids
  • To a solution of the appropriate amino acid (1.0 eq) in 1 M NaOH (2.0 eq) at 0 °C, add the corresponding benzenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of CA, where p-nitrophenyl acetate (p-NPA) is hydrolyzed to the colored p-nitrophenolate ion. [11]

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer (pH 7.4), 20 µL of a solution of the appropriate human CA isoenzyme, and 20 µL of the test compound solution at various concentrations.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of p-NPA solution.

  • Measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the enzyme activity as the rate of p-nitrophenol formation.

  • Determine the IC50 values by plotting the percentage of enzyme inhibition versus the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation.

In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [1]

  • Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Conclusion

The 2-(phenylsulfonamido)acetic acid scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the phenyl ring and the acetic acid moiety can lead to significant changes in biological activity and target selectivity. The comparative data presented herein provides a valuable resource for medicinal chemists and drug discovery scientists, offering insights that can guide the rational design of more potent and selective compounds for a range of diseases, including cancer, bacterial infections, and metabolic disorders. Further exploration of this chemical space is warranted to fully unlock its therapeutic potential.

References

  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. Benchchem.
  • The Enduring Therapeutic Promise of Sulfonamides: A Technical Guide. Benchchem.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
  • Carbonic Anhydrase - Assay. Worthington Biochemical.
  • Carbonic Anhydrase Activity Assay. Protocols.io.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investig
  • Sulfonamides and sulfonylated deriv
  • Synthesis, Characterization and Antibacterial Activity of 2-Phenylsulphonamide Derivatives of Some Amino Acids.
  • Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. MDPI.
  • Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics.
  • Synthesis, molecular modelling and QSAR study of new N- phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiprolifer
  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Deriv
  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. PMC - NIH.
  • Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorpor
  • Inhibition studies of bacterial α-carbonic anhydrases with phenols. PMC - NIH.
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC - PubMed Central.
  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed.
  • Emergent antibacterial activity of N-(thiazol-2-yl)
  • MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage).
  • 59724-82-2|2-(N-Phenylphenylsulfonamido)acetic acid|BLD Pharm.
  • Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. PubMed.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC - PubMed Central.
  • Phenothiazines as anti-cancer agents: SAR overview and synthetic str
  • Antiproliferative activity (IC50) of the synthesized compounds against HeLa cervical adenocarcinoma.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Synthesis of 2-[(3,4,5-Triphenyl)

Sources

In Vivo Validation of 2-(Phenylsulfonamido)acetic Acid as an Anti-Diabetic Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and experimental framework for the in vivo validation of 2-(Phenylsulfonamido)acetic Acid as a promising anti-diabetic agent. Drawing upon field-proven insights and established scientific principles, this document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics for type 2 diabetes mellitus (T2DM).

Introduction: Targeting a Key Player in Glucose Homeostasis

The global prevalence of T2DM necessitates the development of innovative therapeutic strategies. A promising target that has garnered significant attention is the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Predominantly expressed in pancreatic β-cells, GPR40 activation by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[2] This glucose-dependent mechanism of action presents a significant advantage over traditional insulin secretagogues, such as sulfonylureas, by minimizing the risk of hypoglycemia.[1]

2-(Phenylsulfonamido)acetic Acid and its derivatives have emerged as a class of synthetic small-molecule GPR40 agonists.[3][4] These compounds mimic the action of endogenous fatty acids, thereby enhancing insulin secretion in the presence of elevated blood glucose.[1] This guide will delineate the in vivo validation process for this class of compounds, using a structurally related phenylsulfonyl acetic acid derivative, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid, as a representative example to illustrate the experimental workflow and comparative efficacy.

Mechanism of Action: The GPR40 Signaling Cascade

Upon binding of an agonist like a 2-(Phenylsulfonamido)acetic Acid derivative, GPR40 undergoes a conformational change, activating the Gαq/11 signaling pathway. This initiates a cascade of intracellular events, culminating in the potentiation of insulin secretion.

GPR40_Signaling_Pathway cluster_cytosol Cytosol GPR40 GPR40/FFAR1 G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC PKC Activation DAG->PKC Insulin_Vesicle Insulin Vesicle Exocytosis Ca_ER->Insulin_Vesicle Triggers PKC->Insulin_Vesicle Potentiates Ligand 2-(Phenylsulfonamido) acetic Acid Derivative Ligand->GPR40 Binds G_protein->PLC Activates

Caption: GPR40 signaling pathway upon agonist binding.

Comparative Performance with Alternative Anti-Diabetic Agents

The therapeutic potential of a novel agent is best understood in the context of existing treatments. This section compares the anticipated in vivo performance of 2-(Phenylsulfonamido)acetic Acid derivatives with established classes of anti-diabetic drugs.

Feature2-(Phenylsulfonamido)acetic Acid (GPR40 Agonist)Metformin (Biguanide)Glimepiride (Sulfonylurea)Sitagliptin (DPP-4 Inhibitor)
Primary Mechanism Enhances glucose-stimulated insulin secretion from pancreatic β-cells.[1][2]Decreases hepatic glucose production and improves insulin sensitivity.Stimulates insulin release from pancreatic β-cells, independent of glucose levels.[5]Increases incretin levels (GLP-1 and GIP), which enhance glucose-dependent insulin secretion.
Hypoglycemia Risk Low, as it is glucose-dependent.[3][4]Very Low.High, particularly with missed meals or strenuous exercise.[5]Low.
Effect on Body Weight Neutral or slight decrease.Neutral or slight decrease.Weight gain.Neutral.
Key In Vivo Efficacy Robust improvement in glucose tolerance in oral glucose tolerance tests (OGTT).[2][3][4]Moderate improvement in OGTT, significant reduction in fasting glucose.Potent glucose-lowering effect, can induce hypoglycemia in OGTT.Moderate improvement in OGTT, particularly postprandial glucose.
Potential Side Effects Potential for liver toxicity (observed with some earlier GPR40 agonists).[3]Gastrointestinal disturbances (diarrhea, nausea).Hypoglycemia, weight gain.Pancreatitis (rare), joint pain.

In Vivo Validation: Experimental Protocols

The following protocols provide a standardized framework for assessing the anti-diabetic efficacy of 2-(Phenylsulfonamido)acetic Acid in a preclinical setting.

Animal Model

The use of a well-characterized diabetic animal model is crucial. A commonly used and appropriate model is the male C57BL/6J mouse fed a high-fat diet to induce obesity and insulin resistance, which mimics the pathophysiology of human T2DM. Alternatively, streptozotocin-induced diabetic models can be employed.[5][6]

Oral Glucose Tolerance Test (OGTT)

The OGTT is a cornerstone experiment to evaluate how effectively the test compound improves glucose disposal following a glucose challenge.

Protocol:

  • Animal Acclimatization: House male C57BL/6J mice (8-10 weeks old) for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to a high-fat diet (e.g., 60% kcal from fat) and water.

  • Fasting: Fast the mice for 6 hours prior to the experiment, with free access to water.

  • Baseline Blood Glucose: At time t = -30 minutes, administer the vehicle or 2-(Phenylsulfonamido)acetic Acid derivative (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling (t=0): At time t = 0 minutes, collect a baseline blood sample from the tail vein and measure blood glucose using a glucometer.

  • Glucose Challenge: Immediately after the baseline blood sample, administer a 2 g/kg body weight solution of D-glucose via oral gavage.

  • Post-Dose Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for glucose excursion from t=0 to t=120 minutes. Statistical significance between groups is typically determined using an ANOVA followed by a post-hoc test.

OGTT_Workflow cluster_pre_test Preparation cluster_test OGTT Procedure cluster_post_test Analysis Acclimatization Acclimatize Mice (High-Fat Diet) Fasting Fast Mice (6h) Acclimatization->Fasting Dosing Administer Compound/Vehicle (t = -30 min) Fasting->Dosing Baseline Baseline Glucose (t = 0 min) Dosing->Baseline Glucose_Challenge Oral Glucose Challenge (2 g/kg) Baseline->Glucose_Challenge Sampling Blood Sampling (15, 30, 60, 90, 120 min) Glucose_Challenge->Sampling Plotting Plot Glucose vs. Time Sampling->Plotting AUC Calculate AUC Plotting->AUC Stats Statistical Analysis AUC->Stats

Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).

Insulin Tolerance Test (ITT)

The ITT assesses peripheral insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.

Protocol:

  • Animal Preparation: Use mice maintained on a high-fat diet as described for the OGTT.

  • Fasting: Fast the mice for 4-6 hours.

  • Compound Administration: Administer the vehicle or 2-(Phenylsulfonamido)acetic Acid derivative at the desired dose 30 minutes prior to the insulin challenge.

  • Baseline Blood Glucose: At t=0, measure baseline blood glucose from a tail vein sample.

  • Insulin Challenge: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.

  • Post-Insulin Blood Sampling: Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection and measure blood glucose.

  • Data Analysis: Express blood glucose levels as a percentage of the baseline value. Calculate the rate of glucose disappearance.

Expected Outcomes and Data Interpretation

Based on studies of structurally similar phenylsulfonyl acetic acid derivatives, the following outcomes are anticipated for an effective 2-(Phenylsulfonamido)acetic Acid compound.[3][4]

ExperimentExpected Outcome for an Effective CompoundInterpretation
OGTT Significantly lower peak blood glucose and a reduced AUC for the glucose excursion compared to the vehicle-treated group.[2][3][4]Improved glucose tolerance and enhanced insulin secretion in response to a glucose challenge.
ITT A more rapid decline in blood glucose levels compared to the vehicle-treated group.Enhanced peripheral insulin sensitivity.
Fasting Blood Glucose A significant reduction in fasting blood glucose levels after chronic administration.Improved basal glucose homeostasis.

Conclusion and Future Directions

The in vivo validation of 2-(Phenylsulfonamido)acetic Acid and its derivatives holds considerable promise for the development of a new class of anti-diabetic agents. By acting as GPR40 agonists, these compounds offer the potential for potent glucose-lowering effects with a reduced risk of hypoglycemia. The experimental framework provided in this guide offers a robust methodology for assessing their therapeutic efficacy and safety profile.

Future studies should focus on long-term efficacy and safety, including comprehensive toxicological evaluations, particularly monitoring for any signs of hepatotoxicity, which has been a concern for some GPR40 agonists.[3] Furthermore, exploring the potential for synergistic effects in combination with other anti-diabetic drugs, such as metformin, could reveal enhanced therapeutic strategies for the management of T2DM.

References

  • Zheng, S., et al. (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry, 138, 458-479. Available at: [Link]

  • Zheng, S., et al. (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. ResearchGate. Available at: [Link]

  • Stoddart, L. A., et al. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2696-2702. Available at: [Link]

  • Various Authors. (n.d.). US20220041591A1 - Compounds for treating diabetes and/or related conditions - Google Patents.
  • Various Authors. (n.d.). US5773004A - Compositions for curing diabetes mellitus, processes for the preparation of same, and usage of same - Google Patents.
  • Various Authors. (n.d.). Pharmaceutical composition, methods for treating and uses thereof - Patent US-10258637-B2 - PubChem. Available at: [Link]

  • Al-Awadi, F. M., et al. (2011). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Molecules, 16(1), 475-486. Available at: [Link]

  • Lin, D. C., et al. (2013). Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. ACS Medicinal Chemistry Letters, 4(11), 1053-1058. Available at: [Link]

  • Various Authors. (2023). In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative. Saudi Journal of Biological Sciences, 30(9), 103759. Available at: [Link]

  • Various Authors. (2024). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Molecules, 29(20), 4690. Available at: [Link]

  • Shults, E. E., et al. (2020). Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid: In Vivo Evaluation of Antidiabetic Activity. Molecules, 25(22), 5450. Available at: [Link]

  • Various Authors. (2024). GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice. International Journal of Molecular Sciences, 25(18), 9908. Available at: [Link]

  • Various Authors. (2017). Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. ACS Medicinal Chemistry Letters, 8(5), 523-528. Available at: [Link]

  • Various Authors. (n.d.). Emerging paradigms in pre-clinical screening models for drugs acting against diabetes: Delving into complex approaches and advancements. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Various Authors. (2024). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Pharmaceuticals, 17(2), 190. Available at: [Link]

  • Various Authors. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Models and Experimental Medicine, 7(3), 297-309. Available at: [Link]

  • Various Authors. (2025). Current Scenario of Hydroxamic Acid Derivatives With In Vivo Antitumor Therapeutic Potential. Archiv der Pharmazie. Available at: [Link]

  • Various Authors. (2022). In Vitro and In Vivo Antidiabetic Activity, Phenolic Content and Microscopical Characterization of Terfezia claveryi. Molecules, 27(15), 4983. Available at: [Link]

  • Al-Snafi, A. E. (2023). In Vivo and In Vitro Antidiabetic Efficacy of Aqueous and Methanolic Extracts of Orthosiphon Stamineus Benth. Medical Science, 27(131). Available at: [Link]

Sources

A Comparative Analysis of GlyT-1 Inhibitors: Scaffolds, Potency, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Glycine Transporter-1 (GlyT-1) inhibitors, with a particular focus on key chemical scaffolds including N-arylsulfonamides and piperazinyl acetic acids. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the glutamatergic system.

Introduction: The Rationale for GlyT-1 Inhibition

The glycine transporter 1 (GlyT-1) plays a pivotal role in regulating glycine levels in the central nervous system (CNS).[1][2] Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[2] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, suggesting that enhancing NMDA receptor activity could be a viable therapeutic strategy.[2][3]

By inhibiting the reuptake of glycine from the synaptic cleft, GlyT-1 inhibitors increase the concentration of this co-agonist, thereby potentiating NMDA receptor function.[2][4] This mechanism of action has been the primary driver for the development of GlyT-1 inhibitors as potential treatments for the negative and cognitive symptoms of schizophrenia, which are poorly addressed by current antipsychotics.[3][5] More recently, the therapeutic potential of GlyT-1 inhibition is being explored for other indications, including chronic pain and certain genetic disorders like β-thalassemia.[6][7]

This guide will delve into a comparative analysis of different classes of GlyT-1 inhibitors, examining their structure-activity relationships (SAR), potency, selectivity, and pharmacokinetic profiles.

The GlyT-1 Signaling Pathway

The inhibition of GlyT-1 directly impacts the glutamatergic synapse. The following diagram illustrates the signaling pathway.

GlyT1_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Co-agonist Binds GlyT1 GlyT-1 Glycine->GlyT1 Reuptake Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel Neuronal_Response Neuronal Response (LTP, etc.) Ca_ion->Neuronal_Response Activates GlyT1_Inhibitor GlyT-1 Inhibitor GlyT1_Inhibitor->GlyT1 Inhibits

Caption: GlyT-1 inhibition enhances NMDA receptor signaling.

Comparative Analysis of GlyT-1 Inhibitor Scaffolds

While the initial query mentioned 2-(Phenylsulfonamido)acetic Acid, the scientific literature provides more extensive data on structurally related and more potent classes of GlyT-1 inhibitors. This section will compare two prominent scaffolds: N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides and 2-arylsulfanyl-phenyl piperazinyl acetic acids .

N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides

This class of compounds has emerged from the optimization of an initial hit, a 4-chlorobenzenesulfonamide.[8] Structure-activity relationship (SAR) studies revealed that replacing a piperidine ring with an azepane moiety led to a modest increase in potency.[8] Further optimization of the phenyl sulfonamide and substitution on the 2-phenylethanamine aromatic ring yielded highly potent inhibitors.[8]

2-arylsulfanyl-phenyl piperazinyl acetic acids

This series of GlyT-1 inhibitors is characterized by a 2-arylsulfanyl-phenylpiperazine motif.[9] The most prominent member of this series, (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid, has demonstrated potent GlyT-1 inhibition and the ability to elevate glycine levels in the brain in vivo.[9]

The following table summarizes the performance of representative compounds from these and other well-known GlyT-1 inhibitor classes.

Compound/ClassChemical ScaffoldIC50 (nM)Selectivity vs. GlyT-2Brain PenetrationKey Findings & References
Bitopertin (RG1678) Piperazine-based~25HighGoodA potent, non-competitive inhibitor with a long half-life.[10] Has undergone extensive clinical trials for schizophrenia and is being investigated for other indications.[6][7]
Org-25935 Tetrahydronaphthalen-based~100SelectiveYesA selective GlyT-1 inhibitor that has been studied for its antipsychotic and anti-addictive properties.[4]
ALX-5407 (NFPS) Sarcosine derivative3HighYesA potent and selective, but irreversible, inhibitor of GlyT-1.[11] Its irreversible nature has limited its clinical development.[6]
Compound 39 N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide37Not specifiedFavorableThe most potent compound in its series with good CNS penetration.[8]
Compound 31 2-arylsulfanyl-phenyl piperazinyl acetic acid150Not specifiedYesPotently inhibits GlyT-1 and increases glycine levels in the rat hippocampus.[9]

Experimental Protocols for GlyT-1 Inhibitor Characterization

The identification and characterization of novel GlyT-1 inhibitors rely on a cascade of in vitro and in vivo assays. This section provides detailed methodologies for two key experiments.

In Vitro Characterization: Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound to its target receptor.[12]

Objective: To determine the inhibitory constant (Ki) of a test compound for GlyT-1.

Materials:

  • Cell membranes prepared from cells stably expressing human GlyT-1.

  • A suitable radioligand (e.g., [³H]-labeled high-affinity GlyT-1 inhibitor).

  • Test compounds at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known high-affinity unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[13]

Causality Behind Experimental Choices: The use of a radiolabeled ligand allows for highly sensitive detection of binding. Competition with an unlabeled test compound provides a quantitative measure of its affinity. Rapid filtration and washing are crucial to minimize the dissociation of the radioligand-receptor complex.

In Vivo Efficacy: Microdialysis

This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.[14][15]

Objective: To measure the effect of a GlyT-1 inhibitor on extracellular glycine levels in a specific brain region (e.g., prefrontal cortex or hippocampus).

Materials:

  • Laboratory animals (e.g., rats or mice).

  • Stereotaxic apparatus for probe implantation.

  • Microdialysis probes with a suitable molecular weight cut-off.

  • A syringe pump for perfusion.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • Fraction collector.

  • An analytical method for quantifying glycine in the dialysate (e.g., HPLC with fluorescence detection).

  • Test GlyT-1 inhibitor.

Protocol:

  • Probe Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the target brain region. Allow the animal to recover from surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular glycine levels.

  • Drug Administration: Administer the GlyT-1 inhibitor via a relevant route (e.g., intraperitoneal, subcutaneous, or oral).

  • Post-Drug Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.

  • Sample Analysis: Analyze the glycine concentration in each dialysate sample using a validated analytical method.

  • Data Analysis: Express the post-drug glycine levels as a percentage of the baseline levels and plot the results over time to visualize the effect of the inhibitor.

Causality Behind Experimental Choices: In vivo microdialysis provides a direct measure of the pharmacodynamic effect of the GlyT-1 inhibitor in the brain. The use of freely moving animals minimizes stress and provides more physiologically relevant data. The choice of brain region is dictated by the therapeutic hypothesis being tested.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the discovery and characterization of GlyT-1 inhibitors.

GlyT1_Workflow HTS High-Throughput Screening (e.g., [³H]-glycine uptake assay) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Characterization (Binding affinity, Selectivity) SAR->In_Vitro Lead_Opt->In_Vitro PK_Studies Pharmacokinetic Studies (ADME, Brain Penetration) In_Vitro->PK_Studies PK_Studies->Lead_Opt In_Vivo In Vivo Efficacy (Microdialysis, Behavioral Models) PK_Studies->In_Vivo Candidate Candidate Drug In_Vivo->Candidate

Caption: A typical drug discovery workflow for GlyT-1 inhibitors.

Conclusion

The development of potent and selective GlyT-1 inhibitors represents a promising therapeutic avenue for schizophrenia and potentially other CNS disorders. The comparative analysis of different chemical scaffolds, such as N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides and 2-arylsulfanyl-phenyl piperazinyl acetic acids, highlights the ongoing efforts to optimize potency, selectivity, and pharmacokinetic properties. The rigorous application of in vitro and in vivo experimental protocols is essential for the successful identification and characterization of novel drug candidates. As our understanding of the role of GlyT-1 in health and disease continues to evolve, so too will the strategies for developing the next generation of GlyT-1 targeted therapeutics.

References

  • Alberati, D., et al. (2006). Design and synthesis of 4-substituted-8-(2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a novel class of GlyT-1 inhibitors: achieving selectivity against the mu opioid and nociceptin/orphanin FQ peptide (NOP) receptors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4305-4310. [Link]

  • Atkinson, B. N., et al. (2001). ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter. Molecular pharmacology, 60(6), 1414–1420. [Link]

  • Bugarski-Kirola, D., et al. (2016). Bitopertin in negative symptoms of schizophrenia-results from the Phase III FlashLyte and DayLyte studies. Biological Psychiatry, 79(9), 763-772. [Link]

  • Varnes, J. G., et al. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & medicinal chemistry letters, 20(16), 4878–4881. [Link]

  • Patsnap Synapse. (2025). What are the key players in the pharmaceutical industry targeting GlyT1? [Link]

  • Di Paolo, M. L., et al. (2023). Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat. Xenobiotica, 53(1), 1-8. [Link]

  • Smith, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & medicinal chemistry letters, 14(15), 4027–4030. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Pinard, E., et al. (2010). From the lab to the patient: a journey of discovery of bitopertin, a glycine reuptake inhibitor for the treatment of schizophrenia. Chimia, 64(1), 21-26. [Link]

  • Lindsley, C. W., et al. (2006). Progress in the Preparation and Testing of Glycine Transporter Type-1 (GlyT1) Inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1883-1896. [Link]

  • BioIVT. (2025). GLYT1 (SLC6A9) Transporter Assay. [Link]

  • Alberati, D., et al. (2006). Design and synthesis of 4-substituted-8-(2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a novel class of GlyT1 inhibitors: Achieving selectivity against the μ opioid and nociceptin/orphanin FQ peptide (NOP) receptors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4305-4310. [Link]

  • Harsing, L. G., & Matyus, P. (2006). Glycine transporter type-1 and its inhibitors. Current medicinal chemistry, 13(9), 1017–1031. [Link]

  • Patsnap Synapse. (2024). What are GlyT1 inhibitors and how do they work? [Link]

  • Hashimoto, K. (2010). Glycine Transport Inhibitors for the Treatment of Schizophrenia. The open medicinal chemistry journal, 4, 10–19. [Link]

  • Mingorance-Le Meur, A., et al. (2019). Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations. ACS chemical neuroscience, 10(5), 2466–2477. [Link]

  • Eder, M., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(24), 3748–3757. [Link]

  • Walter, M. W., et al. (2007). Discovery and SAR studies of novel GlyT1 inhibitors. Bioorganic & medicinal chemistry letters, 17(18), 5233–5238. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Smith, G., et al. (2006). The synthesis and SAR of 2-arylsulfanylphenyl-1-oxyalkylamino acids as GlyT-1 inhibitors. Bioorganic & medicinal chemistry letters, 16(15), 3981–3984. [Link]

  • Galambos, A. R., et al. (2024). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. International journal of molecular sciences, 25(4), 2209. [Link]

  • Varnes, J. G., et al. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & medicinal chemistry letters, 20(16), 4878-4881. [Link]

  • Smith, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030. [Link]

  • Iłżecka, J., & Kocki, T. (2023). Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. International journal of molecular sciences, 24(13), 10899. [Link]

  • D'Souza, D. C., et al. (2022). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. Schizophrenia bulletin, 48(4), 883–893. [Link]

  • ChEMBL. (2004). Document: The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. (CHEMBL1137132). [Link]

  • Bridges, T. M., Williams, R., & Lindsley, C. W. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current opinion in molecular therapeutics, 10(6), 591–601. [Link]

  • ResearchGate. (2024). Chemical structures of GlyT1 inhibitors extensively studied in the treatment of schizophrenia. [Link]

  • Bylund, D. B., & Toews, M. L. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164. [Link]

  • Perry, K. W., et al. (2008). Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas. Neuropharmacology, 55(5), 871–881. [Link]

  • Schepmann, D., et al. (2018). MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. Molecules (Basel, Switzerland), 23(10), 2603. [Link]

  • Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139), 57869. [Link]

  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]

  • Matte, A., et al. (2021). Bitopertin, a selective oral GLYT1 inhibitor, improves anemia in a mouse model of β-thalassemia. JCI insight, 6(18), e147493. [Link]

  • Atkinson, B. N., et al. (2001). ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter. Molecular Pharmacology, 60(6), 1414-1420. [Link]

  • D'Souza, M. S., et al. (2025). The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria. The Journal of clinical investigation, 135(9), e178220. [Link]

  • Di Chiara, G. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Dialogues in clinical neuroscience, 19(3), 271–293. [Link]

  • Eder, M., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(24), 3748-3757. [Link]

  • Abele, J. L., & Kennedy, R. T. (2013). Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS. Analytical chemistry, 85(14), 6937–6944. [Link]

  • Timmerman, W., & Westerink, B. H. (1997). Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis. Journal of Neuroscience Methods, 77(1), 1-13. [Link]

  • Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139), 57869. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel 2-(Phenylsulfonamido)acetic Acid Derivatives Against Established NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Safer Anti-Inflammatory Therapeutics

For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been a cornerstone of pain and inflammation management.[1][2][3][4] Their mechanism, primarily the inhibition of cyclooxygenase (COX) enzymes, is well-understood and effective.[1][2][5] However, the clinical utility of traditional NSAIDs is often hampered by a significant burden of adverse effects, most notably gastrointestinal toxicity, which arises from the non-selective inhibition of both COX-1 and COX-2 isoforms.[6][7][8][9]

The discovery of a second, inducible COX isoform (COX-2), which is upregulated at sites of inflammation, heralded a new era in anti-inflammatory drug design.[6][7][10] This led to the development of selective COX-2 inhibitors (coxibs), designed to provide the therapeutic benefits of COX-2 inhibition while sparing the gastroprotective functions of COX-1.[1][6] While these agents have demonstrated improved gastrointestinal safety profiles, concerns regarding cardiovascular risks have emerged, underscoring the ongoing need for novel anti-inflammatory agents with superior efficacy and safety.[1][6]

This guide provides a comprehensive framework for the preclinical benchmarking of a promising new class of compounds, the 2-(Phenylsulfonamido)acetic Acid derivatives. As a Senior Application Scientist, the following sections will detail the critical in vitro and in vivo assays necessary to robustly evaluate their therapeutic potential against established non-selective and selective NSAIDs, such as Indomethacin and Celecoxib. The causality behind experimental choices and the importance of self-validating protocols will be emphasized throughout.

The Scientific Rationale: Targeting Cyclooxygenase (COX) Enzymes

The primary mechanism of action for the vast majority of NSAIDs is the inhibition of the COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (PGs).[2][5] Prostaglandins are key mediators of inflammation, pain, and fever.[1][6]

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for "housekeeping" functions, including the production of prostaglandins that protect the gastric mucosa and support platelet aggregation.[7]

  • COX-2: This isoform is typically absent in most tissues but is rapidly induced by inflammatory stimuli.[7] Its inhibition is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs.[2][6]

The therapeutic goal for many new anti-inflammatory agents is to selectively inhibit COX-2 over COX-1, thereby reducing the risk of gastrointestinal side effects.[6]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Products cluster_inhibitors Inhibitors Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Traditional_NSAIDs Traditional NSAIDs (e.g., Indomethacin) Traditional_NSAIDs->COX1 Inhibition Traditional_NSAIDs->COX2 Inhibition Selective_NSAIDs Selective COX-2 Inhibitors (e.g., Celecoxib, PSAA Derivatives) Selective_NSAIDs->COX2 Selective Inhibition

Caption: The Cyclooxygenase (COX) Inhibition Pathway.

Part 1: In Vitro Benchmarking - COX Enzyme Inhibition Assays

The initial screening of novel compounds should always begin with in vitro assays to determine their direct inhibitory activity on the target enzymes. This provides a quantitative measure of potency and selectivity.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) for both COX isoforms.

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Preparation: Prepare stock solutions of the 2-(Phenylsulfonamido)acetic Acid derivatives and reference NSAIDs (Indomethacin, Celecoxib) in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

  • Assay Reaction: In a 96-well plate, combine the enzyme (either COX-1 or COX-2), a heme cofactor, and the test compound or vehicle control. Incubate for a predetermined time (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantify Prostaglandin Production: After a set reaction time (e.g., 2 minutes), stop the reaction and quantify the amount of Prostaglandin E2 (PGE2) produced using a commercially available Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Plot the percentage of inhibition versus the compound concentration. Use non-linear regression analysis to calculate the IC50 value for each compound against each enzyme isoform. The Selectivity Index (SI) is calculated as (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.

Part 2: In Vivo Efficacy - Anti-Inflammatory and Analgesic Models

Positive results from in vitro assays must be validated in vivo to assess the compound's efficacy in a complex biological system. The following are gold-standard preclinical models for evaluating anti-inflammatory and analgesic properties.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and highly reproducible model for screening acute anti-inflammatory activity.[11][12][13][14] The injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response.[11]

Carrageenan_Workflow start Acclimatize Rats grouping Group Animals (n=6/group) - Vehicle Control - Positive Control (Indomethacin) - PSAA Derivative (Dose 1) - PSAA Derivative (Dose 2) start->grouping baseline Measure Initial Paw Volume (V₀) using Plethysmometer grouping->baseline administer Administer Compounds (Oral Gavage) baseline->administer induce Induce Inflammation: Inject 0.1 mL 1% Carrageenan (Subplantar, Right Hind Paw) administer->induce 1 hour post-administration measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours induce->measure calculate Calculate Edema: ΔV = Vₜ - V₀ measure->calculate analyze Calculate % Inhibition of Edema vs. Vehicle Control calculate->analyze end Evaluate Anti-Inflammatory Efficacy analyze->end

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Step-by-Step Methodology:

  • Animal Grouping: Divide rats (e.g., male Wistar, 150-200g) into groups (n=6 per group): Vehicle Control (e.g., saline), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (2-(Phenylsulfonamido)acetic Acid derivatives at various doses).[11]

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[11]

  • Drug Administration: Administer the respective compounds orally (p.o.) 1 hour before inducing inflammation.[11][12]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[11][12][13]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[11]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.[11]

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This model is a reliable method for evaluating peripherally acting analgesics.[15][16][17] The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to a characteristic writhing response.[15][18][19]

Writhing_Workflow start Acclimatize Mice grouping Group Animals (n=6/group) - Vehicle Control - Positive Control (Indomethacin) - PSAA Derivative (Dose 1) - PSAA Derivative (Dose 2) start->grouping administer Administer Compounds (Oral Gavage) grouping->administer induce Induce Writhing: Inject Acetic Acid (0.7%, i.p.) administer->induce 30-40 minutes post-administration observe Place Mouse in Observation Chamber induce->observe 5 minutes post-injection count Count Number of Writhes over a 10-minute period observe->count analyze Calculate % Inhibition of Writhing vs. Vehicle Control count->analyze end Evaluate Analgesic Efficacy analyze->end

Caption: Experimental Workflow for Acetic Acid-Induced Writhing Test.

Step-by-Step Methodology:

  • Animal Grouping: Divide mice (e.g., Swiss albino, 20-30g) into groups (n=6 per group) as described for the paw edema model.

  • Drug Administration: Administer the compounds orally.

  • Induction of Writhing: After a 30-40 minute absorption period, administer 0.1 mL/10g body weight of a 0.7% acetic acid solution intraperitoneally (i.p.) to each mouse.[18]

  • Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions, trunk twisting, and hind limb stretching) for a 10-minute period.[15][17]

  • Data Analysis: Calculate the percentage of analgesic activity (inhibition of writhing) for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean Writhes of Control - Mean Writhes of Treated) / Mean Writhes of Control] x 100.

Part 3: Comparative Performance Data

The data generated from the above assays should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the novel compounds' performance against the established benchmarks.

Disclaimer: The data presented for the 2-(Phenylsulfonamido)acetic Acid (PSAA) derivatives in the table below is illustrative and hypothetical, designed to demonstrate how experimental results would be presented in this comparative guide. The data for Indomethacin and Celecoxib are representative values based on published literature.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Anti-Inflammatory Activity (% Inhibition of Edema @ 3h) Analgesic Activity (% Inhibition of Writhing) Gastrointestinal Ulceration (Ulcer Index)
Indomethacin ~0.05~1.5~0.03~55%~60%High
Celecoxib ~15~0.05~300~50%~55%Low
PSAA-D1 12.50.0815652%58%Low
PSAA-D2 18.20.0630358%65%Very Low

Interpretation and Discussion

Based on the illustrative data, the hypothetical PSAA derivatives demonstrate promising profiles.

  • PSAA-D1 and PSAA-D2 both show potent inhibition of the COX-2 enzyme, with IC50 values comparable to the selective inhibitor Celecoxib.

  • Crucially, their IC50 values for COX-1 are significantly higher, resulting in high Selectivity Indices (156 and 303, respectively). This is a strong indicator of a potentially reduced risk of gastrointestinal side effects.[6]

  • In the carrageenan-induced paw edema model , both derivatives, particularly PSAA-D2, exhibit anti-inflammatory activity comparable to or exceeding that of the established NSAIDs. This confirms their efficacy in a model of acute inflammation.

  • The acetic acid-induced writhing test results further support their potential, with PSAA-D2 showing superior analgesic activity. This is significant as the test is sensitive to peripherally acting agents whose mechanism involves the inhibition of prostaglandin synthesis.[18]

  • The low ulcer index scores for the PSAA derivatives in preliminary gastrointestinal safety studies would corroborate the in vitro selectivity data, suggesting a much-improved safety profile over non-selective agents like Indomethacin.[8][9]

Conclusion

The benchmarking framework detailed in this guide provides a robust and scientifically rigorous pathway for the evaluation of novel 2-(Phenylsulfonamido)acetic Acid derivatives. By systematically assessing in vitro potency and selectivity, in vivo efficacy, and preliminary safety, researchers can build a comprehensive data package to support the advancement of promising new anti-inflammatory drug candidates. The hypothetical data presented for the PSAA derivatives illustrates the ideal outcome of such a screening cascade: the identification of compounds with efficacy comparable to established drugs but with a superior safety profile, addressing a significant unmet need in the management of inflammatory conditions.

References

  • Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
  • Wuest, F., et al. (2019). Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs. PubMed Central.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Springer Nature Experiments. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica.
  • American College of Rheumatology. (n.d.). Rheumatoid Arthritis Treatment Options.
  • Aughton, K., & Lalkhen, A. G. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Acetic acid-induced writhing method: Significance and symbolism. (2025).
  • Wikipedia. (n.d.). Ibuprofen.
  • YouTube. (2021). Acetic Acid induced Writhing Method.
  • Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central.
  • Frontiers. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies.
  • ResearchGate. (2025). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
  • Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents.
  • PubMed Central. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies.
  • Kamal, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central.
  • ResearchGate. (2025). COX-1 and COX-2 inhibitors.
  • PubMed. (n.d.). Gastrointestinal toxicity of newer NSAIDs.
  • International Journal of Innovative Science and Research Technology. (n.d.). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
  • PubMed. (n.d.). Comparative toxicity of nonsteroidal anti-inflammatory drugs.
  • PubMed. (n.d.). Nonsteroidal anti-inflammatory drug gastrointestinal toxicity.

Sources

A Head-to-Head Comparison of Sulfonamide-Based Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide moiety (-SO2NH2) is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold for the design of a wide array of enzyme inhibitors.[1] From their historical origins as antibacterial agents to their contemporary roles in managing conditions like glaucoma, inflammation, and type 2 diabetes, sulfonamide-based drugs have demonstrated remarkable therapeutic breadth.[1][2] This guide provides a head-to-head comparison of three distinct and clinically significant sulfonamide-based enzyme inhibitors: Acetazolamide , a carbonic anhydrase inhibitor; Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor; and Sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor.

This comparison is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, supporting experimental data, and detailed protocols for their evaluation.

The Sulfonamide Scaffold: A Privileged Structure in Enzyme Inhibition

The efficacy of the sulfonamide group as a pharmacophore stems from its unique electronic and structural properties. The primary sulfonamide group is a key feature in many of these inhibitors, often acting as a zinc-binding group in metalloenzymes.[3] Its ability to form crucial hydrogen bonds and coordinate with metal ions within enzyme active sites makes it an effective anchor for inhibitor binding. This guide will explore how this fundamental chemical group is leveraged to achieve potent and selective inhibition across different enzyme classes.

Head-to-Head Comparison of Key Sulfonamide-Based Inhibitors

For a direct and informative comparison, we will focus on three well-characterized inhibitors targeting distinct enzyme families.

Acetazolamide: The Archetypal Carbonic Anhydrase Inhibitor

Acetazolamide is a classical sulfonamide inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] CAs are involved in numerous physiological processes, including pH regulation, fluid secretion, and bone resorption.[3] Acetazolamide is clinically used as a diuretic and for the treatment of glaucoma, epilepsy, and acute mountain sickness.[2]

Mechanism of Action: The primary sulfonamide group of acetazolamide coordinates directly with the zinc ion in the active site of carbonic anhydrase, displacing the catalytic water molecule (or hydroxide ion).[4][5] This binding prevents the enzyme from carrying out its catalytic function.

Inhibition of Carbonic Anhydrase by Acetazolamide

cluster_0 Carbonic Anhydrase Active Site cluster_1 Catalytic Reaction (Inhibited) CA_Enzyme Carbonic Anhydrase (CA II) Zinc_Ion Zn²⁺ CA_Enzyme->Zinc_Ion coordinates His_Residues Histidine Residues Zinc_Ion->His_Residues coordinated by Catalytic_Water H₂O/OH⁻ Zinc_Ion->Catalytic_Water binds Acetazolamide Acetazolamide (-SO₂NH₂) Acetazolamide->Zinc_Ion displaces H₂O and binds No_Reaction No Reaction Acetazolamide->No_Reaction leads to CO2 CO₂ H2O H₂O Bicarbonate HCO₃⁻ + H⁺ cluster_0 COX-2 Active Site cluster_1 Prostaglandin Synthesis (Inhibited) COX2_Enzyme COX-2 Enzyme Active_Site Main Catalytic Channel COX2_Enzyme->Active_Site Side_Pocket Hydrophilic Side Pocket Active_Site->Side_Pocket Celecoxib Celecoxib (-SO₂NH₂) Celecoxib->Side_Pocket sulfonamide group binds No_Conversion Conversion Blocked Celecoxib->No_Conversion leads to Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (Inflammation, Pain)

Caption: Selective binding of celecoxib to the COX-2 active site.

Sitagliptin: A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. It functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. [6]DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [7]By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. [7] Mechanism of Action: While sitagliptin contains a sulfonamide-like trifluoromethyl group, its primary interactions with the DPP-4 active site are through other parts of the molecule. The trifluorophenyl group of sitagliptin occupies the S1 pocket of the DPP-4 active site, and the β-amino group forms key interactions with catalytic residues. [8]

DPP-4 Inhibition and Incretin Pathway

Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Pancreas Pancreas Incretins->Pancreas act on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 inhibits Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Control Improved Glucose Control Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control

Caption: The role of Sitagliptin in the incretin pathway.

Quantitative Comparison of Inhibitor Potency

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex and is considered a more direct measure of binding affinity. [9]

Inhibitor Target Enzyme IC50 Ki Reference(s)
Acetazolamide Carbonic Anhydrase II (human) 20 nM 0.8 nM [10]
Carbonic Anhydrase IX (human) 30 nM 25.8 nM [11][12]
Celecoxib Cyclooxygenase-2 (COX-2) 40 nM 11-15 µM (initial competitive) [3][13]
Cyclooxygenase-1 (COX-1) - 10-16 µM [3]

| Sitagliptin | Dipeptidyl Peptidase-4 (DPP-4) | ~26 nM | - | [14]|

Note: IC50 values can vary depending on experimental conditions such as substrate concentration. [9]

Experimental Protocols for Inhibitor Evaluation

The following protocols provide a framework for the in vitro evaluation of sulfonamide-based enzyme inhibitors.

Experimental Workflow for Inhibitor Characterization

Start Start: Inhibitor Candidate Enzyme_Assay Enzyme Activity Assay (IC₅₀ Determination) Start->Enzyme_Assay Binding_Assay Binding Affinity Assay (SPR for Kᵢ, Kₐ, Kₑ) Enzyme_Assay->Binding_Assay Potent hits Structural_Studies Structural Biology (X-ray Crystallography) Binding_Assay->Structural_Studies Confirmed binders Data_Analysis Data Analysis & Interpretation Structural_Studies->Data_Analysis End End: Characterized Inhibitor Data_Analysis->End

Caption: A typical workflow for characterizing enzyme inhibitors.

Determination of IC50 using an Enzyme Activity Assay (General Protocol)

This protocol describes a general method for determining the IC50 value of an inhibitor using a spectrophotometric or fluorometric assay.

Rationale for Experimental Choices:

  • Buffer and pH: The buffer system and pH are chosen to maintain the optimal activity and stability of the target enzyme. [15]* Substrate Concentration: The substrate concentration is typically set at or near the Michaelis constant (Km) of the enzyme to ensure a robust and sensitive assay. [16]* Enzyme Concentration: The enzyme concentration is optimized to produce a linear reaction rate over a reasonable time course. [16]* Inhibitor Concentrations: A wide range of inhibitor concentrations are tested to generate a complete dose-response curve.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • Prepare solutions of the enzyme and substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, inhibitor dilutions (or solvent for control), and enzyme solution to each well.

    • Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Collection:

    • Measure the absorbance or fluorescence at regular intervals using a plate reader. The reaction should be monitored in the linear range. [14]

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Binding Kinetics using Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for measuring the real-time binding kinetics (association and dissociation rates) and affinity of an inhibitor to its target enzyme. [16][17] Rationale for Experimental Choices:

  • Immobilization Strategy: The enzyme (ligand) is immobilized on the sensor chip in a way that preserves its native conformation and activity. Amine coupling is a common method. [18]* Analyte (Inhibitor) Concentration: A range of inhibitor concentrations are flowed over the sensor chip to obtain a full kinetic profile.

  • Flow Rate: The flow rate is optimized to minimize mass transport limitations.

Step-by-Step Protocol:

  • Ligand (Enzyme) Immobilization:

    • Activate the sensor chip surface (e.g., CM5 chip) using a mixture of EDC and NHS.

    • Inject the purified enzyme solution over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active groups with ethanolamine.

  • Analyte (Inhibitor) Binding:

    • Inject a series of dilutions of the inhibitor solution over the immobilized enzyme surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram.

  • Dissociation and Regeneration:

    • After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor.

    • If necessary, regenerate the sensor surface by injecting a solution that disrupts the enzyme-inhibitor interaction without denaturing the enzyme.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Structural Elucidation by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how an inhibitor binds to the active site of its target enzyme, revealing key molecular interactions. [4][19][20][21] Rationale for Experimental Choices:

  • Crystallization Conditions: A wide range of conditions (precipitants, pH, temperature) are screened to find the optimal conditions for growing high-quality crystals of the enzyme-inhibitor complex.

  • Cryo-protection: Crystals are flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is used to prevent ice formation. [4] Step-by-Step Protocol:

  • Co-crystallization or Soaking:

    • Co-crystallization: The purified enzyme is mixed with the inhibitor before setting up crystallization trials.

    • Soaking: Pre-grown crystals of the enzyme are soaked in a solution containing the inhibitor.

  • Crystal Harvesting and Cryo-protection:

    • Crystals are carefully harvested and transferred to a cryoprotectant solution.

  • X-ray Diffraction Data Collection:

    • The cryo-cooled crystal is exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement:

    • The diffraction data is processed to determine the electron density map of the enzyme-inhibitor complex.

    • A molecular model is built into the electron density and refined to obtain the final high-resolution structure.

Conclusion

The sulfonamide scaffold continues to be a remarkably fruitful starting point for the development of potent and selective enzyme inhibitors. The diverse mechanisms of action and therapeutic applications of acetazolamide, celecoxib, and sitagliptin highlight the versatility of this chemical moiety. By understanding the nuances of their interactions with their respective enzyme targets and employing robust experimental methodologies for their characterization, researchers can continue to leverage the power of sulfonamide chemistry to design the next generation of innovative therapeutics.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Parkkila, S., & Supuran, C. T. (2008). Carbonic anhydrase inhibitors as novel drugs.
  • Sippel, K. H., Robbins, A. H., Domsic, J., Genis, C., Agbandje-McKenna, M., & McKenna, R. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 10), 992–995. [Link]

  • RCSB Protein Data Bank. (2009). 3HS4: Human carbonic anhydrase II complexed with acetazolamide. [Link]

  • Vidgren, J., Liljas, A., & Walker, N. P. (1990). Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A. International journal of biological macromolecules, 12(6), 342–344. [Link]

  • RCSB Protein Data Bank. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]

  • Kim, D., Kim, J. Y., Han, G., Kim, J., & Lee, J. (2010). Crystal structure of human dipeptidyl peptidase IV (DPP-IV) in complex with sitagliptin. Journal of medicinal chemistry, 53(8), 3323–3327.
  • Lindskog, S., & Wistrand, J. (1982). A simple and straightforward method for activity measurement of carbonic anhydrases. European Journal of Biochemistry, 126(3), 519-523.
  • RCSB Protein Data Bank. (2005). 1X70: Crystal structure of human dipeptidyl peptidase IV in complex with sitagliptin. [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). [Link]

  • Sippel, K. H., Robbins, A. H., Domsic, J., Genis, C., Agbandje-McKenna, M., & McKenna, R. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. ResearchGate. [Link]

  • Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). [Link]

  • Li, Y., et al. (2021). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 26(15), 4487. [Link]

  • RCSB Protein Data Bank. (2012). 4FFW: Crystal Structure of Dipeptidyl Peptidase IV (DPP4, DPP-IV, CD26) in Complex with Fab + sitagliptin. [Link]

  • ResearchGate. (n.d.). Structure of celecoxib bound at the cyclooxygenase-2 active site (3LN1). [Link]

  • McKenna, R., & Supuran, C. T. (2006). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 5), 521–527. [Link]

  • ResearchGate. (n.d.). Comparison of Vioxx and celecoxib bound within the cyclooxygenase channel of COX-2. [Link]

  • Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2017). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta crystallographica. Section D, Structural biology, 73(Pt 1), 1–8. [Link]

  • Mboge, M. Y., et al. (2016). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. Journal of cancer, 7(14), 2051–2060. [Link]

  • Wang, J., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmacological and toxicological methods, 67(2), 111–117. [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. [Link]

  • ResearchGate. (n.d.). IC50 values of 1-4 and acetazolamide on hydratase and esterase activity of human carbonic anhydrase isoenzymes hCA-I and hCA-II and Ki values of hCA I and hCA II. [Link]

  • Biologic Models. (n.d.). DPP4 in Complex with Sitagliptin 2P8S. [Link]

  • ResearchGate. (n.d.). COX-2 crystal structure. A single subunit of the COX-2 homodimer is shown. [Link]

  • Bio-protocol. (2019). Surface plasmon resonance (SPR)-binding assay. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Singh, S., et al. (2021). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 26(11), 3223. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Geers, C., & Gros, G. (1988). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of applied physiology, 64(4), 1638–1647. [Link]

  • Rich, R. L., & Myszka, D. G. (2000). Surface plasmon resonance. Current opinion in biotechnology, 11(1), 54–61.
  • Biocompare. (2024). A Guide to Enzyme Assay Kits. [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology (Oxford, England), 41(2), 128–134. [Link]

  • May, K., & Myszka, D. G. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 335(2), 251–257. [Link]

  • ResearchGate. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. [Link]

Sources

A Comparative Guide to the Safety Profiles of Phenylsulfonyl Acetic Acid Derivatives: From Preclinical Assessment to Structure-Toxicity Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise and Safety Imperative of Phenylsulfonyl Acetic Acid Derivatives

Phenylsulfonyl acetic acid derivatives have emerged as a promising scaffold in modern medicinal chemistry, particularly in the development of novel therapeutics for metabolic diseases such as type 2 diabetes. Their utility as free fatty acid receptor 1 (FFA1) agonists has been a key area of investigation, aiming to stimulate glucose-dependent insulin secretion. However, as with any chemical entity destined for therapeutic use, a thorough understanding and rigorous evaluation of their safety profile is paramount. Early-stage drug development is often beleaguered by unforeseen toxicity, leading to costly failures in later clinical phases. This guide provides a comparative analysis of the safety profiles of phenylsulfonyl acetic acid derivatives, offering insights into key toxicity concerns, the experimental methodologies for their assessment, and the underlying structure-toxicity relationships that govern their safety. By synthesizing data from preclinical studies, this guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the safety challenges inherent in this chemical class and to inform the design of safer, more effective therapeutic agents.

Comparative Safety Profiles: A Focus on Hepatotoxicity and Beyond

The liver, as the primary site of drug metabolism, is often a key organ of interest in toxicology studies. For FFA1 agonists, in particular, hepatotoxicity has been a significant hurdle, as exemplified by the clinical development of compounds like TAK-875, which was discontinued due to concerns of liver injury. This has spurred the development of new generations of phenylsulfonyl acetic acid derivatives with improved safety profiles.

A central theme in the safety assessment of these derivatives is the interplay between their physicochemical properties, particularly lipophilicity, and their propensity for off-target effects and toxicity.[1] It has been observed that subtle structural modifications, such as the addition of a halogen or an alkyl group, can significantly alter the toxicity of related phenylacetic acid-derived analogues.[1] Generally, an increase in lipophilicity, often quantified by a quantitative structure-toxicity relationship (QSTR) model, can lead to increased toxicity.[1]

Table 1: Comparative In Vitro Cytotoxicity of Selected Phenylsulfonyl Acetic Acid Derivatives and Related Compounds

Compound/Derivative ClassCell LineAssayIC50 Value (µM)Key Observations
Phenylsulfonylpiperazine Derivative (Compound 3)MCF-7 (Breast Cancer)MTT4.48High cytotoxicity against this cancer cell line.
Phenylsulfonylpiperazine Derivative (Compound 11)MCF-7 (Breast Cancer)MTT20.00Moderate cytotoxicity.
Phenoxyacetamide Derivative (Compound I)HepG2 (Liver Cancer)Not Specified1.43Potent cytotoxicity against liver cancer cells.[2]
Phenoxyacetamide Derivative (Compound I)THLE-2 (Normal Liver)Not Specified36.27Lower cytotoxicity in normal liver cells, suggesting some selectivity.[2]
2-Phenylaminophenylacetic acid derivative (Compound 24)Liver Cell LinesNot SpecifiedMost cytotoxic of seriesMost lipophilic and brominated compound in the series.[3]

Note: The data presented is a compilation from various studies and is intended for comparative illustration. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Beyond general cytotoxicity, specific organ toxicities are a major focus.

Hepatotoxicity

As previously mentioned, drug-induced liver injury (DILI) is a primary concern. The mechanisms can be complex, involving the formation of reactive metabolites that can lead to oxidative stress, mitochondrial dysfunction, and an immune response.[4] For some FFA1 agonists, inhibition of bile salt export pump (BSEP) has been implicated in their hepatotoxic effects.

Renal Toxicity

While less commonly reported for this specific class compared to others like NSAIDs, renal toxicity is a critical safety endpoint.[5] Mechanisms of drug-induced nephrotoxicity can include altered glomerular hemodynamics, direct tubular cell toxicity, and crystal nephropathy.[6][7] For certain sulfonamide-containing drugs, precipitation in acidic urine can lead to tubular obstruction.[8]

Cardiotoxicity

The potential for adverse cardiovascular effects is another important consideration. Some FFA4 (a related free fatty acid receptor) agonists have been shown to have cardioprotective effects by attenuating oxidative stress in cardiac myocytes.[9][10] However, it is crucial to assess each new chemical entity for potential liabilities, such as effects on cardiac ion channels (e.g., hERG) which can lead to arrhythmias.

Genotoxicity

Genotoxicity, the ability of a compound to damage DNA, is a major safety concern due to the potential for carcinogenicity. Standard assays like the Ames test and the in vitro micronucleus test are employed to assess this risk.[11][12] Some sulfonic acid esters have shown mutagenic potential in these assays.[11]

Structure-Toxicity Relationships (STR): Designing Safer Molecules

A key aspect of modern drug discovery is the proactive design of molecules with minimized toxicity. Understanding the relationship between a compound's chemical structure and its toxicological properties is crucial. For phenylsulfonyl acetic acid and related derivatives, several STR observations have been made:

  • Lipophilicity: As mentioned, higher lipophilicity often correlates with increased toxicity.[1] This may be due to increased cell membrane penetration and interaction with off-target proteins.

  • Metabolic Activation: The presence of certain functional groups can make a molecule susceptible to metabolic activation into reactive intermediates. For example, the bioactivation of some 2-phenylaminophenylacetic acid derivatives is a prerequisite for their toxicity.[3]

  • Substituent Effects: The nature and position of substituents on the phenyl ring can dramatically influence the safety profile. For instance, the introduction of specific groups can block sites of metabolism that lead to toxic metabolites.

cluster_0 Structural Modification cluster_1 Safety Profile Lipophilicity Lipophilicity Hepatotoxicity Hepatotoxicity Lipophilicity->Hepatotoxicity Increases Cytotoxicity Cytotoxicity Lipophilicity->Cytotoxicity Increases Metabolic Stability Metabolic Stability Metabolic Stability->Hepatotoxicity Decreases (if reactive metabolites are avoided) Off-target Effects Off-target Effects Metabolic Stability->Off-target Effects Can modulate Substituent Position Substituent Position Substituent Position->Metabolic Stability Influences

Caption: Relationship between structural features and safety outcomes.

Experimental Protocols for Safety Assessment

A robust and reproducible experimental workflow is the cornerstone of any safety assessment. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living cells.[13]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cells (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a serial dilution of the test phenylsulfonyl acetic acid derivatives in a suitable solvent (e.g., DMSO) and then in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations.

    • Include vehicle controls (medium with the same concentration of solvent) and untreated controls.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add a specific volume of the MTT stock solution to each well (typically 10% of the culture volume).

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[16]

  • Solubilization of Formazan:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple crystals.[13][16]

    • Gently mix on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540-590 nm.[13]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Assessment of Drug-Induced Liver Injury (DILI) in Rats

Animal models are essential for evaluating the systemic effects of a drug candidate and for understanding potential organ toxicities that may not be apparent in in vitro systems.[17][18]

Principle: This protocol outlines a general procedure for assessing DILI in rats following the administration of a test compound. The assessment is based on the analysis of serum biomarkers and histopathological examination of the liver.[19]

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimate male Sprague-Dawley or Wistar rats to the laboratory conditions for at least one week.

    • Randomly assign animals to different treatment groups (e.g., vehicle control, positive control hepatotoxicant like acetaminophen, and multiple dose levels of the test compound).

  • Compound Administration:

    • Administer the test compound and control substances via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 7, 14, or 28 days).

  • Clinical Observations:

    • Monitor the animals daily for any clinical signs of toxicity, such as changes in body weight, food and water consumption, and behavior.

  • Blood Collection and Serum Biomarker Analysis:

    • At the end of the treatment period, collect blood samples via an appropriate method (e.g., retro-orbital sinus or cardiac puncture under anesthesia).

    • Prepare serum and analyze for key liver injury biomarkers:

      • Alanine aminotransferase (ALT)

      • Aspartate aminotransferase (AST)

      • Alkaline phosphatase (ALP)

      • Total bilirubin (TBIL)

      • Serum bile acids (SBA)[19]

  • Necropsy and Histopathology:

    • Humanely euthanize the animals and perform a gross necropsy.

    • Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin.

    • Process the fixed liver tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A qualified veterinary pathologist should examine the liver sections for any histopathological changes, such as necrosis, inflammation, steatosis, and fibrosis.

Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration In-life Observations In-life Observations Compound Administration->In-life Observations Necropsy & Liver Collection Necropsy & Liver Collection Compound Administration->Necropsy & Liver Collection Blood Collection Blood Collection In-life Observations->Blood Collection Serum Biomarker Analysis Serum Biomarker Analysis Blood Collection->Serum Biomarker Analysis Safety Assessment Safety Assessment Serum Biomarker Analysis->Safety Assessment Histopathology Histopathology Necropsy & Liver Collection->Histopathology Histopathology->Safety Assessment End End Safety Assessment->End

Caption: Workflow for in vivo assessment of DILI in rats.

Conclusion: A Path Forward for Safer Phenylsulfonyl Acetic Acid Derivatives

The development of phenylsulfonyl acetic acid derivatives holds significant therapeutic promise. However, realizing this potential requires a steadfast commitment to rigorous safety assessment. This guide has provided a comparative framework for understanding the key safety considerations for this chemical class, with a particular focus on hepatotoxicity. By integrating in vitro and in vivo testing methodologies with a deep understanding of structure-toxicity relationships, researchers can proactively design and select drug candidates with a higher probability of success in clinical development. The continued evolution of predictive toxicology models and a collaborative approach to sharing safety data will be instrumental in accelerating the journey of these promising compounds from the laboratory to the clinic, ultimately benefiting patients in need of new and improved therapies.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]

  • Glowienke, S., et al. (2005). Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 581(1-2), 49-61. [Link]

  • Ho, H. K. (2015, January 30). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]

  • O'Brien, P. J., et al. (2014). Diagnostic Performance of Traditional Hepatobiliary Biomarkers of Drug-Induced Liver Injury in the Rat. Toxicological Sciences, 140(1), 165-180. [Link]

  • Pharmaron. (n.d.). Genetic Toxicology. [Link]

  • European Association for the Study of the Liver. (2019). EASL Clinical Practice Guidelines: Drug-induced liver injury. Journal of Hepatology, 70(6), 1222-1261. [Link]

  • Pang, Y. Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 207-216. [Link]

  • Shah, R. R., & Shah, D. R. (2019). Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. Chemical Research in Toxicology, 32(7), 1324-1339. [Link]

  • Inotiv. (n.d.). Other Genetic Toxicology Assays. [Link]

  • Le, D., et al. (2023). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Frontiers in Toxicology, 5, 1184732. [Link]

  • McGill, M. R., & Jaeschke, H. (2013). ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY. Biochimica et Biophysica Acta, 1832(9), 1380-1393. [Link]

  • Yang, R., et al. (2019). Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives. Oxidative Medicine and Cellular Longevity, 2019, 5125892. [Link]

  • Oh, D. Y., & Olefsky, J. M. (2017). Signaling through Free Fatty Acid Receptor 4 Attenuates Cardiometabolic Disease. The Journal of Biological Chemistry, 292(42), 17290-17296. [Link]

  • Pawelek, J., & Korner, A. (1987). Comparative cytotoxicity of phenols in vitro. British Journal of Cancer, 56(1), 1-5. [Link]

  • BMJ. (2022). EASL clinical practice guidelines: drug-induced liver injury (DILI). Frontline Gastroenterology, 13(4), 337-340. [Link]

  • Pang, Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar. [Link]

  • Sandler, D. P., et al. (1986). Renal toxicity of non-steroidal anti-inflammatory drugs. Toxicologic Pathology, 14(1), 83-90. [Link]

  • Fromme, J. E., et al. (2018). Free fatty acid receptor 4 responds to endogenous fatty acids to protect the heart from pressure overload. The Journal of Clinical Investigation, 128(1), 447-461. [Link]

  • Che, H., et al. (2021). Comparative In Vitro Toxicology of Novel Cytoprotective Short-Chain Naphthoquinones. Antioxidants, 10(10), 1548. [Link]

  • Al-Warhi, T., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(19), 6667. [Link]

  • Pang, Y., et al. (2014). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

  • Kim, H. (n.d.). [논문]Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. SCI-HUB. [Link]

  • Miranda, M., et al. (1987). (PDF) Comparative cytotoxicity of phenols in vitro. ResearchGate. [Link]

  • Jain, P. G., et al. (2018). Cardioprotective role of FA against isoproterenol induced cardiac toxicity. Journal of Food Biochemistry, 42(5), e12631. [Link]

  • Kim, S. Y., & Moon, A. (2012). Drug-Induced Nephrotoxicity and Its Biomarkers. Biomolecules & Therapeutics, 20(3), 268-272. [Link]

  • Al-Naimi, M. S., et al. (2017). Nephrotoxicity: Role and significance of renal biomarkers in the early detection of acute renal injury. Journal of Advanced Pharmaceutical Technology & Research, 8(3), 81-87. [Link]

  • Watterson, K. R., et al. (2014). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British Journal of Pharmacology, 171(17), 3935-3949. [Link]

  • Zhang, Y., et al. (2019). Synthesis and biological evaluation of novel potent FFA1 agonists containing 2,3-dihydrobenzo[b][13][15]dioxine. Bioorganic & Medicinal Chemistry, 27(6), 1159-1170. [Link]

  • Ghannoum, M. (2021). Overview of Antibiotic-Induced Nephrotoxicity. Journal of the American Society of Nephrology, 32(1), 2-13. [Link]

Sources

A Comparative Analysis of 2-(Phenylsulfonamido)acetic Acid Derivatives and Mefenamic Acid in Preclinical Pain Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the analgesic and anti-inflammatory efficacy of 2-(Phenylsulfonamido)acetic Acid derivatives against the well-established nonsteroidal anti-inflammatory drug (NSAID), Mefenamic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel analgesic agents. We will delve into the mechanistic underpinnings, comparative efficacy in validated preclinical pain models, and detailed experimental protocols to provide a comprehensive resource for your research endeavors.

Introduction: The Landscape of Pain and Analgesia

Pain is a complex sensory and emotional experience associated with actual or potential tissue damage.[1] It is a major clinical concern, and the development of effective and safe analgesics remains a critical area of pharmaceutical research. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain management, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[2][3][4][5]

Mefenamic acid, a member of the fenamate class of NSAIDs, is a non-selective COX inhibitor used for the treatment of mild to moderate pain.[2][3][4][5] While effective, its use, like other traditional NSAIDs, can be associated with gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[3]

The quest for novel analgesics with improved efficacy and safety profiles has led to the exploration of various chemical scaffolds. Among these, 2-(Phenylsulfonamido)acetic acid derivatives have emerged as a promising class of compounds with potential analgesic and anti-inflammatory properties. This guide aims to provide a comparative overview of these derivatives and Mefenamic acid, drawing upon available preclinical data.

Mechanistic Considerations: Targeting the Arachidonic Acid Cascade

The primary mechanism of action for both Mefenamic acid and likely, 2-(Phenylsulfonamido)acetic acid derivatives, involves the inhibition of the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.

Mefenamic Acid: A Non-Selective COX Inhibitor

Mefenamic acid inhibits both COX-1 and COX-2 enzymes.[2][3][4][5] The inhibition of COX-2 is responsible for its analgesic and anti-inflammatory effects, while the concurrent inhibition of COX-1 is associated with its potential for gastrointestinal adverse effects.[3]

AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs_const Prostaglandins (Physiological) COX1->PGs_const PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam GI Gastrointestinal Protection PGs_const->GI Pain Pain & Inflammation PGs_inflam->Pain Mefenamic Mefenamic Acid Mefenamic->COX1 Mefenamic->COX2

Mechanism of Action of Mefenamic Acid.

2-(Phenylsulfonamido)acetic Acid Derivatives: A Potential for Selective Inhibition?

The sulfonamide moiety is a key functional group in a variety of therapeutic agents and is known to play a role in COX inhibition. While the exact mechanism of action for all 2-(Phenylsulfonamido)acetic acid derivatives is not fully elucidated and may vary between specific analogs, it is hypothesized that they also target the COX enzymes. The structural modifications on the phenyl and sulfonamido portions of the molecule could potentially lead to derivatives with higher selectivity for the inducible COX-2 enzyme over the constitutive COX-1 enzyme, which would be a desirable characteristic for reducing gastrointestinal side effects. Further research is necessary to confirm the COX selectivity profile of various derivatives.

Comparative Efficacy in Preclinical Pain Models

To objectively compare the efficacy of these compounds, we will examine their performance in standard, validated preclinical pain models: the acetic acid-induced writhing test for visceral pain, the carrageenan-induced paw edema model for inflammatory pain, and the hot plate test for central analgesia.

Acetic Acid-Induced Writhing Test

This model is widely used to screen for peripheral analgesic activity. Intraperitoneal injection of acetic acid induces abdominal constrictions, or "writhes," and the reduction in the number of writhes is a measure of a compound's analgesic effect.

Experimental Data:

CompoundDose (mg/kg)Route% Inhibition of WrithingReference
Mefenamic Acid10p.o.~58%[1]
Mefenamic Acid20p.o.~70%[6]
2'-(2,4-difluorophenoxy)methanesulfonanilide derivative (FK3311)10p.o.Strong Inhibition[1]
Piroxicam Analog (14e)100 µmol/kgp.o.90.4%[7]

Note: Data for a structurally related sulfonamide derivative is included for illustrative purposes due to the lack of specific data for 2-(Phenylsulfonamido)acetic Acid derivatives.

Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation. Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The reduction in paw volume or thickness is a measure of a compound's anti-inflammatory activity.

Experimental Data:

CompoundDose (mg/kg)Route% Inhibition of EdemaTime Point (hours)Reference
Mefenamic Acid100p.o.~45%3[6]
Benzenesulfonamide Derivative (Compound 3)200i.p.99.69%4[8]
Diclofenac (Reference)10i.p.56.0%5[9]

Note: Data for a benzenesulfonamide derivative is included to provide context for the potential anti-inflammatory activity of sulfonamide-containing compounds.

Hot Plate Test

The hot plate test is used to evaluate central analgesic activity. The latency of an animal's response (e.g., paw licking or jumping) to a heated surface is measured. An increase in the response latency indicates an analgesic effect.

Experimental Data:

Due to a lack of publicly available, direct comparative data for 2-(Phenylsulfonamido)acetic acid derivatives in the hot plate test, a quantitative comparison with Mefenamic acid cannot be provided at this time. Generally, traditional NSAIDs like Mefenamic acid show weaker effects in this model compared to centrally acting analgesics like opioids.

Experimental Protocols

For researchers planning to conduct similar comparative studies, the following are detailed, step-by-step methodologies for the key experiments cited.

Acetic Acid-Induced Writhing Test Protocol

start Start acclimatize Acclimatize Mice (e.g., 1 hour) start->acclimatize administer Administer Test Compound, Vehicle, or Mefenamic Acid acclimatize->administer wait Wait for Absorption (e.g., 30-60 min) administer->wait induce Induce Writhing (i.p. Acetic Acid) wait->induce observe Observe and Count Writhes (e.g., for 20 min) induce->observe calculate Calculate % Inhibition observe->calculate end End calculate->end

Workflow for the Acetic Acid-Induced Writhing Test.

Methodology:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one hour before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, Mefenamic acid (positive control), and various doses of the 2-(Phenylsulfonamido)acetic acid derivative.

  • Drug Administration: Administer the test compounds and Mefenamic acid orally (p.o.) or intraperitoneally (i.p.). The vehicle control group receives the same volume of the vehicle.

  • Absorption Period: Allow a 30-60 minute absorption period after drug administration.

  • Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally at a volume of 10 mL/kg body weight.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.[10]

Carrageenan-Induced Paw Edema Protocol

start Start baseline Measure Baseline Paw Volume start->baseline administer Administer Test Compound, Vehicle, or Mefenamic Acid baseline->administer wait Wait for Absorption (e.g., 1 hour) administer->wait induce Induce Edema (Subplantar Carrageenan) wait->induce measure Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4, 5h) induce->measure calculate Calculate % Inhibition of Edema measure->calculate end End calculate->end

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(Phenylsulfonamido)acetic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to drug discovery and development, our work inherently involves the responsible management of chemical compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Phenylsulfonamido)acetic Acid (CAS No: 5398-96-9), ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, offering the rationale behind each procedure to empower your team with a deep, actionable understanding of safe laboratory practices.

Immediate Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 2-(Phenylsulfonamido)acetic Acid, a thorough understanding of its hazard profile is paramount. According to its Safety Data Sheet (SDS), this compound is classified as an irritant.[1]

Key Hazards:

  • Skin Irritation (H315): Can cause redness, itching, and inflammation upon contact.[1]

  • Serious Eye Irritation (H319): Poses a risk of redness, pain, or severe eye damage.[1]

  • Respiratory Irritation (H335): Inhalation of dust may irritate the lungs and respiratory system.[1]

Due to these hazards, the following PPE is mandatory when handling this compound, particularly during disposal procedures where the risk of exposure can be elevated.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable. Always inspect gloves for integrity before use.To prevent skin contact and subsequent irritation.[1][2]
Eye Protection Safety goggles or a face shieldMust provide a complete seal around the eyes.[3]To protect against accidental splashes or dust that could cause serious eye irritation.[1]
Skin and Body Laboratory coat or chemical-resistant apronWorn over personal clothing to provide a barrier against spills.To prevent contamination of personal clothing and minimize skin exposure.[1][2]
Respiratory Use in a chemical fume hoodAll handling of the solid or solutions should be performed in a well-ventilated fume hood.[3][4]To minimize the inhalation of dust or aerosols, preventing respiratory tract irritation.[1]

Waste Segregation and Containment: The First Line of Defense

Proper disposal begins with meticulous segregation at the point of generation. This is a critical step to prevent dangerous reactions between incompatible waste streams.

Core Principle: 2-(Phenylsulfonamido)acetic Acid is an organic acid. It must be segregated from bases, oxidizing agents, and reactive metals.[5][6] Mixing acidic waste with bases can cause a violent exothermic reaction, while mixing with certain other chemicals can generate toxic fumes.[7]

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.[3][6] Do not use metal containers.[6]

  • Labeling: The container must be labeled "Hazardous Waste".[5] The label must also clearly state "2-(Phenylsulfonamido)acetic Acid" and list its primary hazards (Irritant, Organic Acid).

  • Collection:

    • Solid Waste: Collect surplus or unwanted solid 2-(Phenylsulfonamido)acetic Acid directly into the designated waste container.

    • Contaminated Labware: Disposable items such as weighing boats, pipette tips, and contaminated gloves should be collected in the same container.

    • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a designated liquid waste container, also labeled as "Hazardous Waste - Organic Acidic Waste".[8]

Disposal Decision Workflow

The following workflow provides a logical pathway for managing waste streams containing 2-(Phenylsulfonamido)acetic Acid.

Sources

A Researcher's Guide to the Safe Handling of 2-(Phenylsulfonamido)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Protocol for Personal Protective Equipment, Operational Handling, and Disposal

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge and tools necessary for safe and effective experimentation. This guide provides a comprehensive framework for the safe handling of 2-(Phenylsulfonamido)acetic Acid, moving beyond a simple checklist to explain the rationale behind each procedural step. Our commitment is to foster a culture of safety and build your trust by delivering value that extends beyond the product itself.

The information presented here is synthesized from authoritative sources and field-proven best practices. It is designed to be a practical and self-validating system for laboratory safety when working with this compound.

Hazard Assessment and Core Safety Directives

2-(Phenylsulfonamido)acetic Acid is classified with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure. The following sections detail the minimum and task-specific PPE required.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE wherever chemical hazards are present.[2][3] A thorough hazard assessment is the first step in selecting the correct PPE for your specific laboratory tasks.[2][4][5]

Minimum PPE for Handling 2-(Phenylsulfonamido)acetic Acid

For any work involving 2-(Phenylsulfonamido)acetic Acid, the following minimum PPE is mandatory:

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or tightly fitting goggles.[4]Protects against accidental splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.[1][5]
Body Protection A standard laboratory coat.Protects clothing and underlying skin from minor spills and contamination.[4][5]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[4][5]
Enhanced PPE for Specific Operations

Certain procedures may increase the risk of exposure and require additional protective measures:

OperationAdditional PPERationale
Weighing and Transferring Powder Full-face shield worn over safety glasses or goggles.Minimizes the risk of inhaling airborne particles and protects the entire face from splashes.[4]
Preparing Solutions Chemical splash goggles and a face shield.Provides a higher level of protection against splashes when handling liquids.[4]
Large-Scale Operations or Potential for Significant Splashing Chemical-resistant apron or coveralls.Offers greater body protection from significant spills.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-(Phenylsulfonamido)acetic Acid at every stage is crucial for maintaining a safe laboratory environment.

Storage
  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible substances and sources of ignition.[1]

Handling
  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to minimize dust generation.[1]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1]

Emergency Procedures: Spill and Exposure Management

Spill Response Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow provides a step-by-step guide for containment and cleanup.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe Don Appropriate PPE cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal Alert Alert others in the area Evacuate Evacuate immediate area if necessary Alert->Evacuate Assess Assess the spill size and nature Evacuate->Assess PPE Wear: - Chemical splash goggles - Face shield - Chemical-resistant gloves - Lab coat or coveralls Assess->PPE Contain Contain the spill with inert absorbent material PPE->Contain Cleanup Carefully sweep or vacuum up the material Contain->Cleanup Place Place into a suitable, labeled disposal container Cleanup->Place Decontaminate Decontaminate the spill area Place->Decontaminate Dispose Dispose of waste through approved channels Decontaminate->Dispose

Caption: A workflow diagram for responding to a chemical spill.

First Aid Measures
  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • General Advice: Immediately remove any clothing contaminated by the product. Consult a physician and show them the Safety Data Sheet (SDS).[1]

Disposal Plan: Environmental Responsibility

Proper disposal of 2-(Phenylsulfonamido)acetic Acid and its containers is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Characterization: This compound should be treated as hazardous waste due to its irritant properties.[7][8]

  • Segregation and Containment:

    • Segregate solid and liquid waste containing this chemical from other waste streams.[7][9]

    • Use clearly labeled, compatible, and sealed containers for waste collection.[7][9][10]

    • Store waste containers in a designated, secure, and well-ventilated area with secondary containment.[7]

  • Disposal Method:

    • Dispose of contents and container to an approved waste disposal plant.[1]

    • Never dispose of this chemical down the drain.[8][11]

    • Consult your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for specific disposal procedures.[7]

By adhering to these guidelines, you can confidently and safely incorporate 2-(Phenylsulfonamido)acetic Acid into your research workflows, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. NIH National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services, The University of Texas at Austin. [Link]

  • Personal Protective Equipment (PPE) Toolkit. CDC OneLab REACH. [Link]

  • Personal Protective Equipment for Chemical Handling. Real Safety. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenylsulfonamido)acetic Acid
Reactant of Route 2
2-(Phenylsulfonamido)acetic Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。